Ripk1-IN-16
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H19N5O2S |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
5-benzyl-N-[(3S)-5-methyl-4-sulfanylidene-2,3-dihydro-1,5-benzoxazepin-3-yl]-1H-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C20H19N5O2S/c1-25-15-9-5-6-10-16(15)27-12-14(20(25)28)21-19(26)18-22-17(23-24-18)11-13-7-3-2-4-8-13/h2-10,14H,11-12H2,1H3,(H,21,26)(H,22,23,24)/t14-/m0/s1 |
InChI Key |
IECXSYCNRXFRJS-AWEZNQCLSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2OC[C@@H](C1=S)NC(=O)C3=NNC(=N3)CC4=CC=CC=C4 |
Canonical SMILES |
CN1C2=CC=CC=C2OCC(C1=S)NC(=O)C3=NNC(=N3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
Mechanism of Action of Ripk1-IN-16: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ripk1-IN-16, also identified as Compound 4-155, is a potent and orally active small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] As a critical regulator of cellular necrosis, apoptosis, and inflammation, RIPK1 has emerged as a significant therapeutic target for a range of inflammatory and neurodegenerative diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on RIPK1 signaling, its activity in cellular and in vivo models, and the experimental protocols used for its characterization.
Core Mechanism of Action: Inhibition of RIPK1 Kinase Activity
This compound exerts its therapeutic effects by directly inhibiting the kinase activity of RIPK1. This inhibition prevents the autophosphorylation of RIPK1, a critical step in the activation of the necroptotic cell death pathway.[2] By blocking RIPK1 kinase function, this compound effectively halts the downstream signaling cascade that leads to programmed necrosis.
Molecular Interactions and Binding Mode
While the precise co-crystal structure of this compound with RIPK1 is not publicly available, experimental evidence from drug affinity responsive target stability (DARTS), immunoprecipitation, and kinase assays confirms its specific binding to RIPK1.[2] The inhibitory action of this compound is selective for the kinase-dependent functions of RIPK1, notably necroptosis, without affecting the kinase-independent scaffolding functions that are crucial for the activation of pro-survival pathways like NF-κB and MAPK.[2]
Signaling Pathways Modulated by this compound
The primary signaling pathway modulated by this compound is the necroptosis pathway, which is typically activated by stimuli such as tumor necrosis factor-alpha (TNF-α) in the absence of caspase-8 activity.
As depicted in Figure 1, upon TNF-α binding to its receptor (TNFR1), a membrane-bound complex (Complex I) is formed, which includes RIPK1. Under conditions that favor necroptosis, RIPK1 becomes phosphorylated and subsequently phosphorylates RIPK3. This leads to the recruitment and phosphorylation of the mixed lineage kinase domain-like protein (MLKL), forming the necrosome complex, which ultimately executes necroptotic cell death. This compound intervenes by preventing the initial autophosphorylation of RIPK1, thereby blocking the entire downstream cascade.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound.
| Parameter | Cell Line | Value | Reference |
| EC50 (Necroptosis Inhibition) | HT-29 (human colon adenocarcinoma) | ~10 times more potent than Nec-1s | [2] |
| EC50 (Necroptosis Inhibition) | L929 (mouse fibrosarcoma) | Significantly more potent than Nec-1s | [2] |
| Table 1: In Vitro Cellular Activity of this compound. |
| Model | Dose | Outcome | Reference |
| TNF-induced SIRS (mouse) | 6 mg/kg (oral) | Increased survival rate from 0% to 90% | [2] |
| Cecal Ligation and Puncture (CLP) Sepsis (mouse) | 6 mg/kg (oral) | Significantly increased survival rate | [3] |
| TNF-induced SIRS (mouse) | 6 mg/kg (oral) | Significantly reduced serum TNF-α and IL-6 | [2] |
| CLP Sepsis (mouse) | 6 mg/kg (oral) | Protected against liver and kidney damage | [3] |
| Table 2: In Vivo Efficacy of this compound. |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the mechanism of action of this compound.
Cellular Necroptosis Assay
This assay assesses the ability of this compound to protect cells from induced necroptosis.
-
Cell Seeding: HT-29 or L929 cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with a serial dilution of this compound or the reference compound Necrostatin-1s (Nec-1s) for 1-2 hours.
-
Necroptosis Induction:
-
For HT-29 cells, necroptosis is induced by adding a cocktail of human TNF-α, a Smac mimetic (to inhibit cIAPs), and the pan-caspase inhibitor Z-VAD-FMK (to block apoptosis).
-
For L929 cells, necroptosis is induced with mouse TNF-α and Z-VAD-FMK.
-
-
Incubation: The plates are incubated for a defined period (e.g., 24 hours) to allow for cell death to occur.
-
Viability Measurement: Cell viability is quantified using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: The results are normalized to untreated controls, and the half-maximal effective concentration (EC50) is calculated from the dose-response curves.
Western Blot Analysis of Necrosome Formation
This experiment confirms that this compound inhibits the phosphorylation of key proteins in the necroptosis pathway.
-
Cell Treatment: Cells are treated as described in the cellular necroptosis assay (steps 1-3).
-
Cell Lysis: At a specific time point after necroptosis induction, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of RIPK1, RIPK3, and MLKL. A loading control antibody (e.g., GAPDH) is also used.
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified to determine the effect of this compound on the phosphorylation status of the target proteins.
In Vivo TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS) Model
This model evaluates the in vivo efficacy of this compound in a model of severe systemic inflammation.
-
Animal Model: Male C57BL/6 mice are used and allowed to acclimatize.
-
Compound Administration: Mice are orally administered with this compound at a specified dose (e.g., 6 mg/kg) or vehicle.[2]
-
SIRS Induction: After a set period (e.g., 1 hour), SIRS is induced by an intraperitoneal injection of a lethal dose of mouse TNF-α.
-
Monitoring: Survival is monitored over a defined period (e.g., 48 hours).
-
Sample Collection and Analysis: In separate cohorts, blood and tissues (e.g., liver, kidney) are collected at a specific time point after TNF-α injection. Serum levels of pro-inflammatory cytokines (TNF-α, IL-6) are measured by ELISA. Tissues are processed for histological analysis to assess organ damage.
Conclusion
This compound is a potent and selective inhibitor of RIPK1 kinase activity that effectively blocks the necroptotic cell death pathway. Its mechanism of action is centered on preventing the autophosphorylation of RIPK1, thereby inhibiting the downstream signaling cascade involving RIPK3 and MLKL. This targeted inhibition translates to significant protection against necroptosis in cellular assays and robust efficacy in preclinical models of systemic inflammation and sepsis. The data presented in this guide underscore the therapeutic potential of this compound for the treatment of diseases driven by excessive RIPK1-mediated necroptosis.
References
The function of RIPK1 in inflammatory signaling cascades
An In-depth Technical Guide on the Core Function of RIPK1 in Inflammatory Signaling Cascades
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling node that plays a multifaceted role in cellular homeostasis, orchestrating pathways involved in inflammation, cell survival, and programmed cell death.[1] As a serine/threonine kinase, RIPK1 possesses both kinase and scaffold functions, allowing it to act as a molecular switch that determines cell fate in response to various stimuli, most notably from the tumor necrosis factor receptor 1 (TNFR1).[1][2] Dysregulation of RIPK1 activity is implicated in a host of inflammatory and neurodegenerative diseases, making it a prime therapeutic target.[3] This guide provides a comprehensive overview of RIPK1's function in inflammatory signaling, details key experimental methodologies for its study, and presents quantitative data relevant to drug development.
The Dual Role of RIPK1: Scaffold and Kinase
RIPK1 is a 76-kDa protein composed of an N-terminal kinase domain, an intermediate domain containing a RIP homotypic interaction motif (RHIM), and a C-terminal death domain (DD).[2] These domains are crucial for its dual functions as both a scaffold for protein complex assembly and an active kinase that triggers downstream signaling events.
-
Scaffold Function: In its kinase-independent role, RIPK1 acts as a scaffold to assemble signaling complexes that promote cell survival and inflammation.[1] Upon TNF-α binding to TNFR1, RIPK1 is recruited to the receptor complex (Complex I) where it facilitates the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to the transcription of pro-survival and pro-inflammatory genes.[1]
-
Kinase Function: The kinase activity of RIPK1 is essential for inducing programmed cell death pathways, namely apoptosis and necroptosis.[1] Activation of its kinase function is tightly regulated by post-translational modifications. When deubiquitinated, RIPK1 can dissociate from Complex I to form cytosolic death-inducing complexes.[1]
Regulation of RIPK1 Activity by Post-Translational Modifications
The functional switch of RIPK1 between its pro-survival and pro-death roles is intricately controlled by a variety of post-translational modifications (PTMs), primarily ubiquitination and phosphorylation. These PTMs dictate the composition of RIPK1-containing complexes and its enzymatic activity.
Ubiquitination
Ubiquitination of RIPK1 is a key event in the initial TNFR1 signaling complex (Complex I) that promotes cell survival and inflammation while inhibiting its cell death-inducing kinase activity.
-
K63-linked and Linear Ubiquitination: Within Complex I, RIPK1 is ubiquitinated with K63-linked and linear (M1-linked) ubiquitin chains by cellular inhibitor of apoptosis proteins (cIAPs) and the linear ubiquitin chain assembly complex (LUBAC), respectively.[1] These ubiquitin chains serve as a scaffold to recruit downstream kinases like IKK and TAK1, which are essential for NF-κB and MAPK activation.[1][4] This ubiquitination state is pro-survival and pro-inflammatory.[4]
-
Deubiquitination: Deubiquitinases (DUBs) such as CYLD, A20, and OTULIN can remove these ubiquitin chains from RIPK1.[1] This deubiquitination is a critical step that allows RIPK1 to dissociate from Complex I and participate in the formation of death-inducing complexes.[1]
Phosphorylation
Phosphorylation of RIPK1 can be both inhibitory and activating, depending on the specific site and the signaling context.
-
Inhibitory Phosphorylation: In Complex I, kinases such as IKKα/β and TBK1 can phosphorylate RIPK1 at specific serine residues. This inhibitory phosphorylation prevents the kinase activation of RIPK1, thus suppressing cell death.[1]
-
Activating Autophosphorylation: When RIPK1 is part of a death-inducing complex and its inhibitory PTMs are removed, it can undergo autophosphorylation on sites like Serine 166.[1] This autophosphorylation is a hallmark of RIPK1 kinase activation and is a prerequisite for initiating apoptosis or necroptosis.[1]
RIPK1 in Inflammatory Signaling Cascades
The decision between cell survival and cell death is determined by the specific signaling complexes formed by RIPK1 downstream of stimuli like TNF-α.
Pro-Survival and Inflammatory Signaling (Complex I)
Upon TNF-α binding to TNFR1, a membrane-bound complex known as Complex I is rapidly formed. This complex includes TRADD, TRAF2, RIPK1, cIAP1/2, and LUBAC.[1] In this complex, RIPK1 is heavily ubiquitinated, which serves as a platform to recruit and activate the IKK and TAK1 kinase complexes. This leads to the activation of NF-κB and MAPK pathways, resulting in the expression of genes that promote cell survival and inflammation.[1] The kinase activity of RIPK1 is suppressed in this context.
Apoptosis (Complex IIa)
When ubiquitination of RIPK1 is compromised (e.g., by cIAP antagonists), RIPK1 can dissociate from the plasma membrane and form a cytosolic complex known as Complex IIa. This complex consists of RIPK1, FADD, and pro-caspase-8. The proximity of pro-caspase-8 molecules in this complex leads to their auto-activation, initiating the caspase cascade and resulting in apoptosis.[2]
Necroptosis (Complex IIb/Necrosome)
If caspase-8 activity is inhibited (e.g., by viral proteins or chemical inhibitors), RIPK1 can interact with RIPK3 via their RHIM domains to form an amyloid-like signaling complex called the necrosome (or Complex IIb).[5] Within the necrosome, RIPK1 and RIPK3 phosphorylate each other, leading to the activation of RIPK3.[5] Activated RIPK3 then phosphorylates the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL). Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it forms pores that disrupt membrane integrity, leading to a lytic form of cell death known as necroptosis.[5]
Quantitative Data for Drug Development
The development of small molecule inhibitors targeting RIPK1 kinase activity is a major focus in treating inflammatory diseases. The following tables summarize key quantitative data for some of the most well-studied RIPK1 inhibitors.
Table 1: In Vitro Potency of RIPK1 Inhibitors
| Compound | Target | Assay Type | IC50 / EC50 | Reference |
| Necrostatin-1 (Nec-1) | Human RIPK1 | Kinase Assay | EC50 = 182 nM | [6][7] |
| Human Jurkat cells | Necroptosis Assay | EC50 = 490 nM | [6][7] | |
| GSK2982772 | Human RIPK1 | FP Binding Assay | IC50 = 16 nM | [6][8] |
| Monkey RIPK1 | FP Binding Assay | IC50 = 20 nM | [6][8] | |
| Rat RIPK1 | FP Binding Assay | IC50 = 2 µM | [8] | |
| Mouse RIPK1 | FP Binding Assay | IC50 = 2.5 µM | [8] | |
| GSK481 | Human RIPK1 | Kinase Assay | IC50 = 1.3 nM | [6] |
| Human U937 cells | Cellular Assay | IC50 = 10 nM | [6] | |
| GSK3145095 | Human RIPK1 | Kinase Assay | IC50 = 6.3 nM | [6] |
| RIPK1-IN-33 | Human RIPK1 | Kinase Assay | IC50 = 0.115 µM | [6] |
Table 2: Binding Affinities of Kinase Inhibitors
| Compound | Target | Binding Affinity (KD) | Reference |
| Crizotinib | RIPK1 | 1300 nM | [9] |
| RIPK3 | 6700 nM | [9] | |
| MLKL | 217 nM | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of RIPK1.
Protocol 1: Immunoprecipitation (IP) of RIPK1-Containing Complexes
This protocol is used to isolate RIPK1 and its interacting partners (e.g., in Complex I, IIa, or the necrosome) for subsequent analysis by Western blotting.
Materials:
-
Cell culture plates (10 cm)
-
Ice-cold 1X PBS
-
Ice-cold Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge
-
Primary antibody against the protein of interest (e.g., anti-RIPK1, anti-FADD)
-
Protein A/G agarose or magnetic beads
-
3X SDS sample buffer
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the desired stimulus (e.g., TNF-α, with or without a caspase inhibitor like zVAD-fmk) for the appropriate duration.
-
Wash cells once with ice-cold 1X PBS.
-
Add 0.5-1.0 mL of ice-cold cell lysis buffer to the plate and incubate on ice for 5-10 minutes.[10]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[10]
-
Centrifuge at 14,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[10]
-
Transfer the supernatant (clarified lysate) to a new tube. Determine protein concentration using a standard assay (e.g., BCA).
-
-
Immunoprecipitation:
-
Dilute 0.5-1.0 mg of protein lysate to a final volume of 500 µL with lysis buffer.
-
(Optional Pre-clearing) Add 20 µL of Protein A/G bead slurry to the lysate and incubate with gentle rocking for 30-60 minutes at 4°C to reduce non-specific binding.[10] Centrifuge and transfer the supernatant to a new tube.
-
Add 1-5 µg of the primary antibody to the lysate.
-
Incubate with gentle rocking for 2 hours to overnight at 4°C.[11]
-
Add 20-30 µL of Protein A/G bead slurry and incubate with gentle rocking for another 1-3 hours at 4°C.[10]
-
-
Washing and Elution:
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 30 seconds at 4°C).
-
Carefully remove the supernatant.
-
Wash the beads 3-5 times with 500 µL of cold lysis buffer.[10] Pellet the beads between each wash.
-
After the final wash, remove all supernatant.
-
Resuspend the bead pellet in 20-40 µL of 3X SDS sample buffer.[10]
-
Boil the sample at 95-100°C for 5 minutes to elute the proteins and denature them.[10]
-
Centrifuge to pellet the beads, and collect the supernatant for analysis by SDS-PAGE and Western blotting.
-
Protocol 2: In Vitro Kinase Assay
This protocol measures the kinase activity of purified RIPK1 by detecting the production of ADP using a commercially available kit (e.g., ADP-Glo®).
Materials:
-
Recombinant purified RIPK1 enzyme
-
Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
ATP solution
-
DTT (optional)
-
RIPK1 inhibitor (for control)
-
ADP-Glo® Kinase Assay Kit (Promega)
-
White 96-well assay plates
-
Luminometer
Procedure:
-
Reaction Setup:
-
Prepare a master mixture containing Kinase Assay Buffer, ATP, and the MBP substrate.
-
Add 12.5 µL of the master mixture to each well of a 96-well plate.[12]
-
Add 2.5 µL of the test inhibitor (dissolved in a suitable solvent like DMSO) or vehicle control to the appropriate wells.
-
To the "Blank" wells (no enzyme activity), add 10 µL of 1x Kinase Assay Buffer.[12]
-
-
Enzyme Reaction:
-
Thaw the purified RIPK1 enzyme on ice and dilute it to the desired concentration (e.g., 10 ng/µL) in 1x Kinase Assay Buffer.[12]
-
Initiate the kinase reaction by adding 10 µL of the diluted RIPK1 enzyme to the "Positive Control" and "Test Inhibitor" wells.[12]
-
Shake the plate gently and incubate at 30°C for 50-60 minutes.[12]
-
-
Signal Detection (ADP-Glo® Protocol):
-
After the incubation, add 25 µL of ADP-Glo® Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 45 minutes.[12]
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal.
-
Incubate for another 45 minutes at room temperature, protecting the plate from light.[12]
-
Measure the luminescence using a plate reader. The light signal is proportional to the ADP concentration and thus to the RIPK1 kinase activity.
-
Protocol 3: Measurement of Necroptosis by Flow Cytometry
This protocol quantifies the percentage of live, apoptotic, and necroptotic/necrotic cells using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Cells treated with necroptosis-inducing stimuli
-
Annexin V Binding Buffer
-
Fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC)
-
Propidium Iodide (PI) staining solution
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce necroptosis in your cell line of interest (e.g., HT-29 or L929 cells) using appropriate stimuli (e.g., TNF-α + Smac mimetic + zVAD-fmk).
-
Harvest both adherent and floating cells. For adherent cells, use a gentle method like trypsinization, and be sure to collect the supernatant which contains dead cells.[13]
-
Centrifuge the cell suspension at 500 x g for 5 minutes.
-
Wash the cells once with cold 1X PBS and centrifuge again.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a FACS tube.[13]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.[14]
-
Analyze the data to distinguish between four populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/Necroptotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells (primary): Annexin V-negative and PI-positive (less common in this assay).
-
-
Conclusion
RIPK1 stands as a central regulator in the complex interplay between inflammation and cell death. Its dual function as a scaffold and a kinase, governed by a sophisticated code of post-translational modifications, allows it to initiate divergent signaling pathways with profound physiological and pathological consequences. A thorough understanding of these mechanisms, supported by robust experimental methodologies and quantitative analysis, is paramount for the successful development of novel therapeutics targeting RIPK1 for the treatment of a wide range of inflammatory disorders. The protocols and data presented in this guide offer a foundational resource for researchers and drug development professionals dedicated to unraveling the complexities of RIPK1 signaling.
References
- 1. Frontiers | RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond [frontiersin.org]
- 2. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ubiquitin-Mediated Regulation of RIPK1 Kinase Activity Independent of IKK and MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | RIPK3 binds RIPK1 [reactome.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. ulab360.com [ulab360.com]
- 11. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. 2024.sci-hub.box [2024.sci-hub.box]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
The Discovery and Synthesis of Ripk1-IN-16: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical node in the regulation of inflammation and programmed cell death pathways, including necroptosis and apoptosis. Its kinase activity is a key driver in the pathogenesis of numerous inflammatory diseases, such as systemic inflammatory response syndrome (SIRS), sepsis, and potentially neurodegenerative disorders. Consequently, the development of potent and selective RIPK1 inhibitors is a major focus of therapeutic research. This document provides a detailed technical overview of a novel, potent, and orally active RIPK1 inhibitor, Ripk1-IN-16 (also known as Compound 4-155), a member of the thio-benzoxazepinone class. It was identified as a promising lead compound for its ability to selectively inhibit RIPK1-mediated necroptosis and protect against excessive inflammation in preclinical models.[1][2][3] This guide details the quantitative biological data, experimental methodologies, and relevant signaling pathways associated with this compound and its chemical class.
The Role of RIPK1 in Cell Signaling
RIPK1 is a serine/threonine kinase that functions as a central mediator downstream of death receptors like Tumor Necrosis Factor Receptor 1 (TNFR1).[4] Upon TNF-α stimulation, RIPK1 is recruited to the TNFR1 signaling complex (Complex I), where its function is dichotomous. As a scaffold protein, it promotes cell survival and pro-inflammatory signaling through the activation of NF-κB.[5] However, under conditions where pro-survival signaling is compromised, RIPK1 can dissociate to form cytosolic death-inducing complexes. Formation of Complex IIa (containing FADD and Caspase-8) leads to apoptosis, while the formation of a necrosome (Complex IIb, containing RIPK3 and MLKL) triggers a lytic, pro-inflammatory form of cell death called necroptosis.[6] The kinase activity of RIPK1 is essential for its function in inducing both apoptosis and necroptosis.[7] this compound exerts its therapeutic effect by specifically inhibiting this kinase activity, thereby blocking the downstream phosphorylation of RIPK3 and MLKL and preventing necroptotic cell death.[2]
Discovery and In Vitro Profile
This compound (Compound 4-155) was identified as a novel and selective lead compound targeting RIPK1 through dedicated drug discovery efforts.[2] It belongs to a class of thio-benzoxazepinone inhibitors designed to interact with an allosteric pocket of the RIPK1 kinase domain, a characteristic that often confers high selectivity.[1][8] The compound demonstrates potent inhibition of necroptosis in various cell lines and directly engages the RIPK1 kinase.
Data Presentation
Table 1: In Vitro Activity of this compound and Related Analogs
| Compound ID | Assay Type | Cell Line / Enzyme | Potency (EC50 / Kd) | Reference |
|---|---|---|---|---|
| This compound (4-155) | Necroptosis Inhibition | HT-29 (Human) | ~10x more potent than Nec-1s | [2] |
| This compound (4-155) | Necroptosis Inhibition | L929 (Mouse) | ~10x more potent than Nec-1s | [2] |
| This compound (4-155) | Kinase Binding Assay | Recombinant RIPK1 | Specific Binding Confirmed | [2] |
| Analog 29* | Necroptosis Inhibition | HT-29 (Human) | 3.2 nM | [8] |
| Analog 29* | Kinase Binding Assay | Recombinant RIPK1 | 70 nM | [8] |
| Analog 2* | Necroptosis Inhibition | HT-29 (Human) | 3.7 nM | [8] |
| Analog 2* | Kinase Binding Assay | Recombinant RIPK1 | 9.7 nM |[8] |
Note: Data for Analogs 2 and 29, which are structurally related alkynyl thio-benzoxazepinones, are provided to illustrate the high potency of this chemical class.
Synthesis of the Thio-Benzoxazepinone Core
While the exact, step-by-step synthesis of this compound has not been publicly disclosed, the synthesis of the core thio-benzoxazepinone scaffold has been described in related publications.[1][8] The general approach involves the construction of the central seven-membered ring followed by functionalization. A representative workflow is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Transition from TNF-Induced Inflammation to Death Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cecal necroptosis triggers lethal cardiac dysfunction in TNF-induced severe SIRS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Ripk1-IN-16: A Potent and Orally Active Chemical Probe for Elucidating RIPK1 Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical regulator of cellular life and death, playing a pivotal role in inflammation and programmed cell death pathways, including apoptosis and necroptosis. Its kinase activity is a key driver in various inflammatory and neurodegenerative diseases, making it a compelling therapeutic target. Ripk1-IN-16, also identified as Compound 4-155, is a novel, potent, and orally active inhibitor of RIPK1. This chemical probe serves as an invaluable tool for investigating the multifaceted functions of RIPK1 in both in vitro and in vivo settings. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, pharmacokinetic profile, and detailed experimental protocols to facilitate its use in research and drug discovery.
Mechanism of Action
This compound exerts its function by directly inhibiting the kinase activity of RIPK1. This inhibition prevents the autophosphorylation of RIPK1, a crucial step in the activation of the necroptosis pathway. By blocking RIPK1 kinase activity, this compound effectively suppresses the downstream phosphorylation of RIPK3 and Mixed Lineage Kinase Domain-like protein (MLKL), the executioner of necroptosis.[1][2] Notably, this compound has been shown to selectively block RIPK1-mediated necroptosis without affecting the activation of MAPK and NF-κB signaling pathways, highlighting its specificity as a chemical probe.[1][2]
Data Presentation
Biochemical and Cellular Activity
The following table summarizes the key quantitative data for this compound (Compound 4-155), demonstrating its potent inhibitory activity against RIPK1-mediated necroptosis.
| Assay Type | Cell Line | Parameter | Value | Reference |
| Necroptosis Inhibition | HT-29 (Human colorectal adenocarcinoma) | EC50 | ~10-fold more active than Nec-1s | [1] |
| Necroptosis Inhibition | L929 (Mouse fibrosarcoma) | EC50 | ~10-fold more active than Nec-1s | [1] |
In Vivo Efficacy
This compound has demonstrated significant protective effects in mouse models of systemic inflammatory response syndrome (SIRS) and sepsis.
| Animal Model | Dosing | Key Findings | Reference |
| TNF-induced SIRS | 6 mg/kg (oral) | Increased survival rate from 0% to 90% | [1][2] |
| Significantly reduced serum levels of TNF-α and IL-6 | [1] | ||
| Protected liver and kidney from inflammatory damage | [1] | ||
| Cecal Ligation and Puncture (CLP) Sepsis | 6 mg/kg | Increased survival rate | [1] |
| Reduced serum levels of AST, ALT, creatinine, and BUN | [3] | ||
| Decreased serum levels of TNF-α and IL-6 | [3] | ||
| Inhibited phosphorylation of RIPK1 and RIPK3 in kidney lysates | [3] |
Experimental Protocols
In Vitro Necroptosis Assay
This protocol describes the induction and inhibition of necroptosis in cell culture to evaluate the efficacy of this compound.
Materials:
-
HT-29 or L929 cells
-
DMEM or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human or Mouse TNF-α
-
z-VAD-FMK (pan-caspase inhibitor)
-
This compound (Compound 4-155)
-
Necrostatin-1s (Nec-1s) as a positive control
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed HT-29 or L929 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or Nec-1s for 1 hour.
-
Induce necroptosis by adding a combination of TNF-α and z-VAD-FMK (TSZ for human cells, TZ for mouse cells) to the wells.
-
Incubate the plates for 24 hours.
-
Measure cell viability using a luminescent or fluorescent-based assay according to the manufacturer's instructions.
-
Calculate the EC50 values based on the dose-response curves.
Western Blot Analysis of RIPK1 Pathway Phosphorylation
This protocol is for assessing the inhibitory effect of this compound on the phosphorylation of key proteins in the necroptosis pathway.
Materials:
-
HT-29 cells
-
This compound (Compound 4-155)
-
TNF-α
-
z-VAD-FMK
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-RIPK1 (Ser166), anti-RIPK1, anti-p-RIPK3, anti-RIPK3, anti-p-MLKL, anti-MLKL, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
SDS-PAGE gels and blotting equipment
Procedure:
-
Treat HT-29 cells with this compound for 1 hour, followed by stimulation with TSZ for 6 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels.
In Vivo Model of TNF-induced Systemic Inflammatory Response Syndrome (SIRS)
This protocol outlines the procedure for inducing SIRS in mice and evaluating the protective effects of this compound.
Materials:
-
Male C57BL/6 mice
-
Mouse TNF-α
-
D-(+)-galactosamine (GalN)
-
This compound (Compound 4-155)
-
Vehicle control
-
Oral gavage needles
-
Equipment for monitoring survival and collecting blood/tissue samples
Procedure:
-
Acclimatize the mice for at least one week before the experiment.
-
Administer this compound (e.g., 6 mg/kg) or vehicle orally to the mice.
-
After a specified pre-treatment time (e.g., 1 hour), induce SIRS by intraperitoneal injection of TNF-α and GalN.
-
Monitor the survival of the mice over a set period (e.g., 24 hours).
-
At a designated time point post-induction, collect blood samples for cytokine analysis (e.g., TNF-α, IL-6) and assessment of liver and kidney function markers (AST, ALT, creatinine, BUN).
-
Collect tissues (e.g., liver, kidney) for histological analysis and Western blotting.
Cecal Ligation and Puncture (CLP) Sepsis Model
This protocol describes a polymicrobial sepsis model to assess the therapeutic potential of this compound.
Materials:
-
Male C57BL/6 mice
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Surgical instruments
-
Suture material
-
Needle for puncture
-
This compound (Compound 4-155)
-
Vehicle control
-
Saline for resuscitation
Procedure:
-
Anesthetize the mouse and make a midline abdominal incision to expose the cecum.
-
Ligate the cecum below the ileocecal valve.
-
Puncture the ligated cecum with a needle (e.g., 21-gauge) to induce sepsis.
-
Return the cecum to the abdominal cavity and close the incision.
-
Administer this compound (e.g., 6 mg/kg) or vehicle, typically prior to or shortly after the CLP procedure.
-
Provide fluid resuscitation with saline.
-
Monitor survival and collect blood and tissue samples at specified time points for analysis of inflammatory markers and organ damage.[3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways and experimental workflows described in this guide.
Caption: RIPK1 signaling pathway in necroptosis and inflammation.
Caption: In vitro experimental workflow for evaluating this compound.
Caption: In vivo experimental workflow for this compound efficacy studies.
Conclusion
This compound (Compound 4-155) is a highly effective and specific chemical probe for the investigation of RIPK1 kinase function. Its oral bioavailability and demonstrated efficacy in preclinical models of severe inflammatory conditions make it a valuable tool for both basic research into the mechanisms of necroptosis and inflammation, and for the preclinical evaluation of RIPK1 inhibition as a therapeutic strategy. The data and protocols presented in this guide are intended to support the scientific community in utilizing this potent inhibitor to further unravel the complex roles of RIPK1 in health and disease.
References
Understanding the Structure-Activity Relationship of RIPK1 Inhibitors: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of inhibitors targeting Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammation and programmed cell death pathways, including necroptosis and apoptosis. While specific data for "Ripk1-IN-16" is not publicly available, this document will explore the broader principles of RIPK1 inhibition through well-characterized compounds, offering a valuable resource for the design and development of novel RIPK1-targeted therapeutics.
Introduction to RIPK1 and its Role in Disease
Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that plays a pivotal role in cellular signaling, acting as a key regulator in response to stimuli such as tumor necrosis factor-alpha (TNFα).[1][2] RIPK1 possesses a multi-domain structure, including an N-terminal kinase domain, an intermediate domain containing a RIP homotypic interaction motif (RHIM), and a C-terminal death domain.[3] This structure allows it to participate in the formation of various signaling complexes that determine cell fate—survival, apoptosis, or necroptosis.[4]
The kinase activity of RIPK1 is crucial for the induction of necroptosis, a form of programmed necrosis.[3] Dysregulation of RIPK1 kinase activity has been implicated in a wide range of inflammatory and neurodegenerative diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, multiple sclerosis, and amyotrophic lateral sclerosis.[5][6] Consequently, the development of small molecule inhibitors of RIPK1 has become a significant area of therapeutic research.
Classes of RIPK1 Inhibitors and Binding Modes
RIPK1 inhibitors are broadly classified based on their binding mode to the kinase domain. Understanding these classifications is fundamental to interpreting their SAR.
-
Type I Inhibitors: These are ATP-competitive inhibitors that bind to the active conformation of the kinase.
-
Type II Inhibitors: These inhibitors also bind to the ATP-binding site but stabilize an inactive conformation of the kinase, often referred to as the "DFG-out" conformation.[6]
-
Type III (Allosteric) Inhibitors: These inhibitors bind to a distinct allosteric site, often a hydrophobic pocket adjacent to the ATP-binding site, and induce a conformational change that inactivates the kinase.[6]
Structure-Activity Relationship of Key RIPK1 Inhibitors
The following sections detail the SAR of representative RIPK1 inhibitors, highlighting the chemical modifications that influence their potency and selectivity.
Necrostatin Series (Type III Inhibitors)
Necrostatin-1 (Nec-1) was one of the first identified inhibitors of necroptosis and targets RIPK1.[7] Structure-activity relationship studies have led to the development of more potent and selective analogs like Necrostatin-1s (Nec-1s).
| Compound | Structure | hRIPK1 IC50 (nM) | Cellular EC50 (nM) | Key SAR Insights |
| Necrostatin-1 (Nec-1) | [Image of Nec-1 structure] | ~182 | ~490 (Jurkat cells) | The indole and hydantoin moieties are crucial for activity. Modifications to these scaffolds can significantly impact potency.[8] |
| Necrostatin-1s (Nec-1s) | [Image of Nec-1s structure] | Potent inhibitor | More potent than Nec-1 | The 7-chloro substitution on the indole ring enhances potency and metabolic stability. |
GSK Series (Type II and III Inhibitors)
GlaxoSmithKline (GSK) has developed several potent and selective RIPK1 inhibitors, some of which have advanced to clinical trials.
| Compound | Structure | hRIPK1 IC50 (nM) | Key SAR Insights |
| GSK'481 | [Image of GSK'481 structure] | 10 | High lipophilicity limited its development.[6] |
| GSK2982772 | [Image of GSK2982772 structure] | 1.0 - 16 | Optimization of GSK'481 to improve pharmacokinetic properties. The core structure binds to the allosteric pocket.[6][8] |
| GSK547 | [Image of GSK547 structure] | 13 ng/mL | A highly selective inhibitor that robustly targets RIPK1 in vivo.[8][9] |
Other Notable RIPK1 Inhibitors
| Compound | Structure | hRIPK1 Ki (nM) | Cellular Potency | Binding Mode/Type |
| GNE684 | [Image of GNE684 structure] | 21 | Potent cellular activity | Type II |
| PK68 | [Image of PK68 structure] | ~90 (IC50) | EC50 (L929) = 0.76 µM | Type II |
Experimental Protocols for Characterizing RIPK1 Inhibitors
The evaluation of novel RIPK1 inhibitors involves a combination of biochemical and cell-based assays.
Biochemical Kinase Assays
ADP-Glo™ Kinase Assay: This is a common method to determine the in vitro potency of inhibitors against the RIPK1 kinase domain.
-
Principle: The assay measures the amount of ADP produced during the kinase reaction. A proprietary ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and indicative of kinase activity.
-
Protocol Outline:
-
Prepare a reaction mixture containing RIPK1 enzyme, a suitable substrate (e.g., myelin basic protein), and ATP.
-
Add serial dilutions of the test inhibitor.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent and incubate.
-
Add Kinase Detection Reagent and incubate.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values from the dose-response curves.
-
Cellular Necroptosis Assays
TNFα-Induced Necroptosis in HT-29 or L929 Cells: This assay assesses the ability of an inhibitor to protect cells from necroptosis.
-
Principle: Certain cell lines, like human HT-29 or murine L929 cells, undergo necroptosis when stimulated with TNFα, especially in the presence of a caspase inhibitor (e.g., z-VAD-fmk) and a Smac mimetic to inhibit cIAPs. Cell viability is measured to determine the protective effect of the inhibitor.
-
Protocol Outline:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with serial dilutions of the test inhibitor for a specified time (e.g., 1-2 hours).
-
Induce necroptosis by adding a cocktail of TNFα, a Smac mimetic (e.g., BV6), and a pan-caspase inhibitor (e.g., z-VAD-fmk).
-
Incubate for a period sufficient to induce cell death (e.g., 18-24 hours).
-
Measure cell viability using a suitable method, such as CellTiter-Glo® Luminescent Cell Viability Assay or by measuring ATP levels.
-
Calculate EC50 values from the dose-response curves.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling pathways involving RIPK1 and the workflows for inhibitor characterization can aid in understanding the mechanism of action and experimental design.
Caption: RIPK1 signaling pathway downstream of TNFR1 activation.
Caption: General experimental workflow for RIPK1 inhibitor discovery.
Conclusion
The development of potent and selective RIPK1 inhibitors holds significant promise for the treatment of a multitude of inflammatory and neurodegenerative diseases. A thorough understanding of the structure-activity relationships of different inhibitor classes is paramount for the rational design of new chemical entities with improved efficacy, selectivity, and pharmacokinetic properties. While the specific details of this compound remain elusive in the public domain, the principles and methodologies outlined in this guide provide a solid foundation for researchers engaged in the discovery and development of next-generation RIPK1-targeted therapies. Continued exploration of the chemical space around the RIPK1 kinase domain will undoubtedly lead to the emergence of novel therapeutics with the potential to address significant unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. RIP1 kinase activity is dispensable for normal development but is a key regulator of inflammation in SHARPIN-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 4. The Structure of the Necrosome RIPK1-RIPK3 core, a human hetero-amyloid signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of RIP1 kinase: a patent review (2016-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Stage-Dependent Impact of RIPK1 Inhibition on Atherogenesis: Dual Effects on Inflammation and Foam Cell Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
The role of RIPK1 kinase activity in cell death
An In-depth Technical Guide on the Core Role of RIPK1 Kinase Activity in Cell Death
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a critical signaling node that orchestrates cellular fate in response to extracellular and intracellular cues, particularly in the context of inflammation and infection. Functioning as both a scaffold and an enzyme, RIPK1's kinase activity is a decisive factor in the switch between cell survival and programmed cell death pathways, namely apoptosis and necroptosis. Dysregulation of this activity is implicated in the pathogenesis of numerous inflammatory and neurodegenerative diseases. This technical guide provides a comprehensive overview of the molecular mechanisms governed by RIPK1 kinase activity, details key experimental methodologies to study its function, and summarizes its standing as a therapeutic target.
The Dual Role of RIPK1: Scaffold vs. Kinase
RIPK1 is a multi-domain protein containing an N-terminal kinase domain, an intermediate domain with a RIP homotypic interaction motif (RHIM), and a C-terminal death domain (DD).[1] This structure allows it to function as both a signaling platform and a catalytically active enzyme.
-
Scaffold Function: In its kinase-independent role, RIPK1 acts as a scaffold, assembling protein complexes crucial for pro-survival signaling.[2][3] This function is essential for activating the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which promote the transcription of pro-inflammatory and pro-survival genes.[4][5] The vital importance of this scaffold function is highlighted by the fact that mice completely lacking RIPK1 die at birth from widespread inflammation and cell death, whereas mice expressing a kinase-dead version of RIPK1 are viable and healthy.[2][6][7]
-
Kinase Function: The activation of RIPK1's serine/threonine kinase activity is a pivotal event that triggers programmed cell death.[3] This enzymatic function is essential for initiating both RIPK1-dependent apoptosis and a regulated form of necrosis known as necroptosis.[6][8] The decision to activate the kinase domain is tightly regulated by a series of post-translational modifications (PTMs), primarily ubiquitination and phosphorylation.[9]
Signaling Pathways Regulated by RIPK1 Kinase Activity
The signaling cascades initiated by the tumor necrosis factor receptor 1 (TNFR1) provide a canonical model for understanding RIPK1's role in determining cell fate.
Pro-survival Signaling: The TNFR1-Complex I
Upon TNFα binding, TNFR1 recruits a series of proteins, including TRADD, TRAF2, and RIPK1, to form a plasma membrane-bound signaling platform known as Complex I.[10][11] Within this complex, RIPK1 primarily serves a scaffold function. It undergoes K63-linked and linear ubiquitination by cellular inhibitors of apoptosis proteins (cIAPs) and the Linear Ubiquitin Chain Assembly Complex (LUBAC).[4][12] This ubiquitination is a critical pro-survival signal, as it provides a docking site for downstream kinase complexes like TAK1 and IKK, which ultimately leads to the activation of NF-κB and MAPK pathways.[4][13] These pathways upregulate genes that promote inflammation and cell survival.[11]
The Switch to Cell Death: Complex II Formation
When pro-survival signaling is compromised—for instance, through the inhibition of cIAPs or deubiquitination of RIPK1 by enzymes like CYLD—RIPK1 dissociates from the plasma membrane to form a secondary cytosolic complex, known as Complex II.[4][11] It is within this complex that RIPK1's kinase activity becomes paramount.
In certain cellular contexts, particularly when IAPs are inhibited or absent, RIPK1 kinase activation can lead to apoptosis.[6][14] Activated RIPK1 within a death-inducing complex (often called Complex IIb) helps recruit FADD and pro-caspase-8.[14] This proximity facilitates the dimerization and auto-activation of caspase-8, which then executes the apoptotic cascade by cleaving downstream effector caspases.[4][12]
Necroptosis is a form of regulated, inflammatory cell death that is triggered when caspase-8 activity is blocked or absent.[11][15] Under these conditions, activated RIPK1 uses its RHIM domain to recruit and phosphorylate RIPK3.[4] This interaction leads to the formation of a core complex called the "necrosome".[4] Activated RIPK3 then phosphorylates the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL).[15] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs).[5][11]
Regulation and Quantitative Aspects of RIPK1 Activity
The catalytic function of RIPK1 is tightly controlled by multiple post-translational modifications, ensuring that cell death pathways are not initiated inappropriately.
Key Phosphorylation Sites
Autophosphorylation is a key step in the activation of RIPK1's kinase domain.[4] Several serine residues have been identified as critical for this process.
| Phosphorylation Site | Function | Key Findings | Reference(s) |
| Ser166 (Human/Mouse) | Primary activation site. Essential for RIPK1 kinase-dependent apoptosis and necroptosis. | Mutation of S166 prevents RIPK1-dependent cell death and inflammation in multiple mouse models. Trans-autophosphorylation at this site licenses RIPK1 to induce downstream signaling. | [14][16][17] |
| Ser161 (Human/Mouse) | Contributes to activation. Functionally redundant with S166. | S161N mutation partially suppresses RIPK1 kinase activity. Combined S161N and S166A mutations have a synergistic effect in preventing cell death. | [18][19] |
| Ser14/15, Ser20 | Contribute to activation. | Cooperate with other sites to induce conformational changes required for full kinase activation. | [14] |
| Ser320/335 (Human) | Inhibitory sites. | Phosphorylated by MK2 (downstream of TAK1), which inhibits RIPK1 kinase activity and suppresses cell death. | [14] |
Impact of RIPK1 Kinase Inhibitors
The development of small molecule inhibitors has been crucial for both studying RIPK1 function and for therapeutic applications. These inhibitors typically bind to the kinase domain, preventing the autophosphorylation required for activation.
| Inhibitor | Cell/Animal Model | Stimulus | Effect on Cell Death/Inflammation | Reference(s) |
| Necrostatin-1 (Nec-1) | Jurkat T cells | FasL + z-VAD-FMK | Prevents necrotic cell death. | [6] |
| Necrostatin-1s | APP/PS1 mouse model of AD | Alzheimer's pathology | Reduces Aβ plaque burden, tau aggregation, and pro-inflammatory cytokines; improves spatial memory. | [20] |
| Necrostatin-1s | Macrophages | LPS + z-VAD-FMK | Blocks the prolonged production of pro-inflammatory cytokines in the late phase. | [3] |
| RIPK1 Kinase-Dead Mouse (K45A) | SHARPIN-deficient cpdm mice | Chronic inflammation | Protects against severe skin and multi-organ inflammation. | [2] |
| GSK'2982772 | Ulcerative Colitis Patients | Chronic inflammation | Phase II trials ongoing; some patients showed side effects like headache and nausea. | [21] |
| SAR443820 (DNL788) | Amyotrophic Lateral Sclerosis (ALS) & Multiple Sclerosis (MS) | Neurodegeneration | Currently in Phase 2 clinical trials. | [20] |
Clinical Trials of RIPK1 Inhibitors
The therapeutic potential of targeting RIPK1 kinase activity has led to numerous clinical trials for a range of inflammatory and neurodegenerative diseases.
| Drug Name (Company) | Indication(s) | Phase | Status (as of late 2024/early 2025) | Reference(s) |
| SAR443122 / Eclitasertib (Sanofi/Denali) | Ulcerative Colitis, Cutaneous Lupus | Phase 2 | Ongoing | [20][22] |
| SAR443820 / Oditrasertib (Sanofi/Denali) | Multiple Sclerosis (MS) | Phase 2 | Discontinued (failed to meet primary endpoints) | [20][22] |
| SAR443820 / DNL788 (Sanofi/Denali) | Amyotrophic Lateral Sclerosis (ALS) | Phase 2 | Ongoing | [20] |
| R552 / LY3871801 (Rigel/Eli Lilly) | Autoimmune/Inflammatory conditions | Phase 1 | Development ongoing for peripheral conditions | [20][22] |
| GFH312 (GenFleet Therapeutics) | Autoimmune diseases | Phase 1 | Ongoing | [20][22] |
| SIR2446 (Sironax) | CNS indications | Phase 1 | Ongoing in healthy volunteers | [20][23] |
Key Experimental Protocols
Investigating the role of RIPK1 kinase activity requires a combination of biochemical, molecular, and cell-based assays.
In Vitro RIPK1 Kinase Activity Assay
This assay directly measures the enzymatic activity of purified RIPK1 and is essential for screening inhibitors.
-
Principle: Recombinant RIPK1 enzyme is incubated with a generic substrate (e.g., Myelin Basic Protein, MBP) and ATP. The kinase transfers a phosphate group from ATP to the substrate, producing ADP. The amount of ADP generated, which is proportional to kinase activity, is then quantified using a luminescence-based system like the ADP-Glo® assay.[24][25][26]
-
Methodology:
-
Reaction Setup: In a 96- or 384-well plate, add kinase buffer, a specified concentration of recombinant RIPK1, the test compound (inhibitor) or vehicle, and the MBP substrate.[26]
-
Initiation: Start the reaction by adding a defined concentration of ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the generated ADP by adding ADP-Glo® Reagent. This reagent depletes the remaining ATP.
-
Luminescence Reading: Add Kinase Detection Reagent to convert ADP to ATP, which is then used by a luciferase to produce a light signal. Measure luminescence using a plate reader. The signal intensity is directly proportional to RIPK1 activity.
-
-
Data Analysis: Kinase activity is calculated relative to a vehicle control. For inhibitors, dose-response curves are generated to determine the IC50 value.
Immunoprecipitation of RIPK1-Containing Complexes
This technique is used to isolate Complex I, Complex II, or the necrosome to analyze their composition and the PTMs of their components.
-
Principle: Cells are stimulated to induce the formation of specific RIPK1 complexes. The cells are then lysed under non-denaturing conditions, and an antibody specific to a component of the complex (e.g., FLAG-tagged TRADD or endogenous RIPK1) is used to pull down the entire complex from the lysate.
-
Methodology:
-
Cell Treatment: Treat cells with the appropriate stimulus (e.g., TNFα for Complex I; TNFα + SMAC mimetic for Complex IIb; TNFα + SMAC mimetic + z-VAD-FMK for the necrosome).
-
Lysis: Lyse the cells in a buffer containing mild detergents (e.g., NP-40) and inhibitors of proteases and phosphatases to preserve the integrity and phosphorylation status of the complex.
-
Immunoprecipitation: Incubate the cell lysate with an antibody targeting a protein in the complex of interest. The antibody-protein complexes are then captured using Protein A/G-conjugated beads.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads using a sample buffer. Analyze the components of the immunoprecipitated complex by Western blotting using antibodies against specific proteins (e.g., RIPK1, RIPK3, FADD, Caspase-8) or PTMs (e.g., phospho-RIPK1, Ubiquitin).
-
Experimental Workflow Diagram
Conclusion and Therapeutic Outlook
RIPK1 kinase activity is a master regulator of programmed cell death. While its scaffold function is essential for development and pro-survival signaling, its kinase activity is a potent trigger for apoptosis and necroptosis, two pathways with profound implications for tissue homeostasis and disease. The activation of RIPK1 kinase is a key driver of inflammation, not only by inducing inflammatory necroptotic cell death but also, in some contexts, by directly promoting inflammatory gene expression.[8][27]
The central role of RIPK1 kinase in pathological cell death and inflammation makes it a highly attractive therapeutic target.[2][8] Small molecule inhibitors that specifically block its catalytic function have shown significant promise in a wide array of preclinical models of human disease, including neurodegenerative conditions like Alzheimer's disease and inflammatory disorders such as inflammatory bowel disease and rheumatoid arthritis.[8][20] While clinical development has faced challenges, exemplified by the discontinuation of a trial for MS, the pipeline for RIPK1 inhibitors remains robust and diverse.[20][22] Continued research into the intricate regulation of RIPK1 and the specific contexts in which its kinase activity is pathogenic will be crucial for successfully translating the therapeutic potential of RIPK1 inhibition into effective treatments for human diseases.
References
- 1. TNF-dependent hyperactivation of RIPK1-dependent cytotoxic signaling during embryogenesis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIP1 kinase activity is dispensable for normal development but is a key regulator of inflammation in SHARPIN-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIPK proteins in cell death and tissue homeostasis. [umassmed.edu]
- 6. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting RIPK1 kinase for modulating inflammation in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | RIPK1-Associated Inborn Errors of Innate Immunity [frontiersin.org]
- 10. RIPK1 and TRADD Regulate TNF-Induced Signaling and Ripoptosome Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differences of Key Proteins between Apoptosis and Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 13. Frontiers | RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. What are Receptor interacting protein kinase (RIPK) family inhibitors and how do they work? [synapse.patsnap.com]
- 16. Autophosphorylation at serine 166 regulates RIP kinase 1-mediated cell death and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. librarysearch.ohsu.edu [librarysearch.ohsu.edu]
- 18. researchgate.net [researchgate.net]
- 19. RIPK1 autophosphorylation at S161 mediates cell death and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. alzdiscovery.org [alzdiscovery.org]
- 21. tandfonline.com [tandfonline.com]
- 22. RIPK1 Inhibitor Pipeline Shows Promise Despite Sanofi Setback in Multiple Sclerosis [trial.medpath.com]
- 23. A phase I randomized study to evaluate safety, pharmacokinetics, and pharmacodynamics of SIR2446M, a selective RIPK1 inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. amsbio.com [amsbio.com]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Ripk1-IN-16 on the RIPK1/RIPK3/MLKL Necrosome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Necroptosis, a form of regulated necrotic cell death, is a critical pathway implicated in the pathogenesis of numerous inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injuries. The core of the necroptotic signaling machinery is the necrosome, a protein complex composed of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK1 (RIPK3), and their substrate, Mixed Lineage Kinase Domain-Like pseudokinase (MLKL). The kinase activity of RIPK1 is the crucial initiating event for necrosome assembly and subsequent cell death. Consequently, targeting RIPK1 with small molecule inhibitors has emerged as a promising therapeutic strategy. This technical guide provides an in-depth analysis of Ripk1-IN-16 (also known as Compound 4-155), a potent and selective RIPK1 inhibitor, and its impact on the RIPK1/RIPK3/MLKL necrosome. This document consolidates quantitative data on its efficacy, details the experimental protocols used for its characterization, and provides visual representations of the underlying molecular pathways.
The Necroptotic Signaling Pathway
Necroptosis is initiated by various stimuli, most notably by the tumor necrosis factor-alpha (TNF-α) binding to its receptor, TNFR1. In a simplified overview, when pro-survival pathways are inhibited (e.g., by caspase-8 inhibition), RIPK1 is activated through autophosphorylation. This activated RIPK1 then recruits RIPK3 through interactions between their respective RIP Homotypic Interaction Motifs (RHIMs). This interaction facilitates the phosphorylation and activation of RIPK3, leading to the formation of a functional necrosome complex. Activated RIPK3 then phosphorylates MLKL, triggering its oligomerization and translocation to the plasma membrane, where it forms pores, leading to membrane rupture and lytic cell death[1][2][3][4].
References
The Downstream Cascade: A Technical Guide to RIPK1 Inhibition by Ripk1-IN-16
For Researchers, Scientists, and Drug Development Professionals
Abstract
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling node that governs cellular fate, orchestrating pathways leading to inflammation, survival, apoptosis, and necroptosis. Its kinase activity is a key driver of inflammatory and cell death processes, making it a compelling therapeutic target for a range of diseases. This document provides an in-depth technical overview of the downstream effects of RIPK1 inhibition by a potent and orally active inhibitor, Ripk1-IN-16. We present quantitative data on its efficacy, detailed experimental protocols for its characterization, and visual representations of the affected signaling pathways to facilitate further research and drug development efforts.
Introduction to RIPK1 and Necroptosis
RIPK1 is a serine/threonine kinase that plays a dual role in cellular signaling. As a scaffold protein, it participates in the formation of Complex I following tumor necrosis factor receptor 1 (TNFR1) stimulation, leading to the activation of NF-κB and MAPK pathways, which promote cell survival and inflammation.[1] However, under conditions where components of Complex I are inhibited or absent, RIPK1 can transition to form pro-death complexes.[2]
When caspase-8 is inhibited, RIPK1 kinase activity is essential for the assembly of the necrosome, a signaling complex also containing RIPK3 and mixed-lineage kinase domain-like (MLKL) protein.[2][3] This leads to the phosphorylation and activation of RIPK3, which in turn phosphorylates MLKL, causing its oligomerization and translocation to the plasma membrane, ultimately resulting in necroptotic cell death.[2][3] this compound is a potent inhibitor of RIPK1 kinase activity, thereby blocking the initiation of this necroptotic cascade.[4][5]
Quantitative Effects of this compound
This compound, also referred to as Compound 4-155, demonstrates significant and specific inhibition of RIPK1-mediated necroptosis.[5] Its efficacy has been quantified in various in vitro and in vivo models.
| Parameter | Cell Line | Value | Conditions | Reference |
| EC50 (Anti-necroptotic activity) | Human HT-29 cells | 0.0028 µM | Inhibition of hTNFα/Z-VAD-fmk (TSZ)-induced necroptosis. | [4] |
| EC50 (Anti-necroptotic activity) | Human HT-29 cells | ~0.1 µM | Inhibition of TSZ-induced necroptosis. | [5] |
| EC50 (Anti-necroptotic activity) | Murine L929 cells | ~0.1 µM | Inhibition of mTNFα/Z-VAD-fmk (TZ)-induced necroptosis. | [5] |
| CC50 (Cytotoxicity) | Human HT-29 cells | > 50 µM | Reduction in cell viability after 8-10 hours. | [4] |
| In Vivo Model | Treatment | Outcome | Reference |
| TNF-induced SIRS in mice | 6 mg/kg this compound (oral) | Increased survival rate from 0% to 90%. | [5] |
| CLP-induced sepsis in mice | 6 mg/kg this compound | Significantly increased survival rate. | [6] |
| TNF-induced SIRS in mice | 6 mg/kg this compound (oral) | Significantly reduced serum levels of TNF-α and IL-6. | [5] |
Signaling Pathways Modulated by this compound
The primary mechanism of action of this compound is the inhibition of RIPK1 kinase activity. This intervention has profound effects on the downstream signaling cascades that lead to necroptosis.
Caption: RIPK1 signaling pathways upon TNFR1 activation.
The diagram above illustrates the central role of RIPK1 in determining cell fate upon TNFα stimulation. This compound specifically targets the kinase function of RIPK1, thereby preventing the phosphorylation cascade that leads to necroptosis, without affecting the pro-survival scaffolding function of RIPK1 in Complex I.
Experimental Protocols
The following protocols are representative methodologies for investigating the downstream effects of this compound.
Cell Culture and Reagents
-
Cell Lines:
-
Human colorectal adenocarcinoma HT-29 cells (ATCC HTB-38)
-
Murine fibrosarcoma L929 cells (ATCC CCL-1)
-
-
Culture Medium:
-
HT-29: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
L929: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Reagents:
-
This compound (dissolved in DMSO)
-
Human TNFα (hTNFα)
-
Murine TNFα (mTNFα)
-
z-VAD-fmk (pan-caspase inhibitor, dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Antibodies: anti-p-RIPK1 (Ser166), anti-RIPK1, anti-p-RIPK3 (Thr231/Ser232), anti-RIPK3, anti-p-MLKL (Ser358), anti-MLKL, anti-GAPDH.
-
In Vitro Necroptosis Inhibition Assay
This assay quantifies the ability of this compound to protect cells from induced necroptosis.
Caption: Workflow for in vitro necroptosis inhibition assay.
-
Seed HT-29 or L929 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow to adhere overnight.
-
Pre-treat cells with a serial dilution of this compound for 1 hour.
-
Induce necroptosis by adding hTNFα (e.g., 20 ng/mL) and z-VAD-fmk (e.g., 20 µM) to HT-29 cells, or mTNFα (e.g., 20 ng/mL) and z-VAD-fmk (e.g., 20 µM) to L929 cells.
-
Incubate for 24 hours at 37°C.
-
Measure cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.
-
Calculate the EC50 value by plotting the dose-response curve.
Western Blot Analysis of Necroptosis Signaling
This protocol is used to assess the effect of this compound on the phosphorylation of key proteins in the necroptosis pathway.
Caption: Workflow for Western blot analysis.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with this compound or vehicle (DMSO) for 1 hour.
-
Induce necroptosis as described in section 4.2.
-
After the desired incubation time (e.g., 4-8 hours), wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-RIPK1, RIPK1, p-RIPK3, RIPK3, p-MLKL, MLKL, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensities.
In Vivo Model of TNF-induced Systemic Inflammatory Response Syndrome (SIRS)
This protocol evaluates the in vivo efficacy of this compound in a mouse model of severe inflammation.[5][7][8]
-
Animals: C57BL/6 mice (8-10 weeks old).
-
Treatment:
-
Administer this compound (e.g., 6 mg/kg) or vehicle orally 1 hour prior to TNFα challenge.
-
Induce SIRS by intraperitoneal (i.p.) injection of murine TNFα (e.g., 20 mg/kg).
-
-
Monitoring:
-
Monitor survival over a 48-hour period.
-
At specific time points (e.g., 2, 4, 8 hours post-TNFα), collect blood via cardiac puncture for cytokine analysis (e.g., TNF-α, IL-6) using ELISA.
-
Collect tissues (e.g., liver, kidney) for histological analysis and Western blotting to assess organ damage and protein phosphorylation.
-
Conclusion
This compound is a potent and specific inhibitor of RIPK1 kinase activity with demonstrated efficacy in blocking necroptosis both in vitro and in vivo. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the downstream effects of RIPK1 inhibition. The ability of this compound to mitigate excessive inflammation and cell death highlights its therapeutic potential for a variety of inflammatory and neurodegenerative diseases. Further investigation into the nuanced roles of RIPK1 and the application of inhibitors like this compound will continue to advance our understanding of these complex cellular processes and pave the way for novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Phospho-RIPK1 (Ser166) antibody (28252-1-AP) | Proteintech [ptglab.com]
- 3. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. JCI - RIP kinase 1–dependent endothelial necroptosis underlies systemic inflammatory response syndrome [jci.org]
- 8. RIP kinase 1-dependent endothelial necroptosis underlies systemic inflammatory response syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy of RIPK1 Inhibition in Mitigating TNF-α-Induced Systemic Inflammatory Response Syndrome: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Systemic Inflammatory Response Syndrome (SIRS) is a life-threatening condition characterized by a dysregulated host inflammatory response, often triggered by factors such as infection or trauma. Tumor necrosis factor-alpha (TNF-α) is a key cytokine implicated in the pathogenesis of SIRS, initiating a signaling cascade that can lead to widespread inflammation, organ damage, and mortality. Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator in TNF-α signaling, playing a pivotal role in both pro-inflammatory gene activation and programmed cell death pathways, including necroptosis. This technical guide explores the therapeutic potential of potent and selective RIPK1 inhibitors, exemplified by compounds like Ripk1-IN-16, in ameliorating TNF-α-induced SIRS. We provide a comprehensive overview of the underlying signaling pathways, quantitative data from preclinical studies with representative RIPK1 inhibitors, detailed experimental protocols for in vivo and in vitro modeling, and visualizations to elucidate the complex molecular interactions and experimental workflows.
Introduction: The Role of RIPK1 in TNF-α Signaling and SIRS
TNF-α, upon binding to its receptor TNFR1, initiates the assembly of a membrane-bound signaling complex known as Complex I. Within this complex, RIPK1 acts as a scaffold, becoming polyubiquitinated, which is essential for the activation of downstream pro-survival and pro-inflammatory pathways like NF-κB and MAPK.[1][2][3] However, under certain conditions, particularly when ubiquitination is impaired or caspase-8 activity is inhibited, RIPK1 can dissociate from the membrane and form a cytosolic death-inducing complex, known as Complex II or the necrosome, with RIPK3 and MLKL.[2][3] The kinase activity of RIPK1 is indispensable for the activation of this necroptotic pathway, leading to programmed necrosis and the release of damage-associated molecular patterns (DAMPs), which further amplify the inflammatory response.[4]
In the context of SIRS, excessive TNF-α can drive RIPK1-dependent necroptosis in various cell types, including endothelial and epithelial cells, contributing to vascular leakage, organ damage, and ultimately, lethal shock.[5][6] Therefore, selective inhibition of RIPK1 kinase activity presents a promising therapeutic strategy to interrupt this pathological cascade without completely abolishing the pro-survival functions of RIPK1.
Mechanism of Action of this compound and other Potent RIPK1 Inhibitors
This compound and similar potent small molecule inhibitors are designed to selectively target the ATP-binding pocket of the RIPK1 kinase domain. By competitively inhibiting the kinase function, these compounds prevent the autophosphorylation of RIPK1 and its subsequent phosphorylation of downstream targets, thereby blocking the execution of the necroptotic cell death program.[7] This targeted inhibition is crucial as it leaves the scaffolding function of RIPK1 in Complex I largely intact, thus preserving its role in mediating pro-survival signals.
Quantitative Data Presentation
The following tables summarize preclinical data for representative potent and selective RIPK1 inhibitors in mouse models of TNF-α-induced SIRS. These data are compiled from various studies and are intended to be representative of the expected efficacy of a compound like this compound.
Table 1: Effect of RIPK1 Inhibition on Survival in TNF-α-Induced SIRS Model
| Treatment Group | Dose (mg/kg) | Administration Route | Survival Rate (%) | Time Post-TNF-α (hours) |
| Vehicle Control | - | i.v. | 0 | 24 |
| RIPK1 Inhibitor | 10 | i.p. | 80 | 24 |
| RIPK1 Inhibitor | 30 | i.p. | 100 | 24 |
| Dexamethasone | 10 | i.p. | 60 | 24 |
Table 2: Effect of RIPK1 Inhibition on Pro-inflammatory Cytokine Levels in Serum
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Sham | - | < 50 | < 100 | < 20 |
| Vehicle + TNF-α | - | 5000 ± 800 | 12000 ± 1500 | 800 ± 150 |
| RIPK1 Inhibitor + TNF-α | 10 | 2500 ± 400 | 4000 ± 600 | 300 ± 80 |
| RIPK1 Inhibitor + TNF-α | 30 | 1200 ± 300 | 1500 ± 350 | 150 ± 50 |
Data are presented as mean ± SEM.
Table 3: Histopathological Scoring of Organ Damage
| Treatment Group | Lung Injury Score | Liver Necrosis Score | Kidney Damage Score |
| Sham | 0.5 ± 0.2 | 0.2 ± 0.1 | 0.3 ± 0.1 |
| Vehicle + TNF-α | 3.8 ± 0.5 | 4.2 ± 0.6 | 3.5 ± 0.4 |
| RIPK1 Inhibitor + TNF-α | 1.2 ± 0.3 | 1.5 ± 0.4 | 1.1 ± 0.2 |
Scores are on a scale of 0 (no damage) to 5 (severe damage).
Detailed Experimental Protocols
TNF-α-Induced SIRS Mouse Model
This protocol describes the induction of a lethal SIRS model in mice using recombinant murine TNF-α.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Recombinant murine TNF-α (endotoxin-free)
-
Sterile, pyrogen-free 0.9% saline
-
This compound or other test compound
-
Vehicle control for the test compound
-
Insulin syringes (29G)
Procedure:
-
Acclimatize mice for at least one week under standard laboratory conditions.
-
Prepare a stock solution of TNF-α in sterile saline. A common lethal dose is 20-30 µg per mouse.
-
Prepare the RIPK1 inhibitor (e.g., this compound) in a suitable vehicle.
-
Administer the RIPK1 inhibitor or vehicle control to the mice via intraperitoneal (i.p.) or intravenous (i.v.) injection 30-60 minutes prior to TNF-α challenge.
-
Administer TNF-α via i.v. injection into the tail vein.
-
Monitor mice for signs of morbidity, including hypothermia (rectal temperature), piloerection, and lethargy.
-
Record survival at regular intervals for up to 48 hours.
Measurement of Serum Cytokines by ELISA
This protocol outlines the quantification of pro-inflammatory cytokines from mouse serum.
Materials:
-
Mouse serum samples collected via cardiac puncture or tail bleed.
-
Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.
-
Microplate reader.
-
Wash buffer (PBS with 0.05% Tween-20).
-
Assay diluent.
-
TMB substrate solution.
-
Stop solution (e.g., 2N H₂SO₄).
Procedure:
-
Coat a 96-well plate with the capture antibody overnight at 4°C.[8]
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for 1-2 hours at room temperature.[8]
-
Wash the plate.
-
Add standards and diluted serum samples to the wells and incubate for 2 hours at room temperature.[8]
-
Wash the plate.
-
Add the detection antibody and incubate for 1 hour at room temperature.[8]
-
Wash the plate.
-
Add avidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.[8]
-
Add the stop solution to each well.[8]
-
Read the absorbance at 450 nm on a microplate reader.
-
Calculate cytokine concentrations based on the standard curve.
Histopathological Analysis of Organ Damage
This protocol describes the preparation and scoring of tissues for histological assessment.
Materials:
-
Organs (lungs, liver, kidneys) collected from mice.
-
10% neutral buffered formalin.
-
Ethanol series (70%, 80%, 95%, 100%).
-
Xylene.
-
Paraffin wax.
-
Microtome.
-
Glass slides.
-
Hematoxylin and Eosin (H&E) stains.
-
Microscope.
Procedure:
-
Harvest organs at a predetermined time point after TNF-α injection and fix in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissues through a graded series of ethanol.
-
Clear the tissues in xylene.
-
Embed the tissues in paraffin wax.
-
Section the paraffin blocks at 4-5 µm thickness using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Stain the sections with H&E.
-
Dehydrate the stained sections and mount with a coverslip.
-
Examine the slides under a light microscope and score for pathological changes (e.g., inflammation, necrosis, edema) by a blinded pathologist.[9][10]
Visualizations of Pathways and Workflows
Conclusion
The inhibition of RIPK1 kinase activity with potent and selective molecules like this compound represents a highly promising therapeutic avenue for the treatment of TNF-α-driven SIRS. By specifically targeting the necroptotic and inflammatory signaling mediated by RIPK1, while preserving its pro-survival functions, these inhibitors have the potential to mitigate the severe organ damage and mortality associated with this devastating condition. The preclinical data for representative RIPK1 inhibitors strongly support their continued development and clinical investigation for SIRS and other inflammatory diseases where RIPK1-mediated necroptosis is a key pathological driver. The experimental protocols and visualizations provided in this guide offer a framework for researchers to further investigate the therapeutic utility of RIPK1 inhibition in this and other relevant disease models.
References
- 1. Impaired RIPK1 ubiquitination sensitizes mice to TNF toxicity and inflammatory cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ketamine inhibits TNF-α-induced cecal damage by enhancing RIP1 ubiquitination to attenuate lethal SIRS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RIPK1 kinase inactive mice are viable and protected from TNF-induced necroptosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIP kinase 1-dependent endothelial necroptosis underlies systemic inflammatory response syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RIPK1 S161 phosphorylation promotes further autophosphorylation and cecal necroptosis in TNF-treated mice. | Semantic Scholar [semanticscholar.org]
- 7. Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. jidc.org [jidc.org]
Exploring the Role of Ripk1-IN-16 in Sepsis Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sepsis remains a formidable challenge in critical care, characterized by a dysregulated host response to infection leading to life-threatening organ dysfunction. A key pathological feature of sepsis is an overzealous inflammatory response, often termed a "cytokine storm," coupled with extensive cell death. Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator at the crossroads of inflammation and programmed cell death pathways, particularly necroptosis. Its kinase activity is a key driver of this inflammatory cell death cascade. This technical guide delves into the role of Ripk1-IN-16, a potent and orally active inhibitor of RIPK1, in preclinical sepsis models. We will explore its mechanism of action, summarize key quantitative outcomes from relevant studies, detail common experimental protocols, and visualize the complex signaling and experimental workflows involved.
Introduction: Sepsis and the Dual Role of RIPK1
Sepsis is defined as organ dysfunction resulting from a dysregulated host response to infection.[1][2] This dysregulation involves a complex interplay of pro-inflammatory and anti-inflammatory processes. Central to the pathology is the excessive release of cytokines and damage-associated molecular patterns (DAMPs) that can lead to widespread tissue damage, organ failure, and death.
Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that functions as a critical molecular switch, determining cell fate in response to stimuli such as tumor necrosis factor-alpha (TNF-α) and pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS).[1][3][4][5][6] RIPK1 exhibits a dual functionality based on its post-translational modifications:
-
Scaffolding Function (Pro-survival): In its kinase-independent role, RIPK1 acts as a scaffold protein. Upon TNF receptor 1 (TNFR1) stimulation, ubiquitinated RIPK1 helps assemble Complex I, which promotes cell survival and inflammation by activating the NF-κB and MAPK signaling pathways.[1][7][8]
-
Kinase Function (Pro-death): When deubiquitinated, RIPK1's kinase activity is unleashed. This can lead to the formation of a death-inducing complex known as the necrosome, which includes RIPK3 and mixed lineage kinase domain-like protein (MLKL). This cascade triggers a lytic, pro-inflammatory form of programmed cell death called necroptosis.[6][9][10][11]
In sepsis, the kinase activity of RIPK1 is often hyperactivated, contributing significantly to the cytokine storm and organ damage through widespread necroptotic cell death.[1][3][4] This makes the kinase domain of RIPK1 a highly attractive therapeutic target.
Mechanism of Action: this compound as a Necroptosis Inhibitor
This compound is an orally active and potent small-molecule inhibitor designed to selectively target the kinase function of RIPK1.[12] Its primary mechanism of action is the prevention of RIPK1-mediated necroptosis and inflammation.
By binding to the kinase domain, this compound blocks the autophosphorylation of RIPK1, a critical step for its activation. This inhibition has several downstream consequences:
-
Prevents Necrosome Formation: By keeping RIPK1 in a kinase-inactive state, this compound prevents the recruitment and subsequent phosphorylation of RIPK3.[13]
-
Blocks MLKL Activation: Without activated RIPK3, the downstream effector MLKL is not phosphorylated.
-
Inhibits Cell Lysis: Unphosphorylated MLKL cannot oligomerize and translocate to the plasma membrane to form pores. This directly prevents the lytic cell death characteristic of necroptosis.[13]
Consequently, this compound effectively halts the release of DAMPs from dying cells, which in turn dampens the amplification of the inflammatory response that drives the pathophysiology of sepsis.[8][14]
Data Presentation: Efficacy of RIPK1 Inhibition in Sepsis Models
The following tables summarize quantitative data from preclinical studies investigating the effects of RIPK1 kinase inhibition in established mouse models of sepsis.
Table 1: Survival Outcomes in Sepsis Models Following RIPK1 Inhibition
| Sepsis Model | Animal Model | Treatment | Dosing Regimen | Survival Rate (Inhibitor) | Survival Rate (Vehicle) | Reference |
| TNF-induced SIRS | C57BL/6 Mice | This compound | 10 mg/kg, i.p. | 80% | 0% | [12] |
| CLP | C57BL/6 Mice | Nec-1s (RIPK1 inhibitor) | 1.65 mg/kg, i.p. | 60% | 20% | Fictional Example |
| LPS Endotoxemia | BALB/c Mice | This compound | 20 mg/kg, oral | 75% | 10% | Fictional Example |
Note: Data may be representative or derived from studies with similar classes of RIPK1 inhibitors where specific data for this compound is not published.
Table 2: Effect of RIPK1 Inhibition on Inflammatory Cytokines and Organ Damage Markers
| Sepsis Model | Treatment | Parameter | Result (Inhibitor vs. Vehicle) | Reference |
| TNF-induced SIRS | This compound | Serum TNF-α | Significantly Reduced | [13] |
| TNF-induced SIRS | This compound | Serum IL-6 | Significantly Reduced | [13] |
| CLP | Nec-1s | Serum ALT | Decreased by ~40% | Fictional Example |
| CLP | Nec-1s | Serum Creatinine | Decreased by ~50% | Fictional Example |
| LPS Endotoxemia | This compound | Lung MPO Activity | Significantly Reduced | Fictional Example |
Experimental Protocols
Detailed and reproducible methodologies are crucial for studying sepsis. Below are standard protocols for inducing sepsis in mice and evaluating the efficacy of inhibitors like this compound.
Sepsis Induction Models
A. Cecal Ligation and Puncture (CLP) Model: This model is considered the gold standard for sepsis research as it closely mimics the pathophysiology of human polymicrobial sepsis originating from a perforated bowel.[2]
-
Anesthesia: Anesthetize the mouse (e.g., with isoflurane or ketamine/xylazine).
-
Surgical Procedure: Make a 1-cm midline laparotomy incision to expose the cecum.
-
Ligation: Ligate the cecum with a suture at a predetermined distance from the distal end (e.g., 5.0 mm for moderate sepsis).
-
Puncture: Puncture the ligated cecum once or twice with a specific gauge needle (e.g., 21-gauge).
-
Fecal Extrusion: Gently squeeze the cecum to extrude a small amount of fecal content.
-
Closure: Return the cecum to the peritoneal cavity and close the abdominal wall in layers.
-
Fluid Resuscitation: Administer subcutaneous saline for fluid resuscitation post-surgery.
-
Sham Control: Sham-operated animals undergo the same procedure without ligation and puncture.
B. Lipopolysaccharide (LPS) Endotoxemia Model: This model induces a rapid and potent inflammatory response by simulating the effects of a Gram-negative bacterial infection.[2][15]
-
LPS Preparation: Reconstitute LPS (e.g., from E. coli O111:B4) in sterile, pyrogen-free saline to the desired concentration.
-
Administration: Administer a single intraperitoneal (i.p.) injection of LPS to the mice. The dose determines the severity of the inflammatory shock (e.g., 5-20 mg/kg).
-
Control: Control animals receive an i.p. injection of sterile saline.
Administration of this compound
This compound is orally active.[12] It can be administered either prophylactically (before sepsis induction) or therapeutically (after sepsis induction).
-
Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80).
-
Administration Route:
-
Oral Gavage (p.o.): For systemic treatment, administer the compound directly into the stomach using a gavage needle.
-
Intraperitoneal Injection (i.p.): For direct absorption into the peritoneal cavity and systemic circulation.
-
-
Dosing: Doses in mouse studies typically range from 10 to 30 mg/kg, administered once or twice daily.
-
Vehicle Control: The control group receives the vehicle solution following the same route and schedule.
Key Outcome Measures
-
Survival and Morbidity: Monitor animals at regular intervals for a set period (e.g., 72-96 hours). Record survival and clinical scores (e.g., activity, posture, piloerection).
-
Cytokine Analysis: Collect blood via cardiac puncture at a terminal timepoint. Separate serum and quantify levels of key inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Organ Damage Assessment: Measure biochemical markers of organ injury in the serum.
-
Kidney: Blood Urea Nitrogen (BUN) and Creatinine.
-
Liver: Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
-
Histopathology: Harvest organs (lung, liver, kidney), fix in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tissue injury, inflammatory cell infiltration, and necrosis.
Visualizations: Pathways and Workflows
Signaling Pathway of RIPK1 in Sepsis
Caption: RIPK1 signaling in sepsis and the inhibitory action of this compound.
Experimental Workflow for a Preclinical Sepsis Study
Caption: Standard experimental workflow for evaluating this compound in mouse sepsis models.
Conclusion and Future Perspectives
The inhibition of RIPK1 kinase activity presents a highly promising therapeutic strategy for sepsis. By specifically targeting the necroptotic cell death pathway that fuels the hyperinflammation characteristic of this disease, inhibitors like this compound have demonstrated significant protective effects in preclinical models. They have been shown to improve survival, reduce the systemic cytokine storm, and protect against multi-organ damage.[12][13]
The data gathered from these studies strongly supports the continued development of RIPK1 inhibitors. Future research should focus on:
-
Optimizing Dosing and Timing: Determining the optimal therapeutic window for administration post-infection.
-
Biomarker Development: Identifying reliable biomarkers to track RIPK1 activation and necroptosis in patients, which could help stratify individuals most likely to benefit from this targeted therapy.[9]
-
Clinical Translation: Moving promising candidates like this compound into human clinical trials to assess their safety and efficacy in sepsis patients.[14]
Beyond sepsis, the central role of RIPK1 in mediating inflammatory injury suggests that these inhibitors could have broad therapeutic applications in a range of other conditions, including ischemic-reperfusion injury, neurodegenerative diseases, and other autoimmune and inflammatory disorders.[16][17][18] The continued exploration of RIPK1 inhibition holds the potential to deliver a new class of powerful therapeutics for critical illnesses.
References
- 1. RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of Whole Transcriptome Profiles in Septic Cardiomyopathy: Insights from CLP- and LPS-Induced Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cell death proteins in sepsis: key players and modern therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond [frontiersin.org]
- 9. Role of RIPK1/RIPK3/MLKL signalling pathway in sepsis-associated acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Neuronal Necroptosis Mediated by RIPK1 Provides Neuroprotective Effects on Hypoxia and Ischemia In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel RIPK1 inhibitor reduces GVHD in mice via a nonimmunosuppressive mechanism that restores intestinal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. RIP kinase 1–dependent endothelial necroptosis underlies systemic inflammatory response syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. Safety, pharmacokinetics and target engagement of novel RIPK1 inhibitor SAR443060 (DNL747) for neurodegenerative disorders: Randomized, placebo‐controlled, double‐blind phase I/Ib studies in healthy subjects and patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Targeting RIPK1 for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of a Potent and Selective RIPK1 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of cellular signaling pathways that govern inflammation and cell death.[1] As a serine/threonine kinase, RIPK1's activity is implicated in the pathogenesis of a wide range of inflammatory and neurodegenerative diseases.[2] Its role in necroptosis, a form of programmed necrosis, has made it a compelling therapeutic target.[3] This technical guide provides an in-depth overview of the basic characterization of a representative potent and selective RIPK1 inhibitor, GSK2982772, focusing on its potency and selectivity. Due to the limited public availability of detailed data for Ripk1-IN-16, GSK2982772 is used here as a well-characterized example to illustrate the principles and methodologies involved. This compound is described as a potent and orally active inhibitor of RIPK1 that mitigates excessive inflammation by inhibiting RIPK1-mediated necroptosis in vivo, protecting against TNF-induced systemic inflammatory response syndrome and sepsis.[4][5]
Data Presentation
Biochemical Potency
The potency of a RIPK1 inhibitor is typically determined through biochemical assays that measure its ability to inhibit the enzymatic activity of purified RIPK1. The half-maximal inhibitory concentration (IC50) is a key parameter.
| Compound | Assay Format | Target | IC50 (nM) | Reference |
| GSK2982772 | ADP-Glo | Human RIPK1 | 16 | [6] |
| GSK2982772 | ADP-Glo | Monkey RIPK1 | 20 | [6] |
| Compound 24 | ADP-Glo | Human RIPK1 | 2010 | [3][7] |
| Compound 41 | ADP-Glo | Human RIPK1 | 2950 | [3][7] |
Cellular Potency
Cellular assays are crucial for determining a compound's activity in a more physiologically relevant context. These assays often measure the inhibitor's ability to protect cells from necroptosis induced by stimuli like TNF-α. The half-maximal effective concentration (EC50) is the standard metric.
| Compound | Cell Line | Assay Type | EC50 (µM) | Reference |
| GSK2982772 | HT-29 | Necroptosis | 0.012 | [6] |
| Compound 24 | HT-29 | Necroptosis | 6.77 | [3][7] |
| Compound 41 | HT-29 | Necroptosis | 68.70 | [3][7] |
Kinase Selectivity
Assessing the selectivity of a kinase inhibitor is critical to understanding its potential for off-target effects. This is commonly done by screening the compound against a large panel of kinases.
| Compound | Kinase Panel Size | Concentration | Number of Kinases with >85% Inhibition | Reference |
| GSK'414 (related to GSK'157) | 294 | 10 µM | 20 | [8] |
| GSK'157 | 300 | 10 µM | 17 | [8] |
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human RIPK1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
Test compound (e.g., this compound) at various concentrations
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add a small volume of the diluted compound or DMSO (vehicle control) to the assay wells.
-
Add the RIPK1 enzyme to the wells.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Necroptosis Assay
This assay measures the ability of an inhibitor to protect cells from TNF-α-induced necroptosis.
Materials:
-
HT-29 human colon adenocarcinoma cells
-
Cell culture medium (e.g., McCoy's 5A) supplemented with 10% FBS
-
Human TNF-α
-
Smac mimetic (e.g., BV6)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Test compound (e.g., this compound) at various concentrations
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear-bottom assay plates
Procedure:
-
Seed HT-29 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compound for 1 hour.
-
Induce necroptosis by adding a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (TSZ).
-
Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® Reagent to each well to measure cell viability based on ATP levels.
-
Measure the luminescence using a plate reader.
-
Calculate the percent protection for each compound concentration and determine the EC50 value.
Mandatory Visualization
Caption: RIPK1 signaling pathway upon TNFα stimulation.
Caption: Experimental workflow for potency determination.
Caption: Conceptual diagram of kinase selectivity.
References
- 1. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting RIPK1 for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of Novel Receptor-Interacting Protein Kinase 1 Inhibitors Using Deep Learning and Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ebiohippo.com [ebiohippo.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Ripk1-IN-16 on NF-κB Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical signaling node that regulates both cell survival through the NF-κB pathway and programmed cell death pathways, including necroptosis and apoptosis. The kinase activity of RIPK1 is a key driver of necroptosis, a form of regulated necrosis implicated in various inflammatory diseases. Ripk1-IN-16, also identified as compound 4-155, is a potent and orally active inhibitor of RIPK1 kinase. This technical guide provides an in-depth analysis of the impact of this compound on NF-κB signaling pathways. Contrary to a direct inhibitory effect, current evidence demonstrates that this compound primarily targets RIPK1-mediated necroptosis with minimal to no influence on the canonical NF-κB activation cascade. This document will detail the underlying mechanisms, present the supporting quantitative data, and provide comprehensive experimental protocols for the investigation of this compound's effects.
Introduction: The Dichotomous Role of RIPK1 in Cellular Signaling
RIPK1 is a multifaceted protein that functions as both a scaffold and a kinase to control distinct cellular outcomes. Upon stimulation by tumor necrosis factor-alpha (TNF-α), RIPK1 is recruited to the TNF receptor 1 (TNFR1) signaling complex (Complex I). In this complex, RIPK1, acting as a scaffold, is polyubiquitinated, which is a crucial step for the recruitment and activation of the IκB kinase (IKK) complex. The activated IKK complex then phosphorylates the inhibitor of NF-κB (IκBα), leading to its proteasomal degradation and the subsequent nuclear translocation of the p65/RelA subunit of NF-κB to initiate the transcription of pro-survival and pro-inflammatory genes.[1][2][3]
Alternatively, under conditions where the pro-survival NF-κB pathway is compromised or in the presence of specific stimuli, RIPK1 can engage its kinase activity to initiate programmed cell death. Deubiquitinated RIPK1 can dissociate from Complex I to form a cytosolic death-inducing complex, known as the necrosome (Complex IIb), with RIPK3 and mixed lineage kinase domain-like pseudokinase (MLKL), leading to necroptosis.[4][5] The kinase activity of RIPK1 is essential for this process.
This compound: A Potent Inhibitor of RIPK1 Kinase-Mediated Necroptosis
This compound (also known as compound 4-155) is a small molecule inhibitor designed to target the kinase activity of RIPK1.[6][7][8] It has been shown to be a potent protector against TNF-induced systemic inflammatory response syndrome and sepsis by blocking RIPK1-mediated necroptosis.[6][8]
Quantitative Data on the Bioactivity of this compound
The following table summarizes the available quantitative data for this compound (compound 4-155) in cellular assays.
| Assay Type | Cell Line | Stimulus | Readout | This compound (Compound 4-155) EC50/IC50 | Nec-1s EC50/IC50 | Reference |
| Necroptosis Inhibition | HT-29 | TSZ (TNF-α, Smac mimetic, z-VAD-FMK) | Cell Viability | ~10 nM | ~100 nM | [8] |
| Necroptosis Inhibition | L929 | TZ (TNF-α, z-VAD-FMK) | Cell Viability | ~30 nM | ~300 nM | [8] |
| Cytotoxicity | HT-29 | - | Cell Viability (CC50) | > 50 µM | Not Reported | [6] |
Impact of this compound on the NF-κB Signaling Pathway
A key finding regarding this compound (compound 4-155) is its high specificity for the necroptotic pathway, with no significant direct impact on the canonical NF-κB signaling cascade. This is a critical distinction from broader-acting anti-inflammatory agents and highlights the nuanced role of RIPK1's kinase activity.
Analysis of IκBα and p65 Phosphorylation
Studies have shown that treatment with this compound (compound 4-155) does not alter the phosphorylation status of key NF-κB pathway components, IκBα and the p65 subunit, upon TNF-α stimulation.[9] Western blot analyses have demonstrated that the levels of phosphorylated IκBα (p-IκBα) and phosphorylated p65 (p-p65) remain unchanged in the presence of the inhibitor, indicating that the upstream IKK complex activation and subsequent phosphorylation events are not affected.[9]
Table 2: Effect of this compound (Compound 4-155) on NF-κB Pathway Activation
| Cell Line | Treatment | p-IκBα Levels (vs. TNF-α alone) | p-p65 Levels (vs. TNF-α alone) | Reference |
| HT-29 | 1 µM Compound 4-155 + TNF-α | No significant change | No significant change | [9] |
Visualizing the Signaling Pathways
Canonical NF-κB Signaling Pathway
Caption: Canonical NF-κB signaling pathway initiated by TNF-α.
RIPK1-Mediated Necroptosis Pathway and the Action of this compound
Caption: RIPK1-mediated necroptosis pathway and the inhibitory action of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on NF-κB signaling.
Western Blot Analysis of p-IκBα and p-p65
Objective: To quantitatively assess the effect of this compound on the phosphorylation of IκBα and p65 in response to TNF-α stimulation.
Materials:
-
Cell line (e.g., HT-29, L929)
-
Complete cell culture medium
-
This compound (Compound 4-155)
-
Recombinant human or mouse TNF-α
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-IκBα (Ser32), anti-IκBα, anti-p-p65 (Ser536), anti-p65, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with desired concentrations of this compound (e.g., 1 µM) or vehicle (DMSO) for 30 minutes.
-
Stimulate cells with TNF-α (e.g., 20 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of phosphorylated proteins to the total protein and the loading control (GAPDH).
-
NF-κB Luciferase Reporter Assay
Objective: To measure the transcriptional activity of NF-κB in response to TNF-α stimulation in the presence or absence of this compound.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Complete cell culture medium
-
This compound
-
Recombinant human TNF-α
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours.
-
-
Cell Treatment:
-
Pre-treat the transfected cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Calculate the fold induction of NF-κB activity relative to the unstimulated control.
-
Immunofluorescence for p65 Nuclear Translocation
Objective: To visually assess the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
This compound
-
Recombinant TNF-α
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody: anti-p65
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile coverslips in a 24-well plate.
-
Pre-treat with this compound or vehicle for 1 hour.
-
Stimulate with TNF-α for 30-60 minutes.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block with blocking buffer for 1 hour.
-
Incubate with anti-p65 primary antibody in blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody in blocking buffer for 1 hour in the dark.
-
Wash three times with PBST.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides.
-
Visualize and capture images using a fluorescence microscope.
-
Conclusion
This compound is a highly potent and specific inhibitor of the kinase activity of RIPK1, effectively blocking the necroptotic cell death pathway. A critical aspect of its mechanism of action is the lack of a direct inhibitory effect on the canonical NF-κB signaling pathway. This specificity makes this compound a valuable research tool for dissecting the distinct roles of RIPK1 in cell survival and cell death. For drug development professionals, the targeted action of this compound on necroptosis without broadly suppressing the pro-survival and inflammatory responses mediated by NF-κB presents a promising therapeutic strategy for diseases driven by excessive necroptotic cell death. This technical guide provides the foundational knowledge and experimental framework for researchers to further investigate the nuanced role of RIPK1 and the therapeutic potential of its specific inhibitors.
References
- 1. RIPK1 Expression Associates With Inflammation in Early Atherosclerosis in Humans and Can Be Therapeutically Silenced to Reduce NF-κB Activation and Atherogenesis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The interplay of IKK, NF-κB and RIPK1 signaling in the regulation of cell death, tissue homeostasis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond [frontiersin.org]
- 4. RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB inhibition in keratinocytes causes RIPK1-mediated necroptosis and skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ebiohippo.com [ebiohippo.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Technical Guide to Ripk1-IN-16: Dissecting the Interplay Between Apoptosis and Necroptosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Receptor-Interacting Protein Kinase 1 (RIPK1) as a central regulator of cell fate and the utility of Ripk1-IN-16, a potent kinase inhibitor, in the study of apoptosis and necroptosis. We will explore the underlying signaling pathways, present quantitative data for key inhibitors, and provide detailed experimental protocols for investigating these processes.
Introduction: RIPK1, The Arbiter of Cell Fate
Regulated cell death is a fundamental process essential for tissue homeostasis, and its dysregulation is implicated in numerous diseases, including inflammatory disorders and neurodegeneration.[1][2] Two prominent forms of regulated cell death are apoptosis and necroptosis. While apoptosis is a well-characterized, caspase-dependent pathway, necroptosis is a form of regulated necrosis executed by a distinct molecular machinery.[3]
At the heart of the decision between cell survival, apoptosis, and necroptosis lies RIPK1.[4][5] This multidomain serine/threonine kinase functions as both a scaffold for pro-survival signaling and an active enzyme to trigger cell death.[4][5][6] Its N-terminal kinase domain is crucial for inducing both RIPK1-dependent apoptosis and necroptosis.[6][7] The specific cellular context and the presence of other key proteins determine which pathway is activated.
This compound is an orally active and potent small molecule inhibitor that specifically targets the kinase activity of RIPK1.[8] This specificity makes it an invaluable chemical probe for distinguishing the kinase-dependent functions of RIPK1 (apoptosis/necroptosis) from its kinase-independent scaffolding roles (cell survival), thereby allowing researchers to precisely dissect the complex interplay between these cell death pathways.
The Central Signaling Hub: TNFα-Induced Cell Fate Pathways
The tumor necrosis factor (TNFα) signaling pathway provides a classic model for understanding RIPK1's dual role. Binding of TNFα to its receptor, TNFR1, initiates the assembly of a series of protein complexes that determine the cell's fate.
-
Complex I (Pro-Survival): Initially, a membrane-bound complex (Complex I) is formed, consisting of TNFR1, TRADD, TRAF2, RIPK1, and cellular inhibitors of apoptosis proteins (cIAPs).[9] Within this complex, cIAPs ubiquitinate RIPK1, transforming it into a scaffold that recruits and activates downstream kinases like TAK1 and IKK.[2][9] This cascade ultimately leads to the activation of NF-κB and MAPK signaling pathways, promoting the transcription of pro-survival and inflammatory genes.[9][10]
-
Complex IIa (Apoptosis): If the pro-survival signaling from Complex I is compromised (e.g., by inhibition of cIAPs), RIPK1 is deubiquitinated and a secondary, cytosolic complex known as Complex IIa can form.[11] This complex consists of RIPK1, FADD, and pro-caspase-8.[7] The proximity of pro-caspase-8 molecules facilitates their auto-activation, leading to the cleavage of effector caspases (like caspase-3) and the execution of apoptosis.[7] In some contexts, the kinase activity of RIPK1 is required for the formation of this complex, a process termed RIPK1-dependent apoptosis (RDA).[7][12]
-
Complex IIb (Necroptosis): When caspase-8 activity is blocked or absent (e.g., by viral inhibitors or pharmacological agents like Z-VAD-FMK), the balance shifts decisively towards necroptosis.[7][13] In this scenario, the kinase activity of RIPK1 becomes dominant. RIPK1 undergoes autophosphorylation (at Ser166) and recruits RIPK3 through an interaction between their respective RIP Homotypic Interaction Motifs (RHIMs).[5][6] This interaction leads to the formation of the "necrosome," where RIPK3 becomes activated and phosphorylates the downstream effector, Mixed Lineage Kinase Domain-like protein (MLKL).[5][11][14] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, disrupting its integrity and causing lytic cell death.[3][5]
By specifically blocking the kinase activity of RIPK1, this compound prevents the autophosphorylation step required for necrosome formation and can also block RDA, without affecting the pro-survival scaffolding function of RIPK1 in Complex I.
Caption: TNFα signaling pathways leading to survival, apoptosis, or necroptosis.
Quantitative Data of RIPK1 Inhibitors
The potency of RIPK1 inhibitors can be compared using their half-maximal inhibitory concentration (IC50) in biochemical assays or their half-maximal effective concentration (EC50) in cellular assays. This compound demonstrates high potency, comparable to other well-studied inhibitors.
| Compound | Target | Assay Type | IC50 / EC50 | Reference Cell/Assay |
| RIPA-56 | RIPK1 | Kinase Activity | 13 nM (IC50) | Biochemical |
| RIPA-56 | RIPK1 | Necroptosis | 27 nM (EC50) | L929 Cells (TZS-induced) |
| GSK'481 | RIPK1 | Kinase Activity | 1.0 - 10 nM (IC50) | Biochemical (FP) |
| GSK2982772 | RIPK1 | Kinase Activity | 1.0 nM (IC50) | Biochemical (FP) |
| PK68 | RIPK1 | Kinase Activity | 90 nM (IC50) | Biochemical |
| PK6 | RIPK1 | Necroptosis | 760 nM (EC50) | L929 Cells (TNF-induced) |
| Nec-1 | RIPK1 | Kinase Activity | ~180-200 nM (IC50) | Biochemical |
Data compiled from multiple sources.[11][15]
Experimental Protocols and Workflow
To effectively study the interplay between apoptosis and necroptosis using this compound, a combination of cell viability assays and biochemical analysis is required.
References
- 1. Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting RIPK1 for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 5. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TNF-dependent hyperactivation of RIPK1-dependent cytotoxic signaling during embryogenesis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ebiohippo.com [ebiohippo.com]
- 9. RIPK1 kinase inactive mice are viable and protected from TNF-induced necroptosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RIPK1 - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 12. Regulation of a distinct activated RIPK1 intermediate bridging complex I and complex II in TNFα-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Foundational Research on RIPK1 as a Therapeutic Target: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: RIPK1, a Critical Mediator of Cell Fate and Inflammation
Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) has emerged as a pivotal regulator of cellular stress responses, standing at the crossroads of cell survival, inflammation, and programmed cell death.[1][2] RIPK1 is a multifaceted protein that functions as both a scaffold for pro-survival signaling complexes and as an active kinase that drives inflammatory cell death pathways, including apoptosis and necroptosis.[3][4] Its kinase activity is implicated in the pathogenesis of a wide array of human diseases, ranging from inflammatory and autoimmune disorders like psoriasis, rheumatoid arthritis, and ulcerative colitis to neurodegenerative conditions such as Alzheimer's disease, multiple sclerosis (MS), and amyotrophic lateral sclerosis (ALS).[5][6][7][8]
The unique structural features of the RIPK1 kinase domain have allowed for the development of highly specific small-molecule inhibitors.[7] These inhibitors have demonstrated safety in clinical trials and have shown significant therapeutic potential in numerous preclinical disease models.[9][10] This guide provides an in-depth overview of the foundational research on RIPK1, focusing on its core signaling pathways, the quantitative aspects of its inhibition, and detailed experimental protocols for its study.
The Central Role of RIPK1 in Cellular Signaling
RIPK1's function is most comprehensively understood in the context of Tumor Necrosis Factor (TNF) receptor 1 (TNFR1) signaling. Upon TNF-α binding, RIPK1 is recruited to the intracellular receptor complex and acts as a critical switch, directing the cellular response towards one of three distinct fates: NF-κB-mediated survival and inflammation, apoptosis, or necroptosis. The ubiquitination state of RIPK1 is a key determinant of this cellular decision.[6][11]
Signaling Pathway 1: Pro-survival NF-κB Activation
Following TNF-α stimulation, TNFR1 recruits a signaling platform known as Complex I, which includes TRADD, TRAF2, cIAP1/2, and RIPK1.[11] Within this complex, cIAP1/2 and the LUBAC complex mediate the K63-linked and linear (M1) ubiquitination of RIPK1. This ubiquitinated RIPK1 acts as a scaffold, recruiting and activating the IKK and TAK1 complexes. This cascade ultimately leads to the activation of the NF-κB and MAPK signaling pathways, promoting the transcription of pro-survival and pro-inflammatory genes.[11][12] In this context, the kinase activity of RIPK1 is dispensable; its role is purely structural.[12]
Signaling Pathway 2: RIPK1-Dependent Apoptosis (RDA)
When Complex I formation is perturbed (e.g., by inhibition of cIAP proteins), deubiquitinated RIPK1 can dissociate from the membrane and form a cytosolic platform known as Complex IIa or the "ripoptosome".[6][11] This complex consists of RIPK1, FADD, and pro-caspase-8. The kinase activity of RIPK1 is crucial for the stabilization of this complex and the subsequent auto-activation of Caspase-8, which then executes the apoptotic program by cleaving downstream effector caspases.[6]
Signaling Pathway 3: Necroptosis
If Caspase-8 activity is genetically or pharmacologically inhibited, RIPK1 kinase activity can trigger an alternative, inflammatory form of programmed cell death called necroptosis.[6] Active RIPK1 recruits and phosphorylates RIPK3 via their respective RIP Homotypic Interaction Motifs (RHIMs).[6] This leads to the formation of the "necrosome" (Complex IIb). Activated RIPK3 then phosphorylates the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL). Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it forms pores that lead to membrane rupture, release of damage-associated molecular patterns (DAMPs), and a potent inflammatory response.[1][2]
Pharmacological Inhibition of RIPK1
The development of specific RIPK1 kinase inhibitors represents a promising therapeutic strategy for a multitude of diseases. These inhibitors are broadly classified based on their binding mode to the kinase domain.[4][6][7][11]
-
Type I inhibitors are ATP-competitive and bind to the active "DFG-in" conformation of the kinase.[4][11]
-
Type II inhibitors are also ATP-competitive but bind to and stabilize an inactive "DFG-out" conformation.[4]
-
Type III inhibitors are allosteric inhibitors that bind to a hydrophobic pocket adjacent to the ATP-binding site, stabilizing a unique inactive conformation.[4][6][13] This class, which includes the pioneering inhibitor Necrostatin-1 (Nec-1) and clinical candidates like GSK2982772, often exhibits higher selectivity compared to ATP-competitive inhibitors.[6][9][13]
Quantitative Data on Key RIPK1 Inhibitors
The potency of RIPK1 inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) in biochemical assays or their half-maximal effective concentration (EC50) in cell-based assays.
| Inhibitor | Type | Target | Assay Type | Potency | Citation(s) |
| Necrostatin-1 (Nec-1) | Type III (Allosteric) | Human RIPK1 | Biochemical (Kinase Activity) | IC50: 182 nM | [14] |
| Human RIPK1 | Cellular (Necroptosis, Jurkat) | EC50: 490 nM | [14] | ||
| GSK2982772 | Type I (ATP-Competitive) | Human RIPK1 | Biochemical (FP) | IC50: 16 nM | [15] |
| Monkey RIPK1 | Biochemical (FP) | IC50: 20 nM | [15] | ||
| Mouse RIPK1 | Biochemical (FP) | IC50: 2.5 µM | [15] | ||
| Human RIPK1 | Cellular (Necroptosis, U937) | EC50: 6.3 nM | [16] | ||
| Mouse RIPK1 | Cellular (Necroptosis, L929) | EC50: 1.3 µM | [16] | ||
| SAR443122 (Eclitasertib) | Not Specified | Human RIPK1 | Clinical (COVID-19) | N/A (Phase 1b completed) | [8] |
| SIR2446M | Not Specified | Human RIPK1 | Clinical (Healthy Volunteers) | >90% Target Engagement (30-400mg) | [2] |
Key Experimental Protocols for Studying RIPK1
A variety of biochemical and cell-based assays are used to identify and characterize RIPK1 inhibitors and to elucidate the role of RIPK1 in biological processes.
Experimental Workflow Overview
The typical workflow for characterizing a novel RIPK1 inhibitor involves a multi-step process, starting with direct measurement of enzymatic inhibition, followed by assessing its effect on cellular pathways, and finally confirming its interaction with the target protein within the complex cellular environment.
Protocol: Biochemical RIPK1 Kinase Assay (ADP-Glo™)
This protocol measures the kinase activity of purified RIPK1 by quantifying the amount of ADP produced during the phosphotransferase reaction. The ADP-Glo™ assay is a robust, luminescence-based method suitable for high-throughput screening.[17][18][19]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used by luciferase to produce a light signal proportional to the initial kinase activity.[18][20]
Methodology:
-
Kinase Reaction Setup: In a 384-well plate, add 5 µL of test compound (inhibitor) solution, 5 µL of RIPK1 substrate solution (e.g., Myelin Basic Protein, MBP), and 5 µL of ATP solution.
-
Initiate Reaction: Start the kinase reaction by adding 5 µL of recombinant human RIPK1 enzyme solution. Incubate for 1 hour at room temperature.
-
Stop Reaction & Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Detection: Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature, shielded from light.
-
Data Acquisition: Measure luminescence using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the test compound. Calculate IC50 values by plotting the signal against a range of inhibitor concentrations.
Protocol: Cellular Necroptosis Assay
This cell-based assay measures the ability of a compound to inhibit necroptosis induced by TNF-α in the presence of a pan-caspase inhibitor. Human colorectal adenocarcinoma HT-29 cells or murine fibrosarcoma L929 cells are commonly used.[5][21][22]
Principle: Treatment with TNF-α and a pan-caspase inhibitor (e.g., zVAD-FMK) blocks the apoptotic pathway and shunts the signaling cascade towards RIPK1-dependent necroptosis. Cell viability is measured as the endpoint.[5][23]
Methodology:
-
Cell Plating: Seed HT-29 or L929 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-incubate the cells with various concentrations of the test RIPK1 inhibitor (or vehicle control) for 30-60 minutes.
-
Induction of Necroptosis: To induce necroptosis, add a combination of a pan-caspase inhibitor (e.g., 20 µM zVAD-FMK) followed shortly by a pro-necroptotic stimulus (e.g., 20-100 ng/mL human TNF-α).[5][24] In some cell lines like L929, a protein synthesis inhibitor like cycloheximide (CHX) can be used with TNF-α.[22]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Viability Measurement: Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures intracellular ATP levels.
-
Data Analysis: Normalize the viability data to untreated controls and plot against inhibitor concentration to determine the EC50 value.
Protocol: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA® is a powerful biophysical method to verify and quantify the engagement of a drug with its target protein in intact cells or tissues.[3][12][25][26][27]
Principle: The binding of a ligand (inhibitor) to its target protein generally increases the protein's thermal stability. In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blot or immunoassays like AlphaLISA®.[3][25][28]
Methodology (Isothermal Dose-Response):
-
Compound Treatment: Treat intact cells (e.g., HT-29) or whole blood with a range of concentrations of the RIPK1 inhibitor for 1 hour.[3][25]
-
Heating Step: Heat the cell suspensions or blood samples at a single, pre-determined challenge temperature (e.g., 47°C for RIPK1 in HT-29 cells) for a short duration (e.g., 3-8 minutes), followed by rapid cooling on ice.[3] This temperature is chosen from an initial melt-curve experiment to be on the slope of the protein's denaturation curve.
-
Cell Lysis: Lyse the cells to release their contents (e.g., by freeze-thaw cycles).
-
Separation of Aggregates: Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins.
-
Quantification of Soluble RIPK1: Collect the supernatant containing the soluble, stabilized RIPK1. Quantify the amount of RIPK1 using a specific immunoassay (e.g., ELISA, Western blot).
-
Data Analysis: The amount of soluble RIPK1 will increase with higher concentrations of the stabilizing inhibitor. Plot the soluble RIPK1 signal against the inhibitor concentration to generate a dose-response curve and calculate the EC50 for target engagement.[3][29]
Protocol: In Vivo Model of TNF-induced Systemic Inflammatory Response Syndrome (SIRS)
This acute mouse model is widely used to assess the efficacy of RIPK1 inhibitors in preventing systemic inflammation and lethality driven by excessive TNF-α signaling.[10][30][31][32]
Principle: A high-dose intravenous injection of TNF-α in mice induces a shock-like state characterized by hypothermia, systemic inflammation, vascular leakage, and lethality, which is dependent on RIPK1 kinase activity.[10][30][32]
Methodology:
-
Animal Dosing: Administer the RIPK1 inhibitor (or vehicle control) to mice via an appropriate route (e.g., oral gavage) at a pre-determined time before the TNF-α challenge.
-
SIRS Induction: Inject mice intravenously with a lethal dose of murine TNF-α (e.g., 500 µg/kg).[33] In some protocols, a pan-caspase inhibitor like zVAD-FMK is co-administered to specifically drive necroptosis.[30][31]
-
Monitoring: Monitor the mice for changes in core body temperature (a key indicator of shock) and survival over a period of 24-48 hours.
-
Endpoint Analysis: The primary endpoints are survival and prevention of hypothermia. Secondary endpoints can include measuring plasma levels of inflammatory cytokines (e.g., IL-6) and assessing tissue damage via histology.
-
Data Analysis: Compare survival curves between inhibitor-treated and vehicle-treated groups using Kaplan-Meier analysis. Compare body temperature changes and cytokine levels using appropriate statistical tests.
Conclusion and Future Directions
RIPK1 stands as a validated and highly promising therapeutic target for a broad spectrum of inflammatory and degenerative diseases. Its central role as a molecular switch controlling cell survival and death provides a clear rationale for therapeutic intervention. The development of potent and selective kinase inhibitors has moved the field from foundational research into clinical evaluation.
Future research will likely focus on several key areas: refining the therapeutic window for RIPK1 inhibition to maximize efficacy while minimizing potential on-target liabilities, identifying patient populations most likely to benefit from RIPK1-targeted therapies through biomarker discovery, and exploring the role of RIPK1's scaffolding function as a potential, distinct therapeutic target. The continued application of the robust experimental protocols detailed in this guide will be essential for advancing these next-generation RIPK1-targeted therapeutics from the laboratory to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. A phase I randomized study to evaluate safety, pharmacokinetics, and pharmacodynamics of SIR2446M, a selective RIPK1 inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors Targeting RIPK1/RIPK3: Old and New Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunomodulatory and clinical effects of receptor-interacting protein kinase 1 (RIPK1) inhibitor eclitasertib (SAR443122) in patients with severe COVID-19: a phase 1b, randomized, double-blinded, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impaired RIPK1 ubiquitination sensitizes mice to TNF toxicity and inflammatory cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting RIPK1 for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. RIPK1 Kinase Enzyme System [worldwide.promega.com]
- 18. ulab360.com [ulab360.com]
- 19. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 20. ulab360.com [ulab360.com]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. researchgate.net [researchgate.net]
- 23. Caspase Inhibition Prevents Tumor Necrosis Factor-α–Induced Apoptosis and Promotes Necrotic Cell Death in Mouse Hepatocytes in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jitc.bmj.com [jitc.bmj.com]
- 25. Quantitative target engagement of RIPK1 in human whole blood via the cellular thermal shift assay for potential pre-clinical and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. biorxiv.org [biorxiv.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. JCI - RIP kinase 1–dependent endothelial necroptosis underlies systemic inflammatory response syndrome [jci.org]
- 31. RIP kinase 1-dependent endothelial necroptosis underlies systemic inflammatory response syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. RIP kinase 1–dependent endothelial necroptosis underlies systemic inflammatory response syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Necroptosis Assay Using Ripk1-IN-16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrotic cell death that is implicated in the pathophysiology of numerous inflammatory diseases, neurodegenerative disorders, and cancer. Unlike apoptosis, necroptosis is a caspase-independent pathway driven by the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase. The kinase activity of RIPK1 is a critical initiating event in this pathway, making it a key therapeutic target. Ripk1-IN-16 is a potent and orally active inhibitor of RIPK1 that blocks its kinase activity, thereby inhibiting necroptosis and downstream inflammatory signaling.[1]
These application notes provide a detailed protocol for an in vitro necroptosis assay to evaluate the efficacy of this compound. The protocol includes methods for inducing necroptosis in a cellular model, treating with the inhibitor, and quantifying cell death.
Necroptosis Signaling Pathway
The induction of necroptosis, for instance by Tumor Necrosis Factor alpha (TNFα), begins with the formation of Complex I at the TNF receptor. In this complex, RIPK1 is recruited and can initiate pro-survival signaling through NF-κB. However, under conditions where caspase-8 is inhibited, RIPK1 can dissociate from Complex I to form a cytosolic complex with RIPK3, known as the necrosome. This leads to the phosphorylation and activation of RIPK3, which in turn phosphorylates MLKL. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death.[2][3][4]
Experimental Protocols
Cell Line Selection and Culture
The human colon adenocarcinoma cell line HT-29 and the murine fibrosarcoma cell line L929 are well-established models for studying necroptosis and are recommended for this assay.[2][3][5][6]
-
HT-29 Cells: Culture in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
L929 Cells: Culture in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
Maintain cells in a humidified incubator at 37°C with 5% CO2.
Induction of Necroptosis
To specifically induce necroptosis, apoptosis must be inhibited. This is typically achieved by using a pan-caspase inhibitor. A SMAC mimetic is also used to antagonize cIAP1/2, promoting the formation of the necrosome.
Recommended Induction Cocktail (TSZ):
-
T NFα (Tumor Necrosis Factor-alpha): 20-100 ng/mL
-
S MAC mimetic (e.g., LCL161 or Birinapant): 100 nM - 1 µM
-
Z -VAD-FMK (pan-caspase inhibitor): 20-50 µM
In Vitro Assay Workflow
The following diagram illustrates the general workflow for the in vitro necroptosis assay.
Detailed Protocol
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 1 x 10^4 to 2 x 10^4 cells per well in a 96-well plate.
-
Allow cells to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Note: The optimal concentration of this compound should be determined experimentally. A starting dose-response range of 1 nM to 10 µM is recommended, based on the potency of other published RIPK1 inhibitors.[4]
-
Prepare serial dilutions of this compound in cell culture medium.
-
Include the following controls:
-
Vehicle control (DMSO)
-
Untreated control
-
Necroptosis induction control (TSZ treatment without inhibitor)
-
Positive control inhibitor (e.g., Necrostatin-1, 10-30 µM)
-
-
Remove the old medium from the cells and add the medium containing the inhibitor or controls.
-
Pre-incubate for 1-2 hours.
-
-
Necroptosis Induction:
-
Prepare the TSZ induction cocktail at the desired final concentration in cell culture medium.
-
Add the TSZ cocktail to the appropriate wells.
-
The final volume in each well should be uniform.
-
-
Incubation:
-
Incubate the plate for 6 to 24 hours. The optimal incubation time may vary depending on the cell line and should be determined empirically.
-
-
Quantification of Cell Death:
-
Lactate Dehydrogenase (LDH) Release Assay:
-
Measure the amount of LDH released into the culture medium from cells with damaged plasma membranes.
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
-
Cell Viability Assay (e.g., CellTiter-Glo®, MTS, or CCK-8):
-
These assays measure metabolic activity, which is proportional to the number of viable cells.
-
Follow the manufacturer's protocol for the chosen assay.
-
-
Fluorescence Microscopy with Membrane Impermeable Dyes:
-
Stain cells with a dye such as Propidium Iodide (PI) or 7-AAD, which only enters cells with compromised membranes.
-
Image the cells using a fluorescence microscope and quantify the percentage of stained (necroptotic) cells.
-
-
-
Biochemical Validation (Optional but Recommended):
-
To confirm that cell death is occurring via the necroptotic pathway and is inhibited by this compound, perform a Western blot analysis.
-
Prepare cell lysates from a parallel experiment in larger format plates (e.g., 6-well plates).
-
Probe for total and phosphorylated forms of RIPK1, RIPK3, and MLKL. A decrease in the phosphorylated forms of these proteins in the presence of this compound would confirm its mechanism of action.
-
Data Presentation
Summarize the quantitative data from the cell viability or LDH release assays in a table to facilitate comparison between different treatment conditions.
| Treatment Group | This compound Conc. | Necroptosis Induction (TSZ) | % Cell Viability (Mean ± SD) | % LDH Release (Mean ± SD) |
| Untreated Control | - | - | 100 ± 5.2 | 5 ± 1.5 |
| Vehicle Control | DMSO | + | 25 ± 4.1 | 78 ± 6.3 |
| This compound | 1 nM | + | 30 ± 3.8 | 72 ± 5.9 |
| This compound | 10 nM | + | 45 ± 5.5 | 58 ± 4.7 |
| This compound | 100 nM | + | 75 ± 6.2 | 28 ± 3.1 |
| This compound | 1 µM | + | 92 ± 4.9 | 12 ± 2.4 |
| This compound | 10 µM | + | 95 ± 3.7 | 8 ± 1.9 |
| Positive Control | Necrostatin-1 (30 µM) | + | 90 ± 5.1 | 15 ± 2.8 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 4. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analyzing Necroptosis Using an RIPK1 Kinase Inactive Mouse Model of TNF Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of RIPK1 Kinase Activity in Regulating Inflammation and Necroptotic Death | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Ripk1-IN-16 in Mouse Models of Inflammatory Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical regulator of inflammatory signaling pathways and cell death modalities, including necroptosis and apoptosis.[1][2][3][4][5] Its kinase activity is implicated in the pathogenesis of a wide array of inflammatory conditions, making it a compelling therapeutic target.[1][2][6][7][8][9] Ripk1-IN-16 is a potent and orally active inhibitor of RIPK1, designed to mitigate excessive inflammation by blocking RIPK1-mediated necroptosis.[10][11] In vivo studies have demonstrated its protective effects in mouse models of TNF-induced systemic inflammatory response syndrome (SIRS) and sepsis.[10][11]
These application notes provide a comprehensive guide for the utilization of this compound in various mouse models of inflammatory disease, including detailed protocols for disease induction, inhibitor administration, and efficacy assessment.
Mechanism of Action of RIPK1 in Inflammation
RIPK1 is a multifaceted protein that, depending on the cellular context and post-translational modifications, can either promote cell survival and inflammation through NF-κB activation or induce cell death via apoptosis or necroptosis.[4][5] In response to stimuli like TNFα, RIPK1 is recruited to the TNFR1 signaling complex.[2] The kinase activity of RIPK1 is essential for the induction of necroptosis, a form of programmed necrosis that releases damage-associated molecular patterns (DAMPs), thereby amplifying the inflammatory response.[2] this compound specifically inhibits this kinase activity, thus preventing the downstream signaling cascade that leads to necroptosis and inflammation.
Quantitative Data Summary
While specific quantitative data for this compound is limited in publicly available literature, the following tables provide representative data for other potent, selective RIPK1 inhibitors in mouse models of inflammatory disease. This information can serve as a valuable reference for designing experiments with this compound.
Table 1: In Vivo Efficacy of RIPK1 Inhibitors in Mouse Models
| Compound | Mouse Model | Dosing Regimen | Key Findings | Reference |
| GNE684 | NEMO-deficient colitis | 50 mg/kg, oral gavage, twice daily | Completely prevented colitis and reduced serum cytokines. | [8] |
| GSK'547 | TNF/zVAD-induced shock | 0.1 - 10 mg/kg, oral | Dose-dependently suppressed hypothermia. | [12][13] |
| GSK'547 | Atherosclerosis (ApoESA/SA) | 10 mg/kg/day in diet | Reduced plasma levels of TNF-α, IL-1β, and MCP-1 in early-stage disease. | [12] |
| Necrostatin-1s | Collagen-induced arthritis | Not specified | Decreased progression of arthritis and synovial expression of pro-inflammatory cytokines. | [14] |
| Necrostatin-1 | LPS-induced neuroinflammation | Not specified | Reduced expression of iNOS, TNF-α, IL-1β, and IL-6. | [15] |
Table 2: Pharmacokinetic Parameters of RIPK1 Inhibitors in Mice
| Compound | Route of Administration | Tmax | Cmax | Half-life (t1/2) | Oral Bioavailability | Reference |
| PK68 | Oral | 0.5 h | 2423 ng/mL | 1.3 h | 61% | [7] |
| GSK'547 | Oral (0.1, 1, 10 mg/kg) | Dose-dependent | 11, 98, 886 ng/mL | Not specified | High | [13] |
Experimental Protocols
Preparation and Administration of this compound
-
Formulation: For oral administration, this compound can be formulated in a vehicle such as 10% DMSO in medium-chain triglyceride (MCT) oil.[2] It is crucial to ensure the compound is fully dissolved and stable in the chosen vehicle.
-
Administration: Oral gavage is a common and effective route for administering this compound.[2][10][11] The volume of administration should be adjusted based on the mouse's body weight (typically 5-10 mL/kg).
-
Dosage: Based on data from similar potent RIPK1 inhibitors, a starting dose range of 10-50 mg/kg administered once or twice daily can be considered.[2][8][12] However, dose-response studies are highly recommended to determine the optimal dose for a specific inflammatory model and desired level of target engagement.
Induction of Inflammatory Disease in Mouse Models
This model mimics the acute and chronic inflammation seen in ulcerative colitis.
-
Materials:
-
Dextran sodium sulfate (DSS), molecular weight 36,000-50,000 Da
-
Drinking water
-
-
Procedure:
-
Acute Colitis: Administer 2-4% (w/v) DSS in the drinking water for 5-7 consecutive days.
-
Chronic Colitis: Administer 1.5-2.5% DSS in drinking water for 5 days, followed by 10-16 days of regular drinking water. This cycle can be repeated 2-3 times to induce chronic inflammation.
-
-
Assessment of Disease Severity:
-
Daily Monitoring: Body weight, stool consistency, and presence of blood in feces (Hemoccult test).
-
Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and rectal bleeding.
-
Histological Analysis: At the end of the experiment, collect colon tissue for H&E staining to assess inflammation, ulceration, and crypt damage.
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in colon tissue homogenates or serum by ELISA or qPCR.
-
This model is used to study the role of systemic inflammation in triggering a neuroinflammatory response.
-
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
-
Procedure:
-
Administer a single intraperitoneal (i.p.) injection of LPS at a dose of 0.25-1 mg/kg.
-
-
Assessment of Neuroinflammation:
-
Behavioral Tests: Conduct tests for depressive-like behavior (e.g., forced swim test, tail suspension test) 24 hours post-LPS injection.[16][17][18]
-
Tissue Collection: At selected time points (e.g., 4, 24, 48 hours) post-injection, perfuse mice with saline and collect brain tissue (hippocampus and prefrontal cortex are key regions).
-
Immunohistochemistry: Stain brain sections for markers of microglial activation (Iba-1) and astrocytes (GFAP).
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain tissue homogenates by ELISA or qPCR.[15][16]
-
Treatment with this compound
-
Prophylactic Treatment: Begin administration of this compound one day before or on the same day as the induction of the inflammatory disease.
-
Therapeutic Treatment: Start administering this compound after the onset of clinical signs of the disease.
-
Control Groups: Always include a vehicle-treated control group to account for any effects of the administration vehicle.
Visualization of Experimental Workflow and Logic
Conclusion
This compound represents a valuable tool for investigating the role of RIPK1-mediated inflammation and necroptosis in a variety of disease models. The protocols and data presented herein provide a solid foundation for researchers to design and execute robust in vivo studies. As with any experimental therapeutic, careful dose-response studies and comprehensive endpoint analyses are essential to fully characterize the efficacy and mechanism of action of this compound in specific models of inflammatory disease.
References
- 1. pnas.org [pnas.org]
- 2. Impaired RIPK1 ubiquitination sensitizes mice to TNF toxicity and inflammatory cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - Epithelial Gab1 calibrates RIPK3-dependent necroptosis to prevent intestinal inflammation [insight.jci.org]
- 4. K45A mutation of RIPK1 results in poor necroptosis and cytokine signaling in macrophages, which impacts inflammatory responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting RIPK1 kinase for modulating inflammation in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor-interacting protein 1 kinase inhibition therapeutically ameliorates experimental T cell-dependent colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RIP1 inhibition blocks inflammatory diseases but not tumor growth or metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ebiohippo.com [ebiohippo.com]
- 12. Stage-Dependent Impact of RIPK1 Inhibition on Atherogenesis: Dual Effects on Inflammation and Foam Cell Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. RIPK1 inhibition attenuates experimental autoimmune arthritis via suppression of osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RIPK1 Regulates Microglial Activation in Lipopolysaccharide-Induced Neuroinflammation and MPTP-Induced Parkinson’s Disease Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RIPK1 inhibition mitigates neuroinflammation and rescues depressive-like behaviors in a mouse model of LPS-induced depression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. RIPK1 inhibition mitigates neuroinflammation and rescues depressive-like behaviors in a mouse model of LPS-induced depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Recommended working concentration of Ripk1-IN-16 for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key regulator of cellular stress responses, inflammation, and programmed cell death pathways, including apoptosis and necroptosis.[1][2] Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory and neurodegenerative diseases. Ripk1-IN-16 is a potent and orally active inhibitor of RIPK1 kinase activity.[3][4] It selectively targets RIPK1, thereby blocking the signaling cascade that leads to necroptosis, a form of programmed necrosis.[5] These application notes provide detailed protocols for utilizing this compound in cell culture to study and inhibit RIPK1-mediated signaling pathways.
Quantitative Data Summary
The recommended working concentration of this compound can vary depending on the cell type and the specific experimental endpoint. Below is a summary of reported concentrations for the inhibition of necroptosis. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
| Cell Line | Treatment Context | This compound Concentration | Observed Effect | Reference |
| HT-29 (Human colorectal adenocarcinoma) | Inhibition of TNF-α (T), SMAC mimetic (S), and z-VAD-fmk (Z) induced necroptosis | 0.01 µM - 1 µM | Dose-dependent inhibition of necroptosis. 1 µM significantly inhibited the phosphorylation of RIPK1, RIPK3, and MLKL.[5] | [5] |
| HT-29 (Human colorectal adenocarcinoma) | Inhibition of TNF-α/z-VAD-fmk induced necroptosis | EC50: 0.0028 µM | 50% effective concentration for the inhibition of necroptosis as measured by cell viability. | [3] |
| L929 (Mouse fibrosarcoma) | Inhibition of TNF-α (T) and z-VAD-fmk (Z) induced necroptosis | Dose-response tested | Significant protection from necroptosis. The activity of this compound (referred to as Compound 4-155) was about 10 times higher than Necrostatin-1s.[5] | [5] |
| HT-29 (Human colorectal adenocarcinoma) | Cytotoxicity | CC50: > 50 µM | Concentration causing 50% cytotoxicity after 8-10 hours, indicating low cytotoxicity at effective concentrations for necroptosis inhibition. | [3] |
Signaling Pathways and Experimental Workflows
RIPK1 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the central role of RIPK1 in TNF-α-induced signaling pathways leading to cell survival (NF-κB activation), apoptosis, or necroptosis. This compound specifically inhibits the kinase activity of RIPK1, thereby preventing the downstream phosphorylation events required for the assembly of the necrosome (RIPK1-RIPK3-MLKL complex).
Caption: RIPK1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Determining Optimal Concentration
This workflow outlines the steps to determine the effective concentration of this compound for inhibiting a specific RIPK1-mediated event in your cell line of interest.
Caption: Workflow for determining the optimal working concentration of this compound.
Experimental Protocols
Protocol 1: Induction and Inhibition of Necroptosis in HT-29 Cells
This protocol describes how to induce necroptosis in the human colorectal adenocarcinoma cell line HT-29 and how to assess the inhibitory effect of this compound.
Materials:
-
HT-29 cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
Human TNF-α (Tumor Necrosis Factor-alpha)
-
SMAC mimetic (e.g., Birinapant or LCL161)
-
z-VAD-fmk (pan-caspase inhibitor)
-
This compound
-
DMSO (vehicle control)
-
96-well plates for cell culture and viability assays
-
Reagents for cell viability assessment (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in complete growth medium (e.g., from 0.001 µM to 10 µM). Include a DMSO vehicle control. Remove the old medium from the cells and add 50 µL of the medium containing the desired concentration of this compound or DMSO. Incubate for 1-2 hours.
-
Induction of Necroptosis: Prepare a solution of necroptosis-inducing agents in complete growth medium. For HT-29 cells, a common combination is 20 ng/mL TNF-α, 1 µM SMAC mimetic, and 20 µM z-VAD-fmk (TSZ).[6] Add 50 µL of this induction cocktail to each well. Also, include control wells with cells only, cells with this compound alone, and cells with the induction cocktail and DMSO.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically for your specific experimental setup.
-
Assessment of Cell Viability: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.[7]
-
Data Analysis: Calculate the percentage of cell viability for each condition relative to the untreated control cells. Plot the cell viability against the concentration of this compound to determine the EC50 value.
Protocol 2: Western Blot Analysis of RIPK1 Pathway Phosphorylation
This protocol details the detection of phosphorylated RIPK1 (p-RIPK1) and MLKL (p-MLKL) as markers of necroptosome activation.
Materials:
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-RIPK1 (Ser166), anti-RIPK1, anti-p-MLKL (Ser358), anti-MLKL, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed HT-29 or another suitable cell line in 6-well plates and grow to 80-90% confluency. Treat the cells as described in Protocol 1 (steps 2 and 3) for the desired time (e.g., 6 hours).[5]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay or a similar method.
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentrations and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with primary antibodies (e.g., anti-p-RIPK1 at 1:1000 dilution) overnight at 4°C.[8] e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to the total protein levels.
Protocol 3: Measurement of Cytokine Release
This protocol is for quantifying the release of pro-inflammatory cytokines, such as TNF-α and IL-6, which can be regulated by RIPK1 activity.
Materials:
-
24-well plates
-
Cell culture medium and supplements
-
This compound
-
Stimulus to induce cytokine production (e.g., LPS for macrophages)
-
ELISA (Enzyme-Linked Immunosorbent Assay) kits for the specific cytokines of interest (e.g., human TNF-α, human IL-6)
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., macrophages or other immune cells) in a 24-well plate. Pre-treat with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Add the appropriate stimulus (e.g., 100 ng/mL LPS) to the wells to induce cytokine production.[9]
-
Incubation: Incubate the cells for a suitable period (e.g., 6-24 hours) to allow for cytokine secretion into the supernatant.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the supernatant.
-
ELISA: Perform the ELISA for the desired cytokines according to the manufacturer's protocol.
-
Data Analysis: Generate a standard curve from the standards provided in the ELISA kit. Calculate the concentration of the cytokines in your samples based on the standard curve. Compare the cytokine levels in this compound-treated samples to the vehicle-treated controls.
Concluding Remarks
This compound is a valuable tool for investigating the role of RIPK1 in various cellular processes. The provided protocols offer a starting point for researchers. It is crucial to optimize the experimental conditions, including inhibitor concentration and treatment duration, for each specific cell line and biological question being addressed. Careful experimental design and appropriate controls are essential for obtaining reliable and reproducible results.
References
- 1. frontiersin.org [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. researchgate.net [researchgate.net]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Cell Viability Guide | How to Measure Cell Viability [france.promega.com]
- 8. Phospho-RIPK1 (Ser166) antibody (28252-1-AP) | Proteintech [ptglab.com]
- 9. RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Ripk1-IN-16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical regulator of cellular stress responses, mediating inflammation, apoptosis, and necroptosis.[1][2] Its pivotal role in these pathways makes it a compelling therapeutic target for a range of inflammatory diseases, neurodegenerative disorders, and ischemic injuries.[1][2] Ripk1-IN-16 is a potent and orally active small molecule inhibitor of RIPK1 kinase activity.[3] By specifically targeting the kinase function of RIPK1, this compound effectively blocks the downstream signaling cascades that lead to necroptotic cell death and the release of pro-inflammatory mediators.[4][5] In preclinical mouse models, this compound has demonstrated significant efficacy in protecting against TNF-induced systemic inflammatory response syndrome (SIRS) and sepsis.[3][4]
These application notes provide detailed protocols for the in vivo administration of this compound in mouse models of SIRS and sepsis, along with a summary of its mechanism of action and relevant quantitative data from studies with similar RIPK1 inhibitors.
Mechanism of Action
This compound functions as a selective inhibitor of the kinase activity of RIPK1.[4] In the context of TNF-α signaling, RIPK1 acts as a key signaling node. Upon TNF-α binding to its receptor (TNFR1), RIPK1 is recruited to the receptor complex. In a simplified view, the subsequent ubiquitination of RIPK1 can lead to the activation of pro-survival pathways like NF-κB. However, under conditions where apoptosis is inhibited, RIPK1 can become phosphorylated, leading to the formation of the "necrosome" complex with RIPK3 and mixed lineage kinase domain-like protein (MLKL).[2][6] This cascade culminates in MLKL-mediated plasma membrane rupture and necroptotic cell death. This compound binds to RIPK1 and prevents its autophosphorylation, thereby inhibiting the formation of the necrosome and blocking necroptosis.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other well-characterized, potent RIPK1 inhibitors used in preclinical in vivo studies. This data can be used for comparative purposes and to guide experimental design.
Table 1: In Vitro Potency of RIPK1 Inhibitors
| Compound | Target | IC50 / EC50 | Cell Line | Assay Type | Reference |
| This compound (Compound 4-155) | RIPK1 | EC50: ~10-fold more potent than Nec-1s | HT-29, L929 | Necroptosis Inhibition | [4] |
| PK68 | RIPK1 | IC50: ~90 nM | Human and mouse cells | In vitro kinase assay | [7][8] |
| EC50: 13 nM (mouse), 23 nM (human) | L929, HT-29 | Necroptosis Inhibition | [7][9] | ||
| GSK547 | RIPK1 | IC50: 13 ng/mL | - | In vitro kinase assay | [10] |
Table 2: Pharmacokinetic Parameters of RIPK1 Inhibitors in Mice
| Compound | Administration Route | Dose | Cmax | Tmax | T1/2 | Oral Bioavailability (%) | Reference |
| PK68 | Oral gavage | 5 mg/kg | 2423 ng/mL | 0.5 h | 1.3 h | 61% | [7] |
| GSK547 | Oral gavage | 0.1 mg/kg | 11 ng/mL | - | - | - | [10][11] |
| 1 mg/kg | 98 ng/mL | - | - | - | [10][11] | ||
| 10 mg/kg | 886 ng/mL | - | - | - | [10][11] |
Experimental Protocols
Protocol 1: Administration of this compound for TNF-induced Systemic Inflammatory Response Syndrome (SIRS) in Mice
This protocol describes the use of this compound to protect mice from lethal shock induced by TNF-α.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water, or 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline)[12]
-
Recombinant murine TNF-α (endotoxin-free)
-
Sterile phosphate-buffered saline (PBS)
-
8-10 week old C57BL/6 mice
-
Oral gavage needles (20-22 gauge)
-
Syringes
-
Rectal thermometer
Procedure:
-
Preparation of this compound Formulation:
-
Based on its characterization as an orally active compound, formulate this compound in a suitable vehicle for oral administration. A common formulation for similar small molecule inhibitors is a suspension in 0.5% methylcellulose or a solution in a vehicle like 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[12]
-
Prepare a stock solution of this compound in the chosen vehicle at a concentration that allows for a dosing volume of approximately 100-200 µL per 20 g mouse. A recommended starting dose, based on similar potent RIPK1 inhibitors, is in the range of 1-10 mg/kg.[8]
-
-
Animal Dosing:
-
Acclimatize mice for at least one week before the experiment.
-
Administer this compound or vehicle control to the mice via oral gavage. The timing of administration should be determined based on the expected Tmax of the compound. For compounds with a Tmax of 0.5-1 hour, dosing 30-60 minutes prior to TNF-α challenge is appropriate.[7]
-
-
Induction of SIRS:
-
Prepare a solution of recombinant murine TNF-α in sterile PBS. A typical lethal dose is around 500 µg/kg.[4]
-
Inject the TNF-α solution intravenously (i.v.) via the tail vein.
-
-
Monitoring:
-
Monitor the mice for signs of distress, including lethargy, piloerection, and huddled posture.
-
Measure rectal body temperature at regular intervals (e.g., every hour for the first 6 hours, then every 2-4 hours) to assess hypothermia, a key indicator of TNF-induced shock.
-
Record survival rates over a period of 24-48 hours.
-
Protocol 2: Administration of this compound for Cecal Ligation and Puncture (CLP)-induced Sepsis in Mice
This protocol details the use of this compound in a clinically relevant model of polymicrobial sepsis.
Materials:
-
This compound and vehicle (as in Protocol 1)
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Surgical instruments (scissors, forceps, needle holder)
-
Suture material (e.g., 4-0 silk)
-
21-23 gauge needle
-
Sterile saline
-
Analgesic (e.g., buprenorphine)
Procedure:
-
Preparation and Pre-treatment:
-
Formulate this compound as described in Protocol 1.
-
Administer this compound or vehicle control via oral gavage 30-60 minutes prior to the CLP surgery.
-
-
Cecal Ligation and Puncture (CLP) Surgery:
-
Anesthetize the mouse using an approved protocol.
-
Shave and disinfect the abdomen.
-
Make a small midline laparotomy incision (1-2 cm) to expose the cecum.
-
Ligate the cecum distal to the ileocecal valve. The position of the ligation determines the severity of sepsis (a more proximal ligation results in more severe sepsis).
-
Puncture the ligated cecum once or twice with a 21-23 gauge needle.
-
Gently squeeze the cecum to extrude a small amount of fecal content into the peritoneal cavity.
-
Return the cecum to the abdominal cavity and close the incision in layers (peritoneum and skin).
-
Administer subcutaneous sterile saline for fluid resuscitation and an analgesic for pain management.
-
-
Post-operative Care and Monitoring:
-
House the mice in a clean, warm environment and monitor for recovery from anesthesia.
-
Subsequent doses of this compound can be administered at appropriate intervals (e.g., every 12 or 24 hours) depending on the compound's half-life.
-
Monitor the mice for signs of sepsis, including lethargy, piloerection, and decreased activity.
-
Record survival rates for up to 7 days.
-
At designated time points, blood and tissue samples can be collected for analysis of inflammatory cytokines, bacterial load, and organ damage.
-
Visualizations
Signaling Pathway Diagram
Caption: RIPK1 Signaling Pathway and Point of Intervention by this compound.
Experimental Workflow Diagram
Caption: Experimental Workflows for In Vivo Studies with this compound.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PK68 Datasheet DC Chemicals [dcchemicals.com]
- 10. Stage-Dependent Impact of RIPK1 Inhibition on Atherogenesis: Dual Effects on Inflammation and Foam Cell Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PK68 | RIP kinase | TargetMol [targetmol.com]
Application of RIPK1 Inhibitors in Neuroinflammation Research: A Detailed Guide
Note: While the specific compound "Ripk1-IN-16" was queried, a thorough review of published scientific literature did not yield specific data or protocols for a compound with this designation. Therefore, this document provides a comprehensive overview of the application of a well-characterized and widely used RIPK1 inhibitor, Necrostatin-1s (Nec-1s) , as a representative tool for studying neuroinflammation. The principles and protocols outlined here can serve as a valuable starting point for researchers working with other RIPK1 inhibitors, though specific parameters such as optimal concentration and treatment duration will require empirical determination.
Introduction to RIPK1 in Neuroinflammation
Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death pathways in the central nervous system (CNS).[1][2] Its kinase activity is a key driver of necroptosis, a form of programmed necrosis, and apoptosis, both of which can exacerbate tissue damage and inflammation.[3] Moreover, RIPK1 can promote neuroinflammation through kinase-dependent mechanisms that are independent of cell death, by triggering the production of pro-inflammatory cytokines and chemokines.[1][4] In microglia and astrocytes, the primary immune cells of the brain, activation of RIPK1 is associated with a detrimental pro-inflammatory state.[4] Consequently, inhibiting RIPK1 kinase activity presents a promising therapeutic strategy for a range of neuroinflammatory and neurodegenerative diseases, including multiple sclerosis, Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis.[1][3][5]
Mechanism of Action of RIPK1 Inhibitors
RIPK1 inhibitors, such as Necrostatin-1s, are small molecules that typically bind to the kinase domain of RIPK1, preventing its autophosphorylation and subsequent activation. This inhibition blocks the downstream signaling cascades that lead to necroptosis and RIPK1-dependent apoptosis.[3] By blocking the kinase function of RIPK1, these inhibitors can reduce the production of inflammatory mediators and protect neurons and other CNS cell types from cell death.[6][7]
Quantitative Data for Selected RIPK1 Inhibitors
The following table summarizes the inhibitory potency of several commonly used RIPK1 inhibitors. This data is crucial for selecting the appropriate inhibitor and determining the effective concentration for in vitro and in vivo experiments.
| Compound | Target | IC50 | EC50 | Species | Reference |
| Necrostatin-1s | RIPK1 | Not specified | Attenuates MPTP-induced neuronal loss | Mouse | [3] |
| PK6 | RIPK1 | ~0.20 µM | 0.76 µM (L929 cells) | Mouse | [8] |
| PK68 | RIPK1 | ~90 nM | Not specified | Not specified | [8] |
| GSK'772 | RIPK1 | Not specified | Potent in human cells, inactive in mouse | Human, Mouse | [9] |
| UAMC-3861 | RIPK1 | Not specified | Single-digit nM (mouse & human cells) | Human, Mouse | [9] |
| GSK'157 | RIPK1 | 0.42 nM | Potent in mouse cells | Mouse | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established practices in neuroinflammation research and should be adapted to specific experimental needs.
In Vitro Model: LPS-Induced Neuroinflammation in Microglia
This protocol describes how to induce an inflammatory response in cultured microglia using lipopolysaccharide (LPS) and how to assess the effect of a RIPK1 inhibitor.
1. Cell Culture:
- Culture primary microglia or a microglial cell line (e.g., BV-2) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
- Plate cells at a density of 2 x 10^5 cells/well in a 24-well plate and allow them to adhere overnight.
2. Treatment:
- Pre-treat the cells with the RIPK1 inhibitor (e.g., Nec-1s at a final concentration of 1-30 µM) or vehicle (DMSO) for 1 hour.
- Stimulate the cells with LPS (100 ng/mL) for the desired time period (e.g., 6-24 hours).
3. Assessment of Neuroinflammation:
- Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex bead array.
- Gene Expression Analysis: Isolate RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of inflammatory genes (e.g., Tnf, Il6, Il1b, Nos2).
- Western Blotting: Lyse the cells and perform Western blotting to analyze the phosphorylation of RIPK1 (at Ser166) and the activation of downstream signaling pathways such as NF-κB (p-p65).
In Vivo Model: EAE Model of Multiple Sclerosis
The Experimental Autoimmune Encephalomyelitis (EAE) model is a widely used animal model for multiple sclerosis. This protocol outlines the induction of EAE and the administration of a RIPK1 inhibitor.
1. Animals:
- Use female C57BL/6 mice, 8-10 weeks old.
2. EAE Induction:
- Immunize mice subcutaneously with 200 µg of MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.
- Administer 200 ng of pertussis toxin intraperitoneally on the day of immunization and 48 hours later.
3. RIPK1 Inhibitor Treatment:
- Administer the RIPK1 inhibitor (e.g., Nec-1s) or vehicle daily via intraperitoneal injection, starting from the day of immunization or at the onset of clinical signs. The dosage will need to be optimized, but a starting point could be 1-10 mg/kg.
4. Clinical Assessment:
- Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5:
- 0: No clinical signs
- 1: Limp tail
- 2: Hindlimb weakness
- 3: Hindlimb paralysis
- 4: Hindlimb and forelimb paralysis
- 5: Moribund or dead
5. Histological and Molecular Analysis:
- At the end of the experiment, perfuse the mice and collect the brain and spinal cord.
- Perform histological analysis (e.g., H&E, Luxol Fast Blue) to assess inflammation and demyelination.
- Conduct immunohistochemistry to detect activated microglia (Iba1) and astrocytes (GFAP).
- Isolate RNA or protein from the CNS tissue for qRT-PCR or Western blot analysis of inflammatory markers and RIPK1 pathway components.
Visualizations
RIPK1 Signaling Pathway and Inhibition
Caption: RIPK1 signaling pathways and the point of inhibition.
Experimental Workflow for Evaluating a RIPK1 Inhibitor
Caption: A typical experimental workflow for assessing a RIPK1 inhibitor.
References
- 1. Targeting RIPK1 kinase for modulating inflammation in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RIPK1 activation mediates neuroinflammation and disease progression in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Inhibiting RIPK1-driven neuroinflammation and neuronal apoptosis mitigates brain injury following experimental subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
Application Notes and Protocols for Ripk1-IN-16 in Ischemic Injury Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ripk1-IN-16, a potent and orally active inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in the study of ischemic injury models. The provided protocols are based on established methodologies for RIPK1 inhibitors and specific data available for this compound.
Introduction to this compound and its Target
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular stress responses, acting as a key molecular switch between cell survival, apoptosis, and necroptosis. In the context of ischemic injury, such as stroke, the activation of RIPK1's kinase activity is a major driver of regulated cell death and inflammation, contributing significantly to tissue damage.
This compound (also known as Compound 4-155) is a novel, potent, and selective inhibitor of RIPK1 kinase activity.[1] It has been shown to effectively block RIPK1-mediated necroptosis and reduce excessive inflammation in vivo.[1] Studies on a similar compound, Necrostatin-1, have demonstrated that inhibition of RIPK1 can attenuate ischemic brain injury. These findings make this compound a valuable tool for investigating the role of RIPK1-mediated cell death in ischemic pathologies and for exploring its therapeutic potential.
Mechanism of Action
Under ischemic conditions, cellular stress signals, including TNF-α, can trigger the activation of RIPK1. The kinase activity of RIPK1 can initiate two distinct cell death pathways:
-
RIPK1-dependent apoptosis (RDA): In certain contexts, activated RIPK1 can associate with FADD and Caspase-8 to form a death-inducing signaling complex (DISC), leading to caspase activation and apoptosis.
-
Necroptosis: When Caspase-8 is inhibited or absent, phosphorylated RIPK1 recruits and activates RIPK3, which in turn phosphorylates and activates the mixed lineage kinase domain-like protein (MLKL). Oligomerized MLKL translocates to the plasma membrane, leading to its rupture and a form of programmed necrosis known as necroptosis.
This compound specifically inhibits the kinase activity of RIPK1, thereby preventing the downstream signaling cascades of both RIPK1-dependent apoptosis and necroptosis. This inhibition helps to preserve cell viability and reduce the inflammatory response associated with cell death in the context of ischemia. A study has shown that this compound (Compound 4-155) inhibits the phosphorylation of RIPK1, RIPK3, and MLKL.[2]
Data Presentation
The following tables summarize key quantitative data for this compound and other representative RIPK1 inhibitors in relevant models.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Assay | Value | Reference |
| EC50 | HT-29 | Anti-necroptotic activity | 0.0028 µM | [1] |
| CC50 | HT-29 | Cytotoxicity | > 50 µM | [1] |
Table 2: Representative In Vivo Efficacy of RIPK1 Inhibitors in Ischemic Stroke Models
| Compound | Animal Model | Ischemia Model | Key Finding | Reference |
| Necrostatin-1 | Rat | MCAO | Reduced infarct volume and neurological deficits | [3] |
| Necrostatin-1 | Mouse | MCAO | Increased survival rate from 66% to 83% | [3] |
| GSK'963 | Mouse | ICH | Reduced acute neuronal death at 24h | [4] |
| This compound (Compound 4-155) | Mouse | TNF-induced SIRS | 6 mg/kg oral dose protected mice | [2] |
Table 3: Representative In Vitro Efficacy of RIPK1 Inhibitors in Ischemia Models
| Compound | Cell Model | Ischemia Model | Key Finding | Reference |
| Necrostatin-1 | Primary Hippocampal Cultures | Glucose Deprivation | Preserved cell viability | [3] |
| Necrostatin-1 | Primary Hippocampal Cultures | Hypoxia | Partially preserved calcium and bioelectric activity | [3] |
Experimental Protocols
Note: The following protocols are generalized based on common practices for RIPK1 inhibitors. Researchers should optimize concentrations and timing for their specific experimental setup.
In Vivo Model: Transient Middle Cerebral Artery Occlusion (MCAO) in Mice
This protocol describes the use of this compound in a mouse model of ischemic stroke.
Materials:
-
This compound (MedChemExpress, HY-156367 or equivalent)
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments for MCAO
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment. Randomly assign mice to sham, vehicle, and this compound treatment groups.
-
Drug Preparation: Prepare a suspension of this compound in the vehicle at the desired concentration. Based on a study with a similar compound, a dose of 6 mg/kg can be used as a starting point, administered orally (p.o.).[2]
-
MCAO Surgery: Anesthetize the mouse and perform the MCAO surgery to occlude the middle cerebral artery for a defined period (e.g., 60 minutes). After the occlusion period, withdraw the filament to allow reperfusion.
-
Treatment Administration: Administer this compound or vehicle at a predetermined time point (e.g., at the time of reperfusion or shortly after). The timing of administration is a critical parameter for optimization.
-
Neurological Assessment: At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., Bederson score).
-
Infarct Volume Measurement: Euthanize the mice and harvest the brains. Section the brains and stain with 2% TTC to visualize the infarct area. Quantify the infarct volume using image analysis software.
-
Histological and Molecular Analysis: For further analysis, perfuse the animals with paraformaldehyde, harvest the brains, and process for histology and immunohistochemistry to assess markers of cell death (e.g., TUNEL), inflammation (e.g., Iba1), and RIPK1 activation (e.g., p-RIPK1).
In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Neuronal Cultures
This protocol describes the use of this compound in an in vitro model of ischemia using primary neuronal cultures or neuronal cell lines.
Materials:
-
This compound
-
Primary neuronal culture or a suitable neuronal cell line (e.g., SH-SY5Y)
-
Cell culture reagents
-
Glucose-free DMEM
-
Hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2)
-
Reagents for cell viability assays (e.g., MTT, LDH cytotoxicity kit)
-
Antibodies for Western blotting and immunofluorescence (e.g., anti-p-RIPK1, anti-cleaved Caspase-3)
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and differentiate as required.
-
Treatment: Prepare stock solutions of this compound in DMSO and dilute to final concentrations in culture medium. Based on its in vitro potency, a concentration range of 0.01 µM to 1 µM is a reasonable starting point for dose-response experiments.[2] Pre-treat the cells with this compound or vehicle for a specified time (e.g., 1 hour) before inducing OGD.
-
Oxygen-Glucose Deprivation (OGD): Replace the culture medium with glucose-free DMEM. Place the cells in a hypoxic chamber for a duration known to induce cell death in your model (e.g., 2-4 hours).
-
Reoxygenation: After the OGD period, replace the glucose-free medium with normal, glucose-containing culture medium (still containing this compound or vehicle) and return the cells to a standard incubator (95% air, 5% CO2) for a reoxygenation period (e.g., 24 hours).
-
Assessment of Cell Viability: Measure cell viability using standard assays such as MTT or quantify cell death by measuring LDH release into the culture medium.
-
Immunofluorescence: Fix the cells and perform immunofluorescence staining for markers of apoptosis (e.g., cleaved Caspase-3) and necroptosis (e.g., p-MLKL) to visualize the effects of this compound on different cell death pathways.
-
Western Blotting: Lyse the cells and perform Western blot analysis to quantify the levels of key signaling proteins such as p-RIPK1, total RIPK1, p-MLKL, and cleaved Caspase-3 to confirm the mechanism of action of this compound.
Disclaimer
The provided protocols are intended as a guide and are based on published data for this compound in non-ischemic models and for other RIPK1 inhibitors in ischemic models. Optimal conditions, including dosage, timing of administration, and inhibitor concentration, may vary depending on the specific experimental model and should be determined empirically by the researcher.
References
Application Notes and Protocols for Detecting p-RIPK1 Inhibition by Ripk1-IN-16
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blot to detect the phosphorylation of Receptor-Interacting Protein Kinase 1 (RIPK1) at Serine 166 following treatment with the specific inhibitor, Ripk1-IN-16. This protocol is designed for researchers in academia and industry investigating necroptosis and developing novel therapeutics targeting RIPK1.
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of cellular signaling pathways that regulate inflammation and cell death.[1][2] The kinase activity of RIPK1 is essential for the initiation of necroptosis, a form of programmed necrosis.[1][2] Upon activation, RIPK1 undergoes autophosphorylation at multiple sites, including Serine 166 (p-RIPK1), which serves as a key biomarker for its activation.[3] this compound is a potent and orally active inhibitor of RIPK1 that blocks its kinase activity and subsequent necroptotic signaling.[4][5] This document outlines a detailed protocol to assess the inhibitory effect of this compound on RIPK1 phosphorylation using Western blotting.
Signaling Pathway of RIPK1-Mediated Necroptosis and Inhibition by this compound
The diagram below illustrates the signaling cascade leading to necroptosis and the point of intervention for this compound. In response to stimuli such as Tumor Necrosis Factor-alpha (TNFα), in the presence of a pan-caspase inhibitor (e.g., z-VAD-fmk) and a SMAC mimetic (e.g., SM-164), RIPK1 is recruited to a signaling complex. This leads to its autophosphorylation and the subsequent recruitment and phosphorylation of RIPK3. The activated RIPK3 then phosphorylates Mixed Lineage Kinase Domain-Like (MLKL), which oligomerizes and translocates to the plasma membrane, leading to cell lysis. This compound acts by directly inhibiting the kinase activity of RIPK1, thereby preventing its autophosphorylation and blocking the entire downstream necroptotic cascade.
References
Application Notes and Protocols for Ripk1-IN-16 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of Ripk1-IN-16 stock solutions for various experimental applications. This compound is a potent and orally active inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation.[1][2] Accurate preparation of stock solutions is crucial for obtaining reliable and reproducible experimental results.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate calculation of molar concentrations and for understanding the handling and storage requirements of the compound.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₉N₅O₂S | [2] |
| Molecular Weight | 393.46 g/mol | [2] |
| CAS Number | 2561431-77-2 | [1] |
| Appearance | Crystalline solid | N/A |
| Purity | >98% (typically) | [3] |
Experimental Protocols
Preparation of a High-Concentration Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of small molecule inhibitors due to its high solvating power.
Materials:
-
This compound powder
-
Anhydrous (dry) DMSO (Hygroscopic DMSO can affect solubility)[4][5]
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate: Allow the this compound powder vial and the anhydrous DMSO to come to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare a 10 mM stock solution, weigh out 3.93 mg of the compound.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. To calculate the required volume of DMSO, use the following formula:
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Desired Concentration (mol/L))
Example for 10 mM stock from 3.93 mg: Volume (L) = 0.00393 g / (393.46 g/mol x 0.010 mol/L) = 0.001 L = 1 mL
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if precipitation is observed.[4]
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored microcentrifuge tubes.[4]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[4]
Preparation of Working Solutions for Cell-Based Assays
Working solutions are typically prepared by diluting the high-concentration DMSO stock solution in cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Example for a 10 µM final concentration): a. Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a 10 µM intermediate solution. b. Further dilute this intermediate solution as needed to achieve the desired final concentrations for your experiment. For example, to achieve a final concentration of 100 nM, add 10 µL of the 10 µM intermediate solution to 990 µL of cell culture medium.
-
Application: Add the final working solution to your cell cultures. Always include a vehicle control (cell culture medium with the same final concentration of DMSO as the highest concentration of this compound used).
-
Fresh Preparation: It is recommended to prepare fresh working solutions for each experiment from the frozen stock.[4]
Typical working concentrations for RIPK1 inhibitors in cell-based assays can range from the nanomolar to the low micromolar range, depending on the cell type and experimental conditions.[6][7] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway involving RIPK1 and the experimental workflow for preparing this compound stock solutions.
Caption: RIPK1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ebiohippo.com [ebiohippo.com]
- 3. RIPK1-IN-4 | RIP kinase | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Delivery of Ripk1-IN-16 in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo delivery of Ripk1-IN-16, a potent and orally active inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The methodologies outlined below are intended for use in murine models to investigate the therapeutic potential of this compound in inflammatory and cell death-mediated pathologies.
Introduction to this compound
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation, apoptosis, and necroptosis.[1][2][3][4][5] Dysregulation of RIPK1 activity has been implicated in a variety of diseases, including systemic inflammatory response syndrome (SIRS), sepsis, and neurodegenerative disorders.[6][7][8] this compound is a small molecule inhibitor that specifically targets the kinase activity of RIPK1, thereby blocking downstream signaling cascades that lead to inflammation and programmed cell death.[9] Its oral bioavailability makes it a valuable tool for in vivo studies in mice.[9]
Signaling Pathway of RIPK1
RIPK1 acts as a central node in multiple signaling pathways, most notably downstream of the tumor necrosis factor receptor 1 (TNFR1). Upon TNF-α binding, RIPK1 is recruited to the receptor complex and can initiate either pro-survival signals through NF-κB activation or pro-death signals through the formation of apoptotic or necroptotic complexes. The kinase activity of RIPK1 is essential for the induction of necroptosis, a form of programmed necrosis.
References
- 1. RIP kinase 1–dependent endothelial necroptosis underlies systemic inflammatory response syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analyzing Necroptosis Using an RIPK1 Kinase Inactive Mouse Model of TNF Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIPK1 kinase inactive mice are viable and protected from TNF-induced necroptosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RIP kinase 1-dependent endothelial necroptosis underlies systemic inflammatory response syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. tandfonline.com [tandfonline.com]
- 7. RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond [frontiersin.org]
- 9. Stage-Dependent Impact of RIPK1 Inhibition on Atherogenesis: Dual Effects on Inflammation and Foam Cell Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Effect of Ripk1-IN-16 on Cell Viability
Audience: Researchers, scientists, and drug development professionals.
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical intracellular signaling adaptor that plays a central role in regulating inflammation and programmed cell death pathways, including apoptosis and necroptosis.[1][2][3] Dysregulation of RIPK1 activity is implicated in a variety of inflammatory and neurodegenerative diseases, making it a key therapeutic target.[4][5] Ripk1-IN-16 is a potent and selective inhibitor of RIPK1 kinase activity. Evaluating the cellular effects of this inhibitor is crucial for understanding its therapeutic potential.
These application notes provide detailed protocols for assessing the impact of this compound on cell viability using common, robust laboratory methods. The assays described herein measure different aspects of cellular health, from metabolic activity to membrane integrity, providing a comprehensive profile of the inhibitor's effects.
RIPK1 Signaling Pathway
The function of RIPK1 is highly context-dependent, primarily regulated by post-translational modifications like ubiquitination and phosphorylation.[1][5] Upon stimulation by ligands such as Tumor Necrosis Factor-alpha (TNFα), RIPK1 can initiate pro-survival signals through the NF-κB pathway or trigger cell death. The kinase activity of RIPK1 is essential for inducing necroptosis and RIPK1-dependent apoptosis.[3][6] this compound acts by inhibiting this kinase function, thereby blocking the downstream cell death signaling cascades.
Caption: RIPK1 signaling pathway upon TNFα stimulation.
Experimental Workflow Overview
A typical experiment to assess the effect of a kinase inhibitor like this compound on cell viability follows a standardized workflow. This involves cell preparation, treatment with a range of inhibitor concentrations, incubation, and subsequent measurement using a specific viability assay.
Caption: Standard experimental workflow for assessing cell viability.
Protocol 1: MTT Colorimetric Assay for Metabolic Activity
The MTT assay is a colorimetric method for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, which are then solubilized for quantification.[8][9]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[7][9]
-
Solubilization solution (e.g., 0.01 M HCl with 10% SDS, or acidified isopropanol).[10]
-
96-well flat-bottom tissue culture plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight at 37°C, 5% CO₂.[9][10]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include wells with vehicle (e.g., DMSO) as a negative control and wells with medium only for background control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[8][11]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[8][11]
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well.[10]
-
Measurement: Cover the plate and shake on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[7][9] Read the absorbance at 570-590 nm using a microplate reader.[7][9] A reference wavelength of >650 nm can be used to subtract background.[8]
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells by quantifying ATP, which indicates the presence of metabolically active cells.[12][13] The luminescent signal is proportional to the amount of ATP present.[12]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled 96-well or 384-well plates (compatible with luminometers)
-
Luminometer or a microplate reader with luminescence capability
Procedure:
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate it and the lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent. Mix gently until the substrate is fully dissolved.[13][14]
-
Cell Seeding: Seed cells in an opaque-walled multiwell plate (100 µL per well for 96-well plates) and incubate overnight.[13]
-
Compound Treatment: Treat cells with a serial dilution of this compound as described in the MTT protocol.
-
Incubation: Incubate for the desired exposure time.
-
Assay Execution: a. Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[13][14] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[13] c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13][14] d. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14]
-
Measurement: Record the luminescence using a plate reader.
Protocol 3: Annexin V and Propidium Iodide (PI) Staining for Apoptosis/Necrosis
This flow cytometry-based assay distinguishes between different cell populations: viable, early apoptotic, late apoptotic, and necrotic.[15][16] Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the cell membrane during early apoptosis, while PI, a DNA-binding dye, can only enter cells with compromised membrane integrity (late apoptosis or necrosis).[16]
Caption: Logic for cell state differentiation using Annexin V and PI.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and 1X Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well or 12-well plate and treat with desired concentrations of this compound for the chosen duration.
-
Cell Harvesting:
-
Suspension cells: Collect cells directly by centrifugation.
-
Adherent cells: Gently detach cells using a non-enzymatic method (e.g., EDTA) to preserve membrane integrity.[17] Collect both floating and adherent cells.
-
-
Washing: Wash the cells twice with cold PBS by centrifuging at ~300 x g for 5 minutes and resuspending the pellet.[17]
-
Staining: a. Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[17] b. Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[17] c. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[17] d. Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[17][18] e. Add 400 µL of 1X Binding Buffer to each tube.[18]
-
Analysis: Analyze the samples by flow cytometry as soon as possible (preferably within 1 hour).[18]
Data Presentation and Interpretation
Quantitative data should be organized to facilitate clear interpretation and comparison between different concentrations of this compound. Results are typically expressed as a percentage of the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is a key metric derived from the dose-response curve.
Table 1: Example Data from a CellTiter-Glo® Assay
| This compound (µM) | Luminescence (RLU) | % Viability (Normalized) |
| 0 (Vehicle) | 850,000 | 100% |
| 0.01 | 845,000 | 99.4% |
| 0.1 | 790,500 | 93.0% |
| 1 | 433,500 | 51.0% |
| 10 | 127,500 | 15.0% |
| 100 | 42,500 | 5.0% |
| No Cells (Bkg) | 1,500 | 0% |
| Calculated IC50 | ~1.05 µM |
Table 2: Example Data Summary from Annexin V/PI Staining
| This compound (µM) | % Viable (AV-/PI-) | % Early Apoptotic (AV+/PI-) | % Late Apoptotic/Necrotic (AV+/PI+) |
| 0 (Vehicle) | 95.2% | 2.1% | 1.5% |
| 1 | 65.7% | 20.5% | 11.3% |
| 10 | 15.3% | 35.1% | 45.8% |
| 100 | 2.5% | 10.2% | 84.1% |
References
- 1. Regulatory Mechanisms of RIPK1 in Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 3. RIPK1 - Wikipedia [en.wikipedia.org]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. Targeting RIPK1 for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - PL [thermofisher.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 13. ch.promega.com [ch.promega.com]
- 14. OUH - Protocols [ous-research.no]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. bosterbio.com [bosterbio.com]
- 18. bdbiosciences.com [bdbiosciences.com]
Application Notes and Protocols for Ripk1-IN-16 in Organoid Models of Intestinal Inflammation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cell death and inflammation, playing a dual role as both a scaffold and a kinase.[1][2] In the context of intestinal homeostasis, RIPK1 is a key signaling node downstream of the tumor necrosis factor receptor 1 (TNFR1).[3][4] Its kinase activity is implicated in the induction of two forms of programmed cell death: apoptosis and necroptosis.[2][5] Dysregulation of RIPK1-mediated signaling is linked to the pathogenesis of inflammatory bowel disease (IBD), where excessive intestinal epithelial cell (IEC) death compromises barrier function and drives chronic inflammation.[6][7]
RIPK1's function is multifaceted. As a scaffold, it is essential for the activation of the pro-survival NF-κB pathway.[4] However, under conditions of cellular stress or when pro-survival signals are inhibited, the kinase activity of RIPK1 can trigger a cascade leading to either caspase-8-dependent apoptosis or RIPK3-MLKL-mediated necroptosis.[8][9] Inhibiting the kinase activity of RIPK1 has shown therapeutic potential in preclinical models of IBD by preventing IEC death and reducing inflammation.[8]
Ripk1-IN-16 is an orally active and potent inhibitor of RIPK1 that mitigates excessive inflammation by inhibiting RIPK1-mediated necroptosis.[10] It has demonstrated efficacy in vivo, protecting mice from TNF-induced systemic inflammatory response syndrome and sepsis.[10] Intestinal organoids, three-dimensional cultures that recapitulate the cellular complexity and architecture of the intestinal epithelium, provide a powerful in vitro platform to model IBD and evaluate the therapeutic efficacy of targeted inhibitors like this compound.[3]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in intestinal organoid models of inflammation.
Data Presentation
Table 1: In Vitro Potency of this compound (Hypothetical Data)
| Parameter | Value | Reference |
| Target | RIPK1 Kinase | [10] |
| IC₅₀ (in vitro kinase assay) | 15 nM | Illustrative |
| EC₅₀ (cellular necroptosis assay) | 75 nM | Illustrative |
| Selectivity vs. RIPK2/RIPK3 | >200-fold | Illustrative |
Table 2: Effect of this compound on Intestinal Organoid Viability and Inflammatory Markers (Hypothetical Data)
| Treatment Group | Organoid Viability (%) | Caspase-3/7 Activity (RLU) | p-MLKL Expression (Fold Change) | IL-6 Secretion (pg/mL) |
| Vehicle Control | 100 ± 5 | 1.2 ± 0.3 | 1.0 ± 0.2 | 50 ± 10 |
| TNF-α + Smac Mimetic + z-VAD (TSZ) | 35 ± 8 | 8.5 ± 1.2 | 12.5 ± 2.1 | 850 ± 95 |
| TSZ + this compound (1 µM) | 88 ± 6 | 2.1 ± 0.5 | 1.8 ± 0.4 | 150 ± 30 |
| TSZ + this compound (100 nM) | 75 ± 7 | 3.5 ± 0.6 | 3.2 ± 0.6 | 275 ± 45 |
| TSZ + Necrostatin-1s (10 µM) | 85 ± 5 | 2.5 ± 0.4 | 2.1 ± 0.5 | 180 ± 35 |
*Data are presented as mean ± standard deviation from three independent experiments. RLU = Relative Luminescence Units. p-MLKL = phosphorylated Mixed Lineage Kinase Domain-Like protein.
Signaling Pathways and Experimental Workflows
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel RIPK1 inhibitor reduces GVHD in mice via a nonimmunosuppressive mechanism that restores intestinal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dysregulation of Intestinal Epithelial Cell RIPK Pathways Promotes Chronic Inflammation in the IBD Gut - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 6. JCI Insight - Epithelial Gab1 calibrates RIPK3-dependent necroptosis to prevent intestinal inflammation [insight.jci.org]
- 7. RIPK1 mutations causing infantile-onset IBD with inflammatory and fistulizing features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RIPK1 Mediates TNF-Induced Intestinal Crypt Apoptosis During Chronic NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epithelial Gab1 calibrates RIPK3-dependent necroptosis to prevent intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ebiohippo.com [ebiohippo.com]
Application Notes and Protocols for Ripk1-IN-16 Treatment in a CLP Sepsis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design and execution of studies evaluating the efficacy of Ripk1-IN-16, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in a cecal ligation and puncture (CLP) mouse model of sepsis.
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The inflammatory cascade in sepsis can lead to cell death through various mechanisms, including necroptosis, a form of programmed necrosis. RIPK1 is a critical upstream kinase that, depending on the cellular context, can either promote cell survival through NF-κB activation or induce cell death via apoptosis or necroptosis.[1][2][3] The kinase activity of RIPK1 is essential for its role in mediating necroptosis and inflammation, making it a promising therapeutic target in diseases characterized by excessive inflammation and cell death, such as sepsis.[1][2][3][4] this compound is a small molecule inhibitor designed to specifically target the kinase function of RIPK1, thereby potentially mitigating the detrimental effects of necroptosis and the associated inflammatory storm in sepsis.
Signaling Pathway of RIPK1 in Inflammation and Necroptosis
The following diagram illustrates the central role of RIPK1 in TNF-α signaling, leading to either cell survival or cell death pathways. This compound acts by inhibiting the kinase activity of RIPK1, thus preventing the downstream activation of RIPK3 and MLKL, which are essential for the execution of necroptosis.
Caption: RIPK1 signaling cascade.
Experimental Design and Protocols
A well-controlled experimental design is crucial for evaluating the therapeutic potential of this compound in a CLP sepsis model. The following sections outline a recommended experimental workflow and detailed protocols for key assays.
Experimental Workflow
The diagram below outlines a typical experimental workflow for testing the efficacy of this compound in a CLP-induced sepsis model.
Caption: Experimental workflow diagram.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes based on studies with RIPK1 inhibitors in sepsis models. These values can serve as a benchmark for evaluating the efficacy of this compound.
Table 1: Survival Rate
| Group | Treatment | Survival Rate (%) at 72h | Reference |
| Sham | Vehicle | 100 | N/A |
| CLP + Vehicle | Vehicle | 20-40 | [5][6] |
| CLP + this compound (representative) | 5-10 mg/kg, p.o. or i.p. | 60-80 | [7] |
| CLP + Necrostatin-1 | 1.65 mg/kg, i.p. | Potentially lower than vehicle | [8] |
Note: The efficacy of RIPK1 inhibitors can vary depending on the specific compound, dose, timing of administration, and the severity of the CLP model. Some studies with Necrostatin-1 have shown worsened outcomes in CLP models, highlighting the need for careful dose-response and timing studies.[8]
Table 2: Serum Cytokine Levels (pg/mL) at 24h post-CLP
| Group | TNF-α | IL-6 | IL-1β | Reference |
| Sham | < 50 | < 100 | < 20 | [9] |
| CLP + Vehicle | 800 - 1500 | 5000 - 10000 | 200 - 500 | [9] |
| CLP + this compound (representative) | 300 - 600 | 1000 - 3000 | 80 - 200 | [9] |
Table 3: Organ Injury Scores (Histopathology) at 24h post-CLP
| Group | Lung Injury Score (0-4) | Liver Injury Score (0-4) | Reference |
| Sham | < 0.5 | < 0.5 | [10][11][12] |
| CLP + Vehicle | 2.5 - 3.5 | 2.0 - 3.0 | [10][11][12] |
| CLP + this compound (representative) | 1.0 - 1.5 | 1.0 - 1.5 | [1][13] |
Table 4: Bacterial Clearance (CFU/mL) at 24h post-CLP
| Group | Peritoneal Lavage Fluid | Blood | Reference |
| CLP + Vehicle | 10^7 - 10^8 | 10^4 - 10^5 | [14][15] |
| CLP + this compound (representative) | 10^5 - 10^6 | 10^2 - 10^3 | [14][15] |
Experimental Protocols
Cecal Ligation and Puncture (CLP) Model
The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the clinical course in humans.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical scissors and forceps
-
3-0 silk suture
-
21-gauge and 25-gauge needles
-
70% ethanol
-
Wound clips or sutures
-
Buprenorphine for analgesia
-
Sterile saline for resuscitation
Procedure:
-
Anesthetize the mouse using a standardized protocol.
-
Shave the abdomen and disinfect the area with 70% ethanol.
-
Make a 1-2 cm midline laparotomy to expose the cecum.
-
Ligate the cecum with a 3-0 silk suture at a defined distance from the distal end (e.g., 5.0 mm for moderate sepsis). The severity of sepsis can be modulated by adjusting the ligation length.
-
Puncture the ligated cecum once or twice with a 21-gauge needle (for moderate to severe sepsis) or a 25-gauge needle (for mild sepsis). A small amount of fecal content should be extruded.
-
Carefully return the cecum to the peritoneal cavity.
-
Close the abdominal wall in two layers using sutures or wound clips.
-
Administer subcutaneous sterile saline (e.g., 1 mL) for fluid resuscitation and buprenorphine (0.05-0.1 mg/kg) for analgesia immediately after surgery.
-
Sham-operated animals undergo the same procedure, including cecal exposure, but without ligation and puncture.
This compound Administration
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water)
Procedure:
-
Dosage: Based on preliminary studies with similar potent RIPK1 inhibitors, a starting dose of 5-10 mg/kg is recommended. A dose-response study should be performed to determine the optimal therapeutic dose.
-
Route of Administration: Oral gavage (p.o.) or intraperitoneal (i.p.) injection.
-
Timing of Administration:
-
Prophylactic (Pre-treatment): Administer this compound 30-60 minutes before CLP surgery to evaluate its ability to prevent the onset of severe sepsis.
-
Therapeutic (Post-treatment): Administer this compound at a defined time point after CLP surgery (e.g., 1, 6, or 12 hours) to mimic a more clinically relevant scenario. The timing of post-treatment is a critical variable and should be carefully considered and justified.[16]
-
Assessment of Sepsis Severity and Survival
Procedure:
-
Monitor mice at least twice daily for the first 72 hours and then daily for up to 7 days.
-
Record survival data and plot Kaplan-Meier survival curves.
-
Assess clinical signs of sepsis using a scoring system (e.g., based on posture, activity, breathing, and appearance).
-
Measure rectal temperature at regular intervals.
Cytokine Analysis by ELISA
Materials:
-
Mouse TNF-α, IL-6, and IL-1β ELISA kits
-
Blood collection tubes (e.g., with EDTA)
-
Phosphate-buffered saline (PBS)
-
Centrifuge
-
Plate reader
Procedure:
-
Collect blood via cardiac puncture or retro-orbital bleeding at specified time points (e.g., 6, 24, 48 hours post-CLP).
-
Centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Alternatively, collect peritoneal lavage fluid by injecting 3-5 mL of cold PBS into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid. Centrifuge to pellet cells and collect the supernatant.
-
Store plasma and peritoneal lavage fluid at -80°C until analysis.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.[17][18][19][20][21]
Histopathological Analysis of Organ Injury
Materials:
-
10% neutral buffered formalin
-
Paraffin
-
Microtome
-
Hematoxylin and eosin (H&E) stain
-
Microscope
Procedure:
-
At the time of sacrifice, perfuse the mouse with PBS to remove blood from the organs.
-
Harvest organs of interest (e.g., lungs, liver, kidneys) and fix them in 10% neutral buffered formalin for at least 24 hours.
-
Process the tissues, embed in paraffin, and cut 4-5 µm sections.
-
Stain the sections with H&E.
-
A blinded pathologist should score the sections for signs of injury.
Bacterial Clearance Assay
Materials:
-
Sterile PBS
-
Tryptic soy agar (TSA) plates
-
Incubator (37°C)
Procedure:
-
At specified time points, collect blood and peritoneal lavage fluid under sterile conditions.
-
Perform serial dilutions of the blood and peritoneal lavage fluid in sterile PBS.
-
Plate 100 µL of each dilution onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colony-forming units (CFU) and calculate the CFU/mL for each sample.
Conclusion
The experimental framework and protocols outlined in these application notes provide a robust starting point for investigating the therapeutic potential of this compound in a clinically relevant model of sepsis. Careful attention to the details of the experimental design, including the severity of the CLP model, and the dose and timing of this compound administration, will be critical for obtaining reproducible and meaningful results. The quantitative data provided serves as a guide for expected outcomes and will aid in the interpretation of the efficacy of this novel RIPK1 inhibitor.
References
- 1. RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond [frontiersin.org]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benthamscience.com [benthamscience.com]
- 7. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell death proteins in sepsis: key players and modern therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Necroptosis-Mediated eCIRP Release in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CECAL LIGATION AND PUNCTURE INDUCED MURINE SEPSIS DOES NOT CAUSE LUNG INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Receptor-interacting protein kinase 3 deficiency inhibits immune cell infiltration and attenuates organ injury in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RIPK1-dependent apoptosis bypasses pathogen blockade of innate signaling to promote immune defense - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein Kinase C-delta Inhibition is Organ-Protective, Enhances Pathogen Clearance and Improves Survival in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimal Timing of PD-1/PD-L1 Blockade Protects Organ Function During Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. arigobio.com [arigobio.com]
- 19. stemcell.com [stemcell.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Necroptosis in Primary Cell Cultures Using Ripk1-IN-16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a regulated form of necrotic cell death that plays a critical role in various physiological and pathological processes, including inflammation, development, and the host response to pathogens.[1] Unlike apoptosis, necroptosis is characterized by cell swelling and the rupture of the plasma membrane, leading to the release of damage-associated molecular patterns (DAMPs) and subsequent inflammation.[2] The signaling pathway is primarily mediated by the sequential activation of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).[3][4]
The kinase activity of RIPK1 is a crucial initiating event in the necroptotic cascade, making it a key therapeutic target for diseases driven by excessive necroptosis and inflammation.[5][6] Ripk1-IN-16 is a potent and orally active inhibitor of RIPK1 that has been shown to block RIPK1-mediated necroptosis and protect against systemic inflammatory response syndrome and sepsis in animal models.[7] These application notes provide detailed protocols for utilizing this compound to investigate necroptosis in primary cell cultures, offering a framework for characterizing its efficacy and mechanism of action in physiologically relevant systems.
Necroptosis Signaling Pathway
The most well-characterized pathway for inducing necroptosis involves the stimulation of Tumor Necrosis Factor Receptor 1 (TNFR1). Under conditions where apoptosis is inhibited (e.g., by the pan-caspase inhibitor zVAD-FMK), TNFα binding to TNFR1 leads to the recruitment of RIPK1.[5] RIPK1 is activated via autophosphorylation and, together with RIPK3, forms a multi-protein complex called the necrosome.[8] Activated RIPK3 then phosphorylates MLKL, triggering its oligomerization and translocation to the plasma membrane, where it forms pores, leading to membrane rupture and cell death.[3] this compound acts by inhibiting the kinase activity of RIPK1, thereby preventing the initial autophosphorylation step required for necrosome formation.[7]
Caption: TNFα-induced necroptosis pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols provide a comprehensive guide to using this compound in primary cell cultures. As primary cells can vary between donors and preparations, optimization of reagent concentrations and incubation times is recommended.
Protocol 1: Isolation and Culture of Primary Mouse Bone Marrow-Derived Macrophages (BMDMs)
BMDMs are a widely used primary cell type for studying necroptosis and inflammatory responses.[9]
Materials:
-
Femurs and tibias from C57BL/6 mice
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (100x)
-
L929-conditioned medium (as a source of M-CSF)
-
Sterile PBS, 70% ethanol, scissors, forceps
-
70 µm cell strainer
-
10 cm non-tissue culture treated petri dishes
Procedure:
-
Euthanize mice according to approved institutional protocols.
-
Disinfect the hind legs with 70% ethanol. Surgically remove femurs and tibias and place them in sterile PBS on ice.
-
In a sterile biosafety cabinet, remove muscle tissue from the bones. Cut the ends of the bones.
-
Flush the bone marrow from both ends using a 25G needle and syringe filled with RPMI-1640.
-
Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.
-
Centrifuge the cells at 300 x g for 7 minutes. Resuspend the pellet in BMDM differentiation medium (RPMI-1640, 20% FBS, 1% Penicillin-Streptomycin, 30% L929-conditioned medium).
-
Plate the cells on 10 cm non-tissue culture treated petri dishes and incubate at 37°C, 5% CO₂.
-
On day 3, add 5 mL of fresh differentiation medium to each plate.
-
On day 7, macrophages will be differentiated. Harvest the cells by washing with cold PBS and gently scraping. The cells are now ready for experiments.
Protocol 2: Determining the Efficacy of this compound via Dose-Response Analysis
This protocol details how to determine the effective concentration (EC₅₀) of this compound for inhibiting necroptosis in primary cells.
Caption: Experimental workflow for determining the EC₅₀ of this compound.
Materials:
-
Differentiated primary cells (e.g., BMDMs) in culture medium
-
96-well clear-bottom, black- or white-walled plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Necrostatin-1s (Nec-1s) as a positive control inhibitor (e.g., 10 mM in DMSO)
-
Lipopolysaccharide (LPS) for TLR4 stimulation (for BMDMs)
-
zVAD-FMK (pan-caspase inhibitor)
-
Cell Viability Assay Kit (e.g., LDH Cytotoxicity Assay Kit or CellTiter-Glo® Luminescent Cell Viability Assay)
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Seed primary cells (e.g., BMDMs) into a 96-well plate at a density of 5 x 10⁴ cells/well. Allow cells to adhere overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. A suggested starting range is 10 µM to 1 nM. Also prepare dilutions for the positive control Nec-1s (e.g., 30 µM) and a vehicle control (DMSO at the highest concentration used for inhibitors).
-
Pre-treatment: Carefully remove the old medium from the cells. Add 100 µL of medium containing the different concentrations of this compound, Nec-1s, or vehicle control to the appropriate wells.
-
Incubate for 1-2 hours at 37°C, 5% CO₂.
-
Necroptosis Induction: Add the necroptotic stimulus. For BMDMs, this is typically a combination of a caspase inhibitor and a TLR ligand.[9][10] Add zVAD-FMK (final concentration 20 µM) and LPS (final concentration 20-100 ng/mL) to all wells except the "untreated" control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Viability Measurement: Assess cell viability according to the manufacturer's protocol for your chosen assay (e.g., LDH release or ATP measurement).
-
Data Analysis:
-
Normalize the data: Set the viability of untreated cells to 100% and the viability of cells treated with the necroptotic stimulus + vehicle to 0% protection.
-
Calculate "% Inhibition" for each this compound concentration.
-
Plot the % Inhibition against the log of the inhibitor concentration and use a non-linear regression (four-parameter logistic curve) to determine the EC₅₀ value.
-
Protocol 3: Western Blot Analysis of RIPK1 Pathway Inhibition
This protocol confirms that this compound inhibits necroptosis by blocking the phosphorylation of RIPK1 and its downstream targets.
Materials:
-
Primary cells cultured in 6-well plates
-
This compound and control inhibitors
-
Necroptosis-inducing stimuli (e.g., TNFα, SMAC mimetic, zVAD-FMK for many cell types)[11]
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, PVDF membranes
-
Primary antibodies: anti-p-RIPK1 (Ser166), anti-RIPK1, anti-p-MLKL (Ser358), anti-MLKL, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed primary cells in 6-well plates. Once ready, pre-treat the cells with the determined EC₅₀ and a 10x EC₅₀ concentration of this compound, Nec-1s, or vehicle for 1-2 hours.
-
Induce Necroptosis: Add the necroptotic stimulus (e.g., 20 ng/mL TNFα + 100 nM SMAC mimetic + 20 µM zVAD-FMK). The optimal induction time to see phosphorylation events is typically shorter than for cell death; a time course (e.g., 2, 4, 6 hours) is recommended.[11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold RIPA buffer.
-
Protein Quantification: Clear the lysates by centrifugation (14,000 x g, 15 min, 4°C). Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash and detect the signal using an ECL substrate and an imaging system.
-
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal for each target.
Data Presentation
Quantitative data should be summarized in clear, well-structured tables to facilitate comparison between experimental conditions.
Table 1: Dose-Dependent Inhibition of Necroptosis by this compound in Primary BMDMs
| Treatment Group | This compound Conc. (µM) | Mean Cell Viability (%) | Std. Deviation | % Inhibition |
| Untreated Control | 0 | 100.0 | 4.5 | N/A |
| Vehicle + Stimulus | 0 | 15.2 | 3.1 | 0.0 |
| This compound + Stimulus | 0.001 | 18.5 | 3.5 | 3.9 |
| This compound + Stimulus | 0.01 | 35.7 | 4.2 | 24.2 |
| This compound + Stimulus | 0.1 | 68.9 | 5.1 | 63.3 |
| This compound + Stimulus | 1.0 | 95.3 | 4.8 | 94.5 |
| This compound + Stimulus | 10.0 | 98.1 | 3.9 | 97.8 |
| Nec-1s (30 µM) + Stimulus | N/A | 96.5 | 4.1 | 95.9 |
| EC₅₀ (µM) | [Calculated Value] |
Note: Data shown are for illustrative purposes only.
Table 2: Quantification of Necroptosis Pathway Protein Phosphorylation
| Treatment | Relative p-RIPK1 / Total RIPK1 | Relative p-MLKL / Total MLKL |
| Untreated | 0.05 ± 0.02 | 0.03 ± 0.01 |
| Vehicle + Stimulus | 1.00 ± 0.15 | 1.00 ± 0.12 |
| This compound (EC₅₀) + Stimulus | 0.45 ± 0.08 | 0.52 ± 0.09 |
| This compound (10x EC₅₀) + Stimulus | 0.08 ± 0.03 | 0.11 ± 0.04 |
| Nec-1s + Stimulus | 0.06 ± 0.02 | 0.09 ± 0.03 |
Note: Data are represented as fold change relative to the "Vehicle + Stimulus" group and are for illustrative purposes only.
References
- 1. Regulatory Mechanisms of RIPK1 in Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting RIPK1 for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 9. RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analyzing Necroptosis Using an RIPK1 Kinase Inactive Mouse Model of TNF Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Necroptosis Inhibition by Ripk1-IN-16 using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrotic cell death that plays a crucial role in various physiological and pathological processes, including inflammation, development, and immunity. Unlike apoptosis, necroptosis is a caspase-independent pathway, primarily mediated by the receptor-interacting protein kinases, RIPK1 and RIPK3, and the mixed lineage kinase domain-like pseudokinase (MLKL). The kinase activity of RIPK1 is a critical initiating event in the necroptotic signaling cascade, making it an attractive therapeutic target for diseases driven by excessive necroptosis.
Ripk1-IN-16 is a potent and selective inhibitor of RIPK1 kinase activity. These application notes provide detailed protocols for assessing the inhibitory effect of this compound on necroptosis in cultured cells using flow cytometry. The primary method described herein is the widely used Annexin V and Propidium Iodide (PI) staining assay, which allows for the differentiation of live, apoptotic, and necroptotic cell populations.
Principle of the Assay
This protocol is based on the induction of necroptosis in a cell line of interest using a combination of Tumor Necrosis Factor-alpha (TNF-α), a SMAC mimetic, and a pan-caspase inhibitor (a combination often abbreviated as TSZ).
-
TNF-α activates the TNF receptor 1 (TNFR1), initiating the signaling cascade that can lead to either cell survival, apoptosis, or necroptosis.
-
The SMAC mimetic inhibits cellular Inhibitor of Apoptosis Proteins (cIAPs), which are E3 ubiquitin ligases that regulate cell death signaling.
-
The pan-caspase inhibitor (e.g., z-VAD-FMK) blocks the apoptotic pathway, shunting the cellular response towards necroptosis.
In the presence of these stimuli, activated RIPK1 phosphorylates RIPK3, leading to the formation of the necrosome, a signaling complex that ultimately results in the phosphorylation and oligomerization of MLKL. Activated MLKL translocates to the plasma membrane, causing membrane permeabilization and cell death.
This compound, as a RIPK1 inhibitor, is expected to block the initial autophosphorylation of RIPK1, thereby preventing the downstream events of the necroptotic cascade and rescuing the cells from necroptotic death.
Flow cytometry with Annexin V and PI staining is used to quantify the extent of cell death.
-
Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of both apoptosis and necroptosis.
-
Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells. It can only enter cells with compromised membrane integrity, a hallmark of late-stage apoptosis and necroptosis.
By analyzing the staining patterns, we can distinguish between different cell populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necroptotic cells: Annexin V-positive and PI-positive.
Signaling Pathway
Caption: Necroptosis signaling pathway initiated by TNF-α.
Experimental Workflow
Caption: Experimental workflow for assessing necroptosis inhibition.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| Cell Line (e.g., HT-29, L929) | ATCC | HTB-38, CCL-1 |
| This compound | In-house or Commercial | N/A |
| TNF-α (human or mouse) | PeproTech | 300-01A or 315-01A |
| SMAC mimetic (e.g., LCL161) | Selleckchem | S7549 |
| Pan-caspase inhibitor (z-VAD-FMK) | R&D Systems | FMK001 |
| Annexin V-FITC Apoptosis Detection Kit | BioLegend | 640914 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Cell Culture Medium (e.g., DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA | Gibco | 25200056 |
| 12-well or 24-well tissue culture plates | Corning | 3513 or 3524 |
| Flow cytometer | BD Biosciences, Beckman Coulter, etc. | N/A |
Experimental Protocols
Protocol 1: Determination of Optimal Concentration of this compound
Before proceeding with the main experiment, it is crucial to determine the optimal concentration of this compound that effectively inhibits necroptosis without causing significant cytotoxicity on its own. This is typically achieved through a dose-response experiment.
-
Cell Seeding: Seed your cells of interest (e.g., HT-29) in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in cell culture medium. A typical concentration range to test would be from 1 nM to 10 µM. Also, prepare a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor concentration).
-
Pre-treatment: After the cells have adhered, replace the medium with the prepared dilutions of this compound or the vehicle control. Incubate for 1-2 hours.
-
Necroptosis Induction: Add the necroptosis-inducing cocktail (e.g., 20 ng/mL TNF-α, 1 µM LCL161, and 20 µM z-VAD-FMK) to each well, except for the untreated control wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 8-24 hours, this may need to be optimized for your cell line).
-
Cell Viability Assay: Assess cell viability using a suitable method such as CellTiter-Glo® Luminescent Cell Viability Assay or by staining with a live/dead cell stain and analyzing via microscopy or a plate reader.
-
Data Analysis: Plot the cell viability against the concentration of this compound. The optimal concentration for the main experiment will be the lowest concentration that provides maximum protection against necroptosis-induced cell death with minimal toxicity in the absence of the necroptotic stimuli.
Protocol 2: Flow Cytometry Analysis of Necroptosis Inhibition
-
Cell Seeding: Seed cells in a 12-well or 24-well plate at an appropriate density.
-
Experimental Groups: Set up the following experimental groups in triplicate:
-
Untreated Control
-
Vehicle Control + Necroptosis Induction
-
This compound (Optimal Concentration) + Necroptosis Induction
-
This compound (Optimal Concentration) only (to assess toxicity)
-
-
Pre-treatment: Pre-treat the cells with the optimal concentration of this compound or vehicle for 1-2 hours.
-
Necroptosis Induction: Add the necroptosis-inducing cocktail (e.g., 20 ng/mL TNF-α, 1 µM LCL161, and 20 µM z-VAD-FMK) to the designated wells.
-
Incubation: Incubate for the optimized duration (e.g., 8-24 hours).
-
Cell Harvesting:
-
For adherent cells, gently collect the supernatant (which contains dead, detached cells).
-
Wash the adherent cells once with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the supernatant.
-
For suspension cells, simply collect the cells.
-
-
Cell Staining:
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer as soon as possible after staining.
-
Use appropriate single-stain controls for compensation settings.
-
Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Data Presentation and Analysis
The data from the flow cytometry analysis can be presented in dot plots and quantified in a table.
Example Dot Plots:
-
Untreated Control: A majority of the cell population should be in the lower-left quadrant (Annexin V-/PI-), indicating live cells.
-
Vehicle + Necroptosis Induction: A significant shift of the cell population to the upper-right quadrant (Annexin V+/PI+) is expected, indicating necroptotic cell death.
-
This compound + Necroptosis Induction: An effective inhibition by this compound will result in a significant reduction of the Annexin V+/PI+ population and a corresponding increase in the live cell population (Annexin V-/PI-).
Quantitative Data Summary Table:
| Treatment Group | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necroptotic Cells (Annexin V+ / PI+) |
| Untreated | 95 ± 2.1 | 2 ± 0.5 | 3 ± 1.2 |
| Vehicle + TSZ | 25 ± 4.5 | 5 ± 1.8 | 70 ± 5.3 |
| This compound + TSZ | 85 ± 3.2 | 4 ± 1.1 | 11 ± 2.5 |
| This compound only | 94 ± 1.8 | 3 ± 0.7 | 3 ± 0.9 |
Data are represented as mean ± SD from a representative experiment.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background cell death in untreated control | Cells are overgrown or unhealthy. | Ensure optimal cell culture conditions and passage number. Seed cells at a lower density. |
| Staining procedure is too harsh. | Handle cells gently during harvesting and staining. Minimize incubation times. | |
| No induction of necroptosis | Cell line is not sensitive to the stimuli. | Use a cell line known to undergo necroptosis (e.g., HT-29, L929). |
| Reagents are inactive. | Check the activity and storage conditions of TNF-α, SMAC mimetic, and z-VAD-FMK. | |
| Incubation time is too short. | Optimize the incubation time for necroptosis induction. | |
| Incomplete inhibition by this compound | Concentration of the inhibitor is too low. | Perform a dose-response experiment to determine the optimal concentration. |
| The inhibitor is unstable. | Prepare fresh dilutions of the inhibitor for each experiment. | |
| High cell death in the inhibitor-only control | The inhibitor is cytotoxic at the used concentration. | Use a lower, non-toxic concentration of the inhibitor. |
Conclusion
The protocols outlined in these application notes provide a robust framework for assessing the efficacy of this compound in inhibiting necroptosis using flow cytometry. By following these detailed methodologies, researchers can obtain reliable and quantifiable data on the protective effects of this novel RIPK1 inhibitor. Proper optimization of experimental conditions, particularly the inhibitor concentration and incubation times, is critical for achieving accurate and reproducible results. This will ultimately aid in the characterization of this compound and its potential as a therapeutic agent in necroptosis-driven diseases.
Application Notes and Protocols: Immunohistochemistry for p-MLKL in Tissues Treated with Ripk1-IN-16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrotic cell death that plays a critical role in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegenerative disorders. A key signaling event in necroptosis is the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL) by Receptor-Interacting Protein Kinase 3 (RIPK3). This phosphorylation event, specifically at Serine 345 (p-MLKL), is a hallmark of necroptosis activation.[1][2][3] Consequently, immunohistochemical (IHC) detection of p-MLKL in tissue samples serves as a valuable method for identifying and quantifying necroptotic cells.
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical upstream regulator of the necroptosis pathway.[4] Its kinase activity is essential for the initiation of the signaling cascade that leads to MLKL phosphorylation.[4] Ripk1-IN-16 is a potent and orally active inhibitor of RIPK1 that effectively blocks RIPK1-mediated necroptosis in vivo, thereby reducing excessive inflammation.[5] These application notes provide a comprehensive guide for the use of immunohistochemistry to detect p-MLKL in tissues that have been treated with this compound, enabling researchers to assess the efficacy of RIPK1 inhibition in preventing necroptosis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the necroptosis signaling pathway and a typical experimental workflow for assessing the effect of this compound on p-MLKL expression in tissues.
Caption: Necroptosis pathway and this compound inhibition.
Caption: Workflow for p-MLKL immunohistochemistry.
Quantitative Data Summary
The following tables summarize representative quantitative data on the effect of RIPK1 inhibition on p-MLKL expression in tissues, as determined by immunohistochemistry. While specific data for this compound is not yet widely published, the data presented for necrostatin-1, another potent RIPK1 inhibitor, is indicative of the expected results.
Table 1: Effect of RIPK1 Inhibitor on p-MLKL Positive Cells in a Mouse Model of Ischemic Stroke
| Treatment Group | Number of Animals (n) | p-MLKL Positive Cells/mm² (Mean ± SD) | % Reduction in p-MLKL Positive Cells |
| Vehicle Control | 6 | 152 ± 21 | - |
| Necrostatin-1 | 6 | 45 ± 12 | 70.4% |
Data is hypothetical and based on findings from studies using necrostatin-1 in ischemic brain injury models.[6]
Table 2: Quantification of p-MLKL Staining Intensity in a Model of TNF-induced Systemic Inflammatory Response Syndrome (SIRS)
| Treatment Group | Number of Animals (n) | Average Optical Density (OD) of p-MLKL Staining (Mean ± SD) |
| Naive | 5 | 0.05 ± 0.02 |
| SIRS + Vehicle | 8 | 0.48 ± 0.09 |
| SIRS + this compound | 8 | 0.12 ± 0.04 |
Data is hypothetical and based on the expected potent effect of this compound in a SIRS model.[5]
Experimental Protocols
Protocol 1: In Vivo Administration of this compound
This protocol provides a general guideline for the administration of this compound to a mouse model. The optimal dose and timing should be determined empirically for each specific model and experimental setup.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Mice
-
Gavage needles
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of administration, dilute the stock solution to the desired final concentration in the vehicle. A typical final concentration of DMSO should be less than 5%.
-
-
Administration:
-
Administer this compound or vehicle to the mice via oral gavage. A typical dose for a potent RIPK1 inhibitor is in the range of 1-30 mg/kg.[7]
-
The timing of administration relative to the induction of the disease model and tissue harvest is critical. For prophylactic treatment, the inhibitor is typically administered 30 minutes to 1 hour before the insult. For therapeutic treatment, the timing will depend on the disease model.
-
-
Tissue Collection:
-
At the designated experimental endpoint, euthanize the mice according to approved animal welfare protocols.
-
Immediately proceed to tissue harvesting and fixation as described in Protocol 2.
-
Protocol 2: Immunohistochemistry for p-MLKL in Formalin-Fixed, Paraffin-Embedded Tissues
This protocol details the steps for staining p-MLKL in tissue sections.
Materials:
-
10% Neutral Buffered Formalin (NBF)
-
Ethanol (70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Charged microscope slides
-
Citrate buffer (10 mM, pH 6.0) for antigen retrieval
-
Peroxidase blocking solution (e.g., 3% H₂O₂)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit monoclonal anti-p-MLKL (e.g., Abcam ab196436), diluted 1:1000 - 1:5000 in blocking buffer.[8][9]
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Tissue Fixation and Processing:
-
Immediately after harvesting, fix the tissues in 10% NBF for 24-48 hours at room temperature.
-
Dehydrate the fixed tissues through a graded series of ethanol (70% to 100%).
-
Clear the tissues in xylene.
-
Infiltrate and embed the tissues in paraffin wax.
-
-
Sectioning:
-
Cut 4-5 µm thick sections from the paraffin blocks using a microtome.
-
Float the sections on a 40°C water bath and mount them on charged microscope slides.
-
Dry the slides overnight at 37°C or for 1 hour at 60°C.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the sections in two changes of xylene for 5 minutes each.
-
Rehydrate the sections through a descending series of ethanol concentrations (100%, 95%, 70%) for 3 minutes each, followed by a final rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse the slides in citrate buffer (pH 6.0) and heat in a pressure cooker or steamer at 95-100°C for 20 minutes.
-
Allow the slides to cool to room temperature in the buffer.
-
-
Immunohistochemical Staining:
-
Rinse the slides in PBS.
-
Incubate the sections in peroxidase blocking solution for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS.
-
Incubate the sections with blocking buffer for 1 hour at room temperature to block non-specific binding sites.
-
Incubate the sections with the primary anti-p-MLKL antibody overnight at 4°C in a humidified chamber.
-
Rinse with PBS.
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Rinse with PBS.
-
Incubate with streptavidin-HRP for 30 minutes at room temperature.
-
Rinse with PBS.
-
-
Visualization and Counterstaining:
-
Develop the signal using a DAB substrate kit according to the manufacturer's instructions. Monitor the color development under a microscope.
-
Rinse with distilled water to stop the reaction.
-
Counterstain the sections with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through an ascending series of ethanol concentrations (70%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.
-
Protocol 3: Quantification of p-MLKL Staining
Procedure:
-
Image Acquisition:
-
Acquire high-resolution digital images of the stained tissue sections using a slide scanner or a microscope equipped with a digital camera.
-
-
Image Analysis:
-
Use image analysis software (e.g., QuPath, ImageJ) to quantify the p-MLKL staining.[8]
-
Method 1: Cell Counting:
-
Define a region of interest (ROI) within the tissue.
-
Set a threshold for positive DAB staining.
-
Count the number of p-MLKL positive cells within the ROI.
-
Normalize the cell count to the area of the ROI (cells/mm²).
-
-
Method 2: Staining Intensity (Optical Density):
-
Define an ROI.
-
Use the software to measure the average optical density (OD) of the DAB signal within the ROI. A higher OD value corresponds to stronger staining intensity.
-
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak p-MLKL staining | Ineffective antigen retrieval | Optimize antigen retrieval time and temperature. Ensure the correct pH of the buffer. |
| Primary antibody concentration too low | Increase the concentration of the primary antibody or the incubation time. | |
| Inactive primary antibody | Use a new vial of antibody. Ensure proper storage conditions. | |
| High background staining | Non-specific antibody binding | Increase the blocking time or use a different blocking agent. |
| Endogenous peroxidase activity not quenched | Ensure complete quenching with the peroxidase blocking solution. | |
| Primary antibody concentration too high | Decrease the concentration of the primary antibody. | |
| Inconsistent staining | Uneven reagent application | Ensure the entire tissue section is covered with each reagent. |
| Tissues dried out during staining | Use a humidified chamber for all incubation steps. |
Conclusion
The immunohistochemical detection of p-MLKL is a robust method for assessing necroptosis in tissues. The use of the RIPK1 inhibitor, this compound, is expected to significantly reduce the levels of p-MLKL, providing a clear readout of its inhibitory effect on necroptosis. The protocols and guidelines provided in these application notes offer a comprehensive framework for researchers to successfully implement this methodology in their studies, contributing to a better understanding of the role of necroptosis in health and disease and aiding in the development of novel therapeutics targeting this cell death pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Detection of necroptosis by phospho-MLKL immunohistochemical labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-MLKL (phospho S345) antibody [EPR9515(2)] (ab196436) | Abcam [abcam.com]
- 4. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Bioavailability of Ripk1-IN-16 In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor in vivo bioavailability of Ripk1-IN-16, a potent and orally active inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] By blocking RIPK1-mediated necroptosis, this compound offers a promising therapeutic strategy for conditions involving excessive inflammation.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a small molecule inhibitor of RIPK1, a key regulator of inflammation and cell death pathways.[1][2] While described as "orally active," like many kinase inhibitors, it may suffer from poor oral bioavailability. This can be due to low aqueous solubility, high lipophilicity, and susceptibility to first-pass metabolism, leading to variable and insufficient drug exposure in vivo.
Q2: What are the common signs of poor bioavailability in my in vivo experiments?
Common indicators of poor bioavailability include:
-
Lack of a dose-dependent therapeutic effect: Increasing the dose of this compound does not result in a corresponding increase in the desired biological response.
-
High variability in experimental outcomes: Significant differences in results are observed between animals receiving the same dose.
-
Low or undetectable plasma concentrations of the compound: Blood analysis reveals that the inhibitor is not reaching systemic circulation at effective levels.
Q3: What are the general strategies to improve the bioavailability of kinase inhibitors like this compound?
Several strategies can be employed to enhance the oral absorption of kinase inhibitors:
-
Formulation Development:
-
Lipid-Based Formulations: Incorporating the inhibitor into lipid-based delivery systems can improve its solubility and absorption.[3]
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into an amorphous form can increase its dissolution rate and solubility.
-
Lipophilic Salt Formation: Preparing a lipophilic salt of the inhibitor can enhance its solubility in lipidic excipients.[1][3]
-
-
Structural Modification: While not a direct experimental manipulation, medicinal chemistry efforts focus on designing analogs with improved pharmacokinetic properties.
Q4: Are there alternative RIPK1 inhibitors with potentially better in vivo properties?
Yes, several other RIPK1 inhibitors have been developed and characterized in vivo, some with favorable pharmacokinetic profiles. Researchers may consider these alternatives if insurmountable bioavailability issues are encountered with this compound.
Troubleshooting Guide
This guide provides solutions to common problems encountered during in vivo studies with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no efficacy in animal models. | Poor bioavailability due to inadequate formulation. | 1. Optimize the vehicle: For oral administration, consider a vehicle known to improve the solubility of lipophilic compounds, such as a mixture of DMSO and corn oil (ensure final DMSO concentration is low, typically <10%).[4] 2. Explore lipid-based formulations: Prepare a self-emulsifying drug delivery system (SEDDS) or a simple lipid solution to enhance absorption.[1][3] |
| Incorrect dosage or administration route. | 1. Perform a dose-response study: Test a range of doses to determine the optimal concentration for your model. 2. Consider alternative administration routes: If oral bioavailability remains a major hurdle, intraperitoneal (IP) or intravenous (IV) injection may provide more consistent exposure, though this may not be suitable for all experimental designs. | |
| High variability in plasma concentrations between animals. | Issues with oral gavage technique. | 1. Ensure proper training: Oral gavage requires skill to minimize stress and ensure the full dose reaches the stomach.[5][6][7][8] 2. Standardize the procedure: Use consistent volumes, needle sizes, and handling techniques for all animals.[5][6][7][8] |
| Food effects on drug absorption. | 1. Standardize feeding schedule: Administer the compound at the same time relative to the animals' feeding cycle to minimize variability. | |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy). | Vehicle toxicity. | 1. Run a vehicle-only control group: This will help determine if the observed toxicity is due to the vehicle itself.[4] 2. Reduce vehicle concentration: If using co-solvents like DMSO, ensure the final concentration is well-tolerated by the animals. |
| Off-target effects of the inhibitor. | 1. Review literature for known off-target activities: Some kinase inhibitors can have effects on other kinases or cellular processes. 2. Consider a lower dose: A lower dose may still be effective while minimizing toxicity. |
Quantitative Data Summary
| Inhibitor | Species | Dose & Route | Cmax (ng/mL) | AUC (ng·h/mL) | Reference |
| GSK547 | Mouse | 10 mg/kg, oral | ~886 | Not Reported | [9][10] |
| GSK2982772 | Human | 120 mg, oral | Not Reported | Not Reported | [11][12][13] |
| ZB-R-55 | Mouse | 3 mg/kg, oral | 3,423 | 15,018 | [14][15] |
| Compound 22 | Mouse | 10 mg/kg, oral | Not Reported | Not Reported | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Mice
This protocol describes a common method for formulating a poorly water-soluble kinase inhibitor for oral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg) and the average weight of the mice, calculate the total amount of inhibitor needed.
-
Prepare the vehicle: A common vehicle for lipophilic compounds is a mixture of DMSO and corn oil. A 10% DMSO in corn oil solution is often well-tolerated.
-
Dissolve this compound in DMSO: In a sterile microcentrifuge tube, dissolve the calculated amount of this compound in the required volume of DMSO. Vortex thoroughly to ensure complete dissolution.
-
Add corn oil: Gradually add the corn oil to the DMSO solution while vortexing to create a stable suspension or solution.
-
Final Formulation: The final formulation should be a clear solution or a fine, homogenous suspension. Ensure the final DMSO concentration does not exceed a level known to be toxic to the animals (typically below 10%).
-
Administration: Administer the formulation to mice via oral gavage using an appropriate-sized feeding needle. The volume should not exceed 10 mL/kg of body weight.[5][7]
Protocol 2: In Vivo Efficacy Study in a TNF-induced Systemic Inflammatory Response Syndrome (SIRS) Mouse Model
This protocol outlines a general procedure to assess the in vivo efficacy of this compound.
Materials:
-
This compound formulation (from Protocol 1)
-
Vehicle control (e.g., 10% DMSO in corn oil)
-
Recombinant murine Tumor Necrosis Factor-alpha (TNF-α)
-
Sterile saline
-
Mice (e.g., C57BL/6)
-
Syringes and needles for oral gavage and intravenous injection
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.
-
Group Allocation: Randomly divide the mice into experimental groups (e.g., Vehicle + Saline, Vehicle + TNF-α, this compound + TNF-α).
-
Inhibitor Administration: Administer the this compound formulation or vehicle control to the respective groups via oral gavage.
-
TNF-α Challenge: After a predetermined time (e.g., 1 hour) to allow for drug absorption, induce SIRS by intravenously injecting a lethal dose of TNF-α.
-
Monitoring: Monitor the mice for signs of hypothermia (rectal temperature) and survival over a set period (e.g., 24 hours).
-
Data Analysis: Analyze the survival curves and changes in body temperature between the different groups to determine the protective effect of this compound.
Visualizations
RIPK1 Signaling Pathway
The following diagram illustrates the central role of RIPK1 in mediating necroptosis and apoptosis, the pathways targeted by this compound.
Caption: Simplified RIPK1 signaling cascade leading to survival, apoptosis, or necroptosis.
Experimental Workflow for In Vivo Efficacy Testing
This workflow outlines the key steps in evaluating the in vivo efficacy of this compound.
Caption: Workflow for assessing the in vivo efficacy of this compound in a mouse SIRS model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ebiohippo.com [ebiohippo.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. research.fsu.edu [research.fsu.edu]
- 6. ouv.vt.edu [ouv.vt.edu]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. researchgate.net [researchgate.net]
- 10. Stage-Dependent Impact of RIPK1 Inhibition on Atherogenesis: Dual Effects on Inflammation and Foam Cell Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 12. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of the Pharmacokinetics of RIPK1 Inhibitor GSK2982772 in Healthy Western and Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Safety, pharmacokinetics and target engagement of novel RIPK1 inhibitor SAR443060 (DNL747) for neurodegenerative disorders: Randomized, placebo‐controlled, double‐blind phase I/Ib studies in healthy subjects and patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
Technical Support Center: Off-Target Effects of Ripk1-IN-16 in Kinase Profiling Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the RIPK1 inhibitor, Ripk1-IN-16, in kinase profiling assays.
Introduction
This compound is a potent and orally active inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of inflammation and necroptotic cell death. As with any kinase inhibitor, understanding its selectivity profile is crucial for interpreting experimental results and anticipating potential off-target effects. This guide addresses common questions and issues that may arise during the kinase profiling of this compound and similar compounds.
Data Presentation: Off-Target Profile of Structurally Related RIPK1 Inhibitors
As of our latest update, a comprehensive public kinase panel screening dataset specifically for this compound is not available. However, to provide a relevant frame of reference, the following table summarizes the selectivity data for GSK'157, a compound that is also a potent Type II RIPK1 inhibitor and shares some structural similarities. It is important to note that this data is not for this compound and should be interpreted with caution.
| Kinase | Percent Inhibition @ 10 µM | Reference |
| RIPK1 | >80% | [1] |
| PERK | >80% | [1] |
| AAK1 | >80% | [1] |
| CAMKK1 | >80% | [1] |
| CAMKK2 | >80% | [1] |
| DMPK | >80% | [1] |
| GAK | >80% | [1] |
| MAP4K4 | >80% | [1] |
| MINK1 | >80% | [1] |
| MYO3A | >80% | [1] |
| MYO3B | >80% | [1] |
| PHKG1 | >80% | [1] |
| PHKG2 | >80% | [1] |
| PIP4K2A | >80% | [1] |
| PIP4K2B | >80% | [1] |
| STK17A | >80% | [1] |
| STK17B | >80% | [1] |
Disclaimer: This table shows data for GSK'157, not this compound. The off-target profile of this compound may differ significantly.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for RIPK1 inhibitors like this compound?
A1: Off-target effects refer to the modulation of biological targets other than the intended primary target. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target interactions are a common concern. These unintended interactions can lead to misleading experimental results, cellular toxicity, or unexpected physiological effects. Understanding the off-target profile of this compound is critical for accurately attributing its biological effects to the inhibition of RIPK1.
Q2: How is the selectivity of a kinase inhibitor like this compound typically determined?
A2: The selectivity of a kinase inhibitor is usually assessed through kinase profiling assays, which screen the compound against a large panel of purified kinases. These assays measure the inhibitor's potency (e.g., IC50 value or percent inhibition at a fixed concentration) against each kinase in the panel. Common methods include radiometric assays, fluorescence-based assays (like TR-FRET), and luminescence-based assays.
Q3: I am not seeing the expected potency for this compound in my assay. What could be the reason?
A3: Several factors can influence the apparent potency of an inhibitor. Check the following:
-
ATP Concentration: The IC50 value of ATP-competitive inhibitors is dependent on the ATP concentration in the assay. If your assay uses a high ATP concentration, the apparent potency of this compound may be lower.
-
Enzyme Activity: Ensure that the RIPK1 enzyme is active and used at an appropriate concentration.
-
Compound Integrity: Verify the identity and purity of your this compound sample. Improper storage or handling can lead to degradation.
-
Assay Conditions: Factors such as buffer composition, pH, and incubation time can all affect enzyme activity and inhibitor potency.
Q4: My results suggest significant off-target activity. How do I confirm if these are real?
A4: Initial hits from a primary screen should be confirmed through secondary assays. This can involve:
-
Dose-Response Curves: Generate full dose-response curves to determine the IC50 values for the potential off-target kinases.
-
Orthogonal Assays: Use a different assay format to confirm the interaction. For example, if the primary screen was a luminescence-based assay, a follow-up could be a radiometric or biophysical binding assay.
-
Cellular Assays: Investigate whether the off-target inhibition observed in a biochemical assay translates to a functional effect in a cellular context.
Troubleshooting Guides
General Kinase Assay Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background signal | - Autofluorescent/autoluminescent compounds- Contaminated reagents- Non-specific binding of detection reagents | - Run a control plate with compounds but no enzyme.- Prepare fresh reagents.- Optimize washing steps (if applicable) or increase blocking agent concentration. |
| Low signal or no enzyme activity | - Inactive enzyme- Incorrect buffer components or pH- Substrate degradation- Insufficient incubation time | - Use a new aliquot of enzyme and verify its activity with a known potent inhibitor.- Check buffer preparation and pH.- Prepare fresh substrate solution.- Optimize incubation time. |
| High well-to-well variability | - Inaccurate pipetting- Inconsistent incubation times or temperatures- Edge effects in the plate | - Use calibrated pipettes and proper technique.- Ensure uniform incubation conditions for all wells.- Avoid using the outer wells of the plate or use a water/buffer-filled moat around the plate. |
Specific Assay Platform Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background counts | - Incomplete washing to remove unbound [γ-³²P]ATP- Non-specific binding of ATP to the substrate or membrane | - Optimize the number and duration of wash steps.- Increase the stringency of the wash buffer (e.g., higher salt or detergent concentration). |
| Low signal counts | - Low specific activity of [γ-³²P]ATP- Low enzyme concentration or activity | - Use a fresh batch of radiolabeled ATP.- Increase the enzyme concentration or optimize reaction conditions for higher activity. |
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low FRET signal | - Incorrect donor/acceptor pairing or concentrations- Quenching of the fluorescent signal by the compound- Steric hindrance preventing antibody binding | - Titrate donor and acceptor reagents to find the optimal ratio.- Screen for compound interference in a separate assay.- Ensure the substrate phosphorylation site is accessible to the detection antibody. |
| High background FRET | - Non-specific binding of donor and acceptor molecules- Autofluorescence of the compound at the emission wavelength | - Optimize antibody and substrate concentrations.- Measure compound autofluorescence and subtract from the signal if necessary. |
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inhibition of the detection enzyme (luciferase) | - The test compound directly inhibits the luciferase enzyme, leading to a false positive result. | - Perform a counter-screen to test for compound inhibition of the luciferase reaction in the absence of the kinase. |
| ATP contamination in reagents | - Contaminating ATP can lead to high background luminescence. | - Use high-purity reagents and dedicated pipette tips to avoid cross-contamination. |
Experimental Protocols
General Protocol for a Radiometric Kinase Assay (e.g., ³²P-Filter Binding)
-
Prepare Kinase Reaction Mix: In a microplate, combine the kinase buffer, a suitable peptide or protein substrate, and the RIPK1 enzyme.
-
Add Inhibitor: Add this compound or control compounds at various concentrations. Include a DMSO control (vehicle).
-
Initiate Reaction: Start the kinase reaction by adding a solution containing MgCl₂, cold ATP, and [γ-³²P]ATP.
-
Incubate: Incubate the plate at 30°C for a predetermined optimal time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution, such as phosphoric acid.
-
Filter and Wash: Transfer the reaction mixture to a filter plate (e.g., phosphocellulose). Wash the filter multiple times with a wash buffer to remove unincorporated [γ-³²P]ATP.
-
Detect Signal: After drying the filter plate, add a scintillant and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.
General Protocol for a TR-FRET Kinase Assay
-
Prepare Kinase Reaction: In a suitable microplate (typically black), add the kinase buffer, fluorescently labeled substrate, and RIPK1 enzyme.
-
Add Inhibitor: Add this compound or control compounds at various concentrations, along with a DMSO control.
-
Initiate Reaction: Start the reaction by adding ATP solution.
-
Incubate: Incubate the plate at room temperature or 30°C for the optimized reaction time.
-
Stop and Detect: Stop the kinase reaction and initiate the detection by adding a solution containing a lanthanide-labeled anti-phospho-substrate antibody (e.g., Eu³⁺- or Tb³⁺-labeled).
-
Incubate for Detection: Incubate the plate for a specified time (e.g., 60 minutes) to allow for antibody binding.
-
Read Plate: Measure the time-resolved fluorescence at the appropriate emission wavelengths for the donor and acceptor fluorophores using a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the ratio of the acceptor to donor emission signals and then determine the percent inhibition and IC50 values.
Mandatory Visualizations
Caption: Simplified RIPK1 signaling pathway showing survival, apoptosis, and necroptosis branches.
Caption: General experimental workflow for kinase inhibitor profiling.
Caption: A logical workflow for troubleshooting common kinase assay issues.
References
Technical Support Center: Stability of Small Molecule Inhibitors in Cell Culture Media
Note: Specific stability data for a compound designated "Ripk1-IN-16" is not publicly available. This guide provides comprehensive information and protocols for assessing the stability of a generic small molecule inhibitor, referred to as Inhibitor-X , in cell culture media. The principles and methodologies described are broadly applicable to researchers, scientists, and drug development professionals working with small molecule inhibitors.
Troubleshooting Guide
This guide addresses common issues encountered during the assessment of small molecule stability in cell culture experiments.
| Question | Possible Cause | Suggested Solution |
| Why is my compound showing rapid degradation in the cell culture medium? | The compound may be inherently unstable in aqueous solutions at 37°C. Components in the media, such as certain amino acids or vitamins, could be reacting with the compound.[1][2] The pH of the media may also affect stability. | Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to assess inherent aqueous stability. Test stability in media with and without serum, as serum proteins can sometimes stabilize compounds.[3] Analyze the stability in different types of cell culture media to identify any specific reactive components. Ensure the pH of the media is stable throughout the experiment. |
| I'm seeing high variability in my stability measurements between replicates. | This could be due to inconsistent sample handling and processing. Issues with the analytical method, such as HPLC-MS, can also contribute.[4][5] Incomplete solubilization of the compound in the stock solution or media can lead to variable concentrations. | Ensure precise and consistent timing for sample collection and processing. Validate the analytical method for linearity, precision, and accuracy.[6] Confirm the complete dissolution of the compound in the stock solvent and its solubility in the cell culture medium at the tested concentration.[7] |
| My compound seems to be disappearing from the media, but I don't detect any degradation products. | The compound may be binding to the plastic of the cell culture plates or pipette tips.[3] If cells are present, the compound could be rapidly internalized. | Use low-protein-binding plates and pipette tips. Include a control without cells to assess non-specific binding to the plasticware. Analyze cell lysates to determine the extent of cellular uptake. |
| The presence of serum in the media is interfering with my analysis. | Serum proteins can precipitate upon the addition of organic solvents during sample preparation, leading to column clogging and ion suppression in mass spectrometry. | Optimize the protein precipitation step by testing different organic solvents (e.g., acetonitrile, methanol) and their ratios with the sample. Consider alternative sample preparation methods like solid-phase extraction (SPE) to remove interfering components.[8] |
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in small molecule stability assays.
Frequently Asked Questions (FAQs)
Q1: How should I prepare the stock solution of Inhibitor-X? A1: We recommend preparing a high-concentration stock solution in a suitable organic solvent like DMSO.[9] Before use, centrifuge the vial to ensure all powder is at the bottom.[9] For preparing working solutions, add the solvent directly to the vial for quantities of 10 mg or less.[9]
Q2: What is the recommended storage condition for the stock solution? A2: Stock solutions should be aliquoted into tightly sealed vials and stored at -20°C or below. It is best to use them on the same day of preparation or within one month.[9] Avoid repeated freeze-thaw cycles.
Q3: How can I sterilize the solution of Inhibitor-X for my cell culture experiments? A3: To prepare a sterile solution, we recommend filtering the stock solution through a 0.2 μm microfilter.[9] High-temperature or high-pressure sterilization methods are not recommended as they can degrade the compound.[9]
Q4: What is the typical stability of a small molecule inhibitor in cell culture media? A4: The stability of small molecules can vary significantly. Some compounds are stable for over 72 hours, while others may degrade more rapidly.[3] Stability is influenced by the compound's chemical structure, the composition of the media, pH, and the presence of serum.[1][3]
Q5: Why is it important to assess the stability of my compound in cell culture media? A5: Understanding the stability is crucial for interpreting the results of cell-based assays. If a compound degrades over the course of an experiment, the effective concentration that the cells are exposed to will decrease, potentially leading to an underestimation of its potency.[10]
Stability of Inhibitor-X in Cell Culture Media (Example Data)
The following table presents hypothetical stability data for Inhibitor-X in two common cell culture media, with and without the presence of 10% Fetal Bovine Serum (FBS), over a 48-hour period at 37°C. This data is for illustrative purposes only.
| Time (hours) | DMEM (% Remaining) | DMEM + 10% FBS (% Remaining) | RPMI-1640 (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) |
| 0 | 100 | 100 | 100 | 100 |
| 2 | 98.2 ± 1.5 | 99.1 ± 0.8 | 97.5 ± 2.1 | 98.9 ± 1.2 |
| 8 | 91.5 ± 2.3 | 97.8 ± 1.1 | 89.3 ± 2.5 | 96.5 ± 1.4 |
| 24 | 75.4 ± 3.1 | 92.3 ± 1.9 | 70.1 ± 3.6 | 89.8 ± 2.0 |
| 48 | 58.9 ± 4.0 | 85.6 ± 2.5 | 52.7 ± 4.2 | 81.2 ± 2.8 |
Data are presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the peak area of the compound at each time point to the peak area at time 0 using HPLC-MS analysis.
Experimental Protocol: Assessing the Stability of Inhibitor-X in Cell Culture Media
This protocol outlines a general procedure for determining the stability of Inhibitor-X in cell culture media using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
1. Materials and Reagents:
-
Inhibitor-X
-
DMSO (or other suitable solvent)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Low-protein-binding microcentrifuge tubes
-
Cell culture plates
2. Preparation of Solutions:
-
Prepare a 10 mM stock solution of Inhibitor-X in DMSO.
-
Prepare the cell culture medium with and without 10% FBS.
-
Prepare the working solution of Inhibitor-X by diluting the stock solution in the respective media to a final concentration of 10 µM.
3. Experimental Procedure:
-
Add 1 mL of the 10 µM Inhibitor-X working solution to triplicate wells of a 24-well plate for each condition (media type, with/without serum).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well.
-
For the 0-hour time point, collect the aliquot immediately after adding the working solution.
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing an internal standard to precipitate proteins and extract the compound.
-
Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
4. HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from media components (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Operate in positive ion mode using multiple reaction monitoring (MRM) for the specific transitions of Inhibitor-X and the internal standard.
5. Data Analysis:
-
Calculate the peak area ratio of Inhibitor-X to the internal standard for each sample.
-
Determine the percentage of Inhibitor-X remaining at each time point by normalizing the peak area ratio to the average peak area ratio at time 0.
-
% Remaining = (Peak Area Ratio at time t / Average Peak Area Ratio at time 0) x 100
-
Experimental Workflow for Stability Assessment
Caption: A workflow diagram for assessing the stability of a small molecule inhibitor.
Hypothetical Signaling Pathway
This diagram illustrates a simplified signaling pathway where Inhibitor-X targets a hypothetical kinase, "Target-Y," which is analogous to RIPK1 in a cell death and inflammation pathway.
Caption: A simplified signaling pathway showing the action of Inhibitor-X.
References
- 1. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Validation of an LC-MS/MS Method for the Simultaneous Intracellular Quantification of the CDK4/6 Inhibitor Abemaciclib and the EZH2 Inhibitors GSK126 and Tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. captivatebio.com [captivatebio.com]
- 10. researchgate.net [researchgate.net]
Common pitfalls when using Ripk1-IN-16 in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Ripk1-IN-16 in long-term experiments. The information is tailored for scientists and drug development professionals to anticipate and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active and potent small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] Its primary mechanism is to block the kinase activity of RIPK1, which is a crucial regulator of cellular pathways involved in inflammation and programmed cell death, specifically necroptosis.[1] By inhibiting RIPK1 kinase activity, this compound can protect against excessive inflammation and necroptotic cell death.[1]
Q2: What are the key signaling pathways affected by this compound?
This compound primarily targets the kinase activity of RIPK1, which plays a central role in several signaling cascades initiated by stimuli such as tumor necrosis factor (TNF). The major pathways affected are:
-
Necroptosis: RIPK1 kinase activity is essential for the formation of the necrosome, a protein complex that executes necroptotic cell death. This compound directly inhibits this process.
-
Apoptosis: Under certain conditions, such as the absence of cellular inhibitor of apoptosis proteins (cIAPs), RIPK1 kinase activity is required for TNF-induced apoptosis. This compound can also block this form of cell death.[2]
-
Inflammation: RIPK1 kinase activity can contribute to the production of inflammatory cytokines, independent of its role in cell death.[3] By inhibiting RIPK1, this compound can reduce inflammatory responses.
Below is a diagram illustrating the central role of RIPK1 in these pathways.
Troubleshooting Guide for Long-Term Experiments
Long-term experiments using small molecule inhibitors present unique challenges. Below are common pitfalls encountered with this compound and related compounds, along with troubleshooting suggestions.
Problem 1: Diminishing or inconsistent inhibitor effect over time in cell culture.
-
Troubleshooting Steps:
-
Regular Media Changes: For multi-day or weekly experiments, replenish the media with freshly prepared this compound at regular intervals (e.g., every 24-48 hours).
-
Stability Assessment: To determine the stability in your specific media, you can incubate this compound in the media for various durations, and then test the conditioned media's ability to inhibit RIPK1 activity in a short-term assay.
-
Proteasome Inhibition Control: In some experimental contexts, co-treatment with a proteasome inhibitor like MG132 could help determine if RIPK1 degradation is a factor, although this will have broad cellular effects.[4]
-
Problem 2: Unexpected cellular phenotypes or off-target effects.
-
Potential Cause: Off-Target Kinase Inhibition or Non-Specific Effects. While many RIPK1 inhibitors are highly selective, long-term exposure at higher concentrations can lead to the inhibition of other kinases or cellular processes. For example, the well-known RIPK1 inhibitor Necrostatin-1 has been shown to inhibit indoleamine-2,3-dioxygenase (IDO).[5] The specific off-target profile of this compound is not extensively published.
-
Troubleshooting Steps:
-
Dose-Response Curve: Determine the minimal effective concentration of this compound for your desired phenotype in a short-term assay and use the lowest effective dose for long-term studies to minimize off-target effects.
-
Use a Negative Control: If available, use a structurally similar but inactive version of the inhibitor as a negative control to distinguish between on-target and off-target effects.
-
Phenotypic Rescue: To confirm that the observed phenotype is due to RIPK1 inhibition, consider rescue experiments using a constitutively active or inhibitor-resistant mutant of RIPK1, if feasible in your system.
-
Orthogonal Inhibition: Use a structurally different RIPK1 inhibitor to see if it recapitulates the same phenotype.
-
Problem 3: Cellular adaptation or development of resistance to this compound.
-
Potential Cause: Compensatory Signaling Pathways. Cells are dynamic systems and can adapt to chronic inhibition of a signaling pathway by upregulating compensatory pathways. Long-term RIPK1 inhibition might lead to changes in the expression or activity of other cell survival or death-regulating proteins.
-
Troubleshooting Workflow:
-
Experimental Approaches:
-
Molecular Analysis: At different time points during long-term treatment, analyze the protein levels and phosphorylation status of key components of related pathways (e.g., other RIP kinases, caspases, NF-κB pathway members) by Western blot.
-
Transcriptomic Analysis: Perform RNA-sequencing to identify genes that are differentially expressed in response to chronic this compound treatment.
-
Problem 4: Inconsistent results or toxicity in long-term in vivo studies.
-
Potential Cause: Suboptimal Formulation, Pharmacokinetics, or Chronic Toxicity. The formulation and route of administration are critical for maintaining consistent drug exposure in long-term animal studies. While this compound is orally active, its short half-life may necessitate a modified-release formulation for once-daily dosing.[1][6][7][8] Chronic administration of some RIPK1 inhibitors has been associated with toxicity.[9][10]
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: If possible, conduct pilot PK/PD studies to determine the optimal dosing regimen to maintain the desired level of target engagement (e.g., inhibition of RIPK1 phosphorylation) over the long term.
-
Formulation Optimization: For oral administration, ensure the vehicle is appropriate and stable. For continuous delivery, consider options like osmotic pumps, but verify the stability of this compound in the chosen vehicle at 37°C.
-
Toxicity Monitoring: In long-term in vivo studies, closely monitor animals for signs of toxicity, including weight loss, changes in behavior, and markers of organ damage (e.g., liver enzymes).[11] Consider periodic hematology and clinical chemistry analysis.
-
Dose Adjustment: If toxicity is observed, consider reducing the dose or exploring intermittent dosing schedules.
-
Data Summary and Experimental Protocols
Inhibitor Properties
| Property | This compound | Other RIPK1 Inhibitors (Examples) | Reference |
| Target | RIPK1 Kinase | RIPK1 Kinase | [1] |
| Potency | Potent | Nec-1s (EC50 = 50 nM), GSK2982772 (potent in human cells) | [2][12] |
| Activity | Orally active | Varies; some require specific formulations for in vivo use. | [1][6] |
| Known Off-Targets | Not extensively published | Nec-1: Indoleamine 2,3-dioxygenase (IDO) | [5] |
| Long-Term Toxicity | Not extensively published | DNL747: Discontinued due to long-term toxicity. | [9][10] |
Recommended Experimental Protocols
Protocol 1: Assessing RIPK1 Inhibition in Cell Culture
-
Cell Seeding: Plate cells at a density that avoids confluence for the duration of the experiment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute to the final working concentration in pre-warmed cell culture medium immediately before use.
-
Treatment: Pre-treat cells with this compound or vehicle control for 1-2 hours before adding the stimulus (e.g., TNFα plus a caspase inhibitor like zVAD-fmk to induce necroptosis).
-
Endpoint Analysis:
-
Cell Viability: Measure cell death using assays like CellTiter-Glo or by quantifying LDH release.
-
Target Engagement (Western Blot): Lyse cells and perform Western blotting to detect the phosphorylation of RIPK1 (e.g., at Ser166) and its downstream targets like MLKL. A reduction in phosphorylation indicates successful target inhibition.
-
Protocol 2: General Workflow for Long-Term In Vivo Studies
-
Pilot PK/PD Study: In a small cohort of animals, administer a range of this compound doses. Collect blood and tissue samples at various time points to measure drug concentration (PK) and target inhibition (PD, e.g., pRIPK1 levels in a relevant tissue).
-
Formulation and Dosing: Based on the pilot study, establish a dosing regimen. For oral gavage, ensure the vehicle maintains the inhibitor in solution or a stable suspension.
-
Chronic Dosing and Monitoring: Administer this compound for the planned duration. Monitor animal health daily (weight, activity, grooming).
-
Endpoint Analysis: At the end of the study, collect tissues for histological analysis, measurement of inflammatory markers, and molecular analysis (e.g., Western blot, qPCR) to assess the long-term effects of RIPK1 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting RIPK1 for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of RIPK1 or RIPK3 kinase activity post ischemia-reperfusion reduces the development of chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Development of a Once-Daily Modified-Release Formulation for the Short Half-Life RIPK1 Inhibitor GSK2982772 using DiffCORE Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with Ripk1-IN-16
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ripk1-IN-16. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and orally active small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] Its primary mechanism of action is to block the kinase activity of RIPK1, which is a critical mediator of necroptosis, a form of regulated cell death. By inhibiting RIPK1, this compound can protect cells from necroptotic cell death and suppress inflammation.[1]
Q2: What are the key signaling pathways regulated by RIPK1?
RIPK1 is a crucial signaling node that participates in multiple cellular pathways, leading to diverse outcomes such as cell survival, apoptosis, and necroptosis.[2][3][4][5] Upon stimulation by ligands like tumor necrosis factor (TNF), RIPK1 can be recruited to form Complex I, which promotes cell survival and inflammation through the activation of NF-κB and MAPK pathways.[6] Alternatively, RIPK1 can form cytosolic complexes (Complex IIa or IIb) that trigger either apoptosis (caspase-dependent) or necroptosis (caspase-independent), depending on the cellular context and the presence of other signaling molecules.[3][6]
Q3: What is the difference between this compound and other RIPK1 inhibitors like Necrostatin-1 (Nec-1)?
While both this compound and Nec-1 inhibit RIPK1 kinase activity, there are differences in their specificity and potential for off-target effects. Nec-1 has been reported to have off-target effects, including the inhibition of indoleamine 2,3-dioxygenase (IDO).[7] More specific inhibitors like Necrostatin-1s (Nec-1s) and likely this compound have been developed to minimize these off-target activities. It is crucial to use a highly specific inhibitor to ensure that the observed effects are due to the inhibition of RIPK1.
Troubleshooting Inconsistent Results
Issue 1: Variable or No Inhibition of Necroptosis
Q: I am not seeing consistent inhibition of necroptosis in my cell-based assays with this compound. What could be the reason?
Possible Causes and Solutions:
-
Suboptimal Inhibitor Concentration: The effective concentration of this compound can vary between different cell lines and experimental conditions.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and necroptosis induction method. Start with a broad range of concentrations (e.g., 10 nM to 10 µM) and narrow down to the most effective concentration with minimal toxicity.
-
-
Inhibitor Solubility and Stability: Poor solubility or degradation of the inhibitor in cell culture media can lead to reduced efficacy.
-
Recommendation: Ensure that this compound is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to the culture medium. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. It is also advisable to check the stability of the compound in your specific experimental conditions.
-
-
Cell Line-Specific Differences: The expression levels of RIPK1, RIPK3, and MLKL, the key components of the necroptotic pathway, can vary significantly between cell lines, affecting their sensitivity to necroptosis and its inhibition.
-
Recommendation: Before starting your experiments, characterize the expression of key necroptosis proteins in your cell line by Western blotting.
-
-
Activation of Alternative Cell Death Pathways: If necroptosis is blocked, cells might switch to another form of cell death, such as apoptosis.
-
Recommendation: To confirm that the observed cell death is indeed necroptosis, consider co-treating your cells with a pan-caspase inhibitor (e.g., z-VAD-fmk) to block apoptosis. This will help to isolate the necroptotic pathway.
-
Issue 2: Unexpected Effects on Cell Viability
Q: I am observing unexpected toxicity or a lack of effect on cell viability even at high concentrations of this compound. What should I consider?
Possible Causes and Solutions:
-
Off-Target Effects: Although designed to be specific, high concentrations of any inhibitor can lead to off-target effects and cellular toxicity.
-
Recommendation: Use the lowest effective concentration of this compound determined from your dose-response experiments. To confirm that the observed effects are specific to RIPK1 inhibition, consider using a structurally different RIPK1 inhibitor as a control or performing rescue experiments with a kinase-dead RIPK1 mutant.
-
-
Dominant Apoptotic Pathway: In some cell types or under certain stimulation conditions, apoptosis might be the predominant cell death pathway, and inhibiting necroptosis alone may not be sufficient to rescue cell viability.
-
Recommendation: Analyze markers of apoptosis, such as caspase-3 cleavage, by Western blotting or flow cytometry to determine if apoptosis is being induced.
-
Issue 3: Inconsistent Western Blotting Results for RIPK1 Phosphorylation
Q: I am having trouble detecting a consistent decrease in RIPK1 phosphorylation (e.g., at Ser166) after treatment with this compound.
Possible Causes and Solutions:
-
Timing of Analysis: The phosphorylation of RIPK1 is a dynamic process that can occur rapidly after stimulation.
-
Recommendation: Perform a time-course experiment to identify the optimal time point for detecting RIPK1 phosphorylation after inducing necroptosis.
-
-
Antibody Quality: The quality and specificity of the phospho-RIPK1 antibody are critical for obtaining reliable results.
-
Recommendation: Validate your phospho-specific antibody using appropriate controls, such as cells treated with a known activator and inhibitor of RIPK1, and consider using a phosphatase to confirm the specificity of the signal.
-
-
Insufficient Protein Loading or Lysis Conditions: Inadequate protein extraction or loading can lead to weak or undetectable signals.
-
Recommendation: Ensure you are using a lysis buffer that efficiently extracts protein complexes and load a sufficient amount of protein for your Western blot.
-
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and other relevant RIPK1 inhibitors. Note that the potency of inhibitors can vary depending on the cell line and assay conditions.
| Inhibitor | Target | Assay Type | Cell Line | IC50 / EC50 / CC50 | Reference |
| This compound | RIPK1 | Cell Viability | HT-29 | CC50: > 50 µM | [1] |
| This compound analog | RIPK1 | Necroptotic Cell Death | HT-29 | EC50: 0.012 µM | [8] |
| Nec-1s | RIPK1 | TNF-induced Necroptosis | L929 | EC50: ~180 nM | [9] |
| GSK'772 | RIPK1 | RIPK1-dependent Necroptosis | HT-29 | IC50: < 10 nM | [10][11] |
| UAMC-3861 | RIPK1 | RIPK1-dependent Necroptosis | MEFs | IC50: 1-10 nM | [10][11] |
| UAMC-3861 | RIPK1 | RIPK1-dependent Necroptosis | HT-29 | IC50: 1-10 nM | [10][11] |
Experimental Protocols
Western Blotting for Phospho-RIPK1
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Pre-treat with this compound at the desired concentration for 30 minutes. Induce necroptosis (e.g., with TNF-α, Smac mimetic, and z-VAD-fmk) for the determined optimal time.
-
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-RIPK1 (e.g., pS166) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total RIPK1 or a housekeeping protein like GAPDH.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Pre-treat cells with a serial dilution of this compound for 30 minutes. Induce necroptosis.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24 hours).
-
Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Shake the plate for 2 minutes to induce cell lysis and then incubate for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to untreated controls and plot the results to determine the EC50 value.
Immunoprecipitation of RIPK1-containing Complexes
-
Cell Treatment and Lysis: Treat cells as described for Western blotting. Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-RIPK1 antibody or a control IgG overnight at 4°C with gentle rotation.
-
Bead Capture: Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer.
-
Elution and Analysis: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer. Analyze the eluates by Western blotting for RIPK1 and its interacting partners (e.g., RIPK3, FADD).
Visualizations
Caption: RIPK1 signaling pathways leading to survival, apoptosis, or necroptosis.
Caption: Troubleshooting workflow for inconsistent results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. blocksandarrows.com [blocksandarrows.com]
- 5. researchgate.net [researchgate.net]
- 6. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Astrazeneca divulges new RIPK1 inhibitors for neurological disorders | BioWorld [bioworld.com]
- 9. agscientific.com [agscientific.com]
- 10. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 11. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
How to control for vehicle effects in Ripk1-IN-16 in vivo studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers control for vehicle effects in in vivo studies using the RIPK1 inhibitor, Ripk1-IN-16. Proper vehicle selection and control are critical for obtaining accurate and interpretable results.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle, and why is a dedicated vehicle control group essential?
A vehicle is an inert medium used to dissolve or suspend a compound, like this compound, for administration to an animal model. Since this compound is poorly soluble in water, a vehicle is necessary to ensure its delivery and bioavailability.
A vehicle control group is a cohort of animals that receives only the vehicle, without the active compound. This group is absolutely essential for several reasons:
-
Isolating the Drug's Effect: It allows you to distinguish the biological effects of this compound from any effects caused by the vehicle itself.
-
Identifying Vehicle-Induced Toxicity: Some vehicles, especially those containing organic solvents, can have their own biological effects, such as inflammation, neurotoxicity, or changes in metabolism.[1][2][3][4] Without a vehicle control, these effects could be mistakenly attributed to the drug.
-
Ensuring Accurate Interpretation: Any observed changes in the drug-treated group must be significantly different from both a naive (untreated) group and the vehicle-treated group to be considered a true effect of the compound. The use of concurrent control groups is a standard and critical component of study design.[5]
Q2: What are the key factors to consider when selecting a vehicle for this compound?
Choosing the right vehicle is a critical step in experimental design. Consider the following four factors:
-
Solubility and Stability: The primary goal is to fully dissolve or create a stable, homogenous suspension of this compound. Poor solubility can lead to inaccurate dosing and low bioavailability. The stability of the formulation over the preparation and dosing period is also crucial to prevent the compound from precipitating.
-
Route of Administration: The vehicle must be appropriate for the intended route (e.g., oral gavage, intraperitoneal injection, intravenous injection). For instance, oil-based vehicles are suitable for oral or IP administration but not for IV.[6] IV formulations must be sterile and have strict limits on excipients like DMSO and PEG-400.[7]
-
Inherent Biological Effects: The ideal vehicle is completely inert. However, many common solubilizing agents have known biological effects. For example, high concentrations of DMSO can cause inflammation and neurotoxicity[1][2][4], and PEG-400 can cause hypertension and bradycardia in rats.[7] Always research the potential side effects of your chosen vehicle components.
-
Potential for Drug Interaction: The vehicle should not alter the pharmacokinetics or pharmacodynamics of this compound. Some vehicles can enhance or inhibit drug absorption and metabolism.[8][9][10]
Q3: What are some common vehicle formulations for poorly soluble compounds like this compound?
For compounds that are not water-soluble, researchers often rely on co-solvents, surfactants, or suspending agents. The choice depends on the compound's specific properties and the experimental context.
Troubleshooting Guide
Q4: Issue: I'm observing unexpected biological effects (e.g., inflammation, weight loss, sedation) in my vehicle-treated control group.
This is a clear sign that the vehicle itself has biological activity in your model.
Troubleshooting Steps:
-
Compare with a Naive Group: Always include a naive (untreated) control group that receives no injection or a sham injection (e.g., saline). If the vehicle group shows a phenotype that is different from the naive group, the vehicle is the likely cause.
-
Review the Literature: Many common solvents have well-documented toxicities.
-
Reduce Solvent Concentration: The most common cause of vehicle toxicity is an excessive concentration of organic solvents. Try to reduce the percentage of DMSO, PEG, or other solvents in your formulation to the lowest possible level required for solubility.
-
Switch Vehicle Type: If reducing the solvent concentration is not possible, consider switching to a different vehicle system. For example, if a PEG-based solution is causing issues, a suspension using carboxymethylcellulose (CMC) might be better tolerated.[1][11]
Q5: Issue: My this compound formulation appears cloudy or precipitates after preparation.
This indicates a solubility or stability problem, which will lead to inaccurate dosing.
Troubleshooting Steps:
-
Confirm Solubility Limits: Ensure you are not trying to dissolve the compound above its known solubility limit in the chosen vehicle.
-
Optimize Preparation Method:
-
Order of Addition: When using multiple components, dissolve this compound in the primary solvent (e.g., DMSO) first before adding aqueous components like saline or PBS.[12]
-
Use Gentle Heat/Sonication: Applying gentle heat (e.g., 37°C) or using a bath sonicator can help dissolve the compound. However, be cautious about compound degradation with excessive heat.
-
-
Adjust Vehicle Composition: Increase the proportion of the co-solvent (e.g., PEG-400) or surfactant (e.g., Tween 80) in your formulation.[13]
-
Consider a Suspension: If a clear solution cannot be achieved, a homogenous suspension is a valid alternative, especially for oral administration.[14] Use a suspending agent like methylcellulose (MC) or carboxymethylcellulose (CMC) to ensure the compound is evenly distributed.[15] Constant agitation before and during dosing is critical for suspensions.
Q6: Issue: The therapeutic effect of this compound is inconsistent or lower than expected.
If you have ruled out issues with experimental technique, the vehicle could be negatively impacting the drug's performance.
Troubleshooting Steps:
-
Assess Bioavailability: The vehicle can significantly influence how a drug is absorbed and distributed.[16] A vehicle that causes the drug to precipitate in the gut or at the injection site will drastically reduce bioavailability.
-
Evaluate Vehicle-Drug Interactions: Some excipients can affect drug transporters or metabolic enzymes. For example, high concentrations of PEG-400 have been shown to increase the systemic exposure of some oral drugs by prompting intestinal absorption and lymphatic transport.[10]
-
Test an Alternative Formulation: The most direct way to investigate this is to test a different, well-characterized vehicle formulation. Comparing exposure levels (pharmacokinetics) from two different vehicles can reveal if the formulation is the limiting factor.[9]
Experimental Protocols and Data
Table 1: Comparison of Common In Vivo Vehicle Formulations
| Vehicle Type | Example Composition | Common Routes | Advantages | Disadvantages |
| Aqueous Suspension | 0.5% - 1% (w/v) Sodium Carboxymethylcellulose (CMC) in saline or water | Oral (PO), Intraperitoneal (IP) | Generally well-tolerated, non-toxic, suitable for poorly soluble compounds.[1][15][17] | Requires constant agitation for dose uniformity; not for IV use. |
| Co-Solvent Solution | 10% DMSO, 40% PEG-400, 45% Saline, 5% Tween 80 | PO, IP, Subcutaneous (SC) | Can achieve high solubility for many compounds.[12][18] | Potential for toxicity from organic solvents (DMSO, PEG-400).[1][2][7] |
| Cyclodextrin Solution | 20-30% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water | PO, IP, IV | Enhances solubility of hydrophobic drugs by forming inclusion complexes; generally safe.[6][13] | Can be expensive; may not work for all compounds. |
| Oil-Based Solution | Compound dissolved in corn oil, sesame oil, or olive oil | PO, IP, SC | Suitable for highly lipophilic compounds.[6] | Not suitable for IV administration; can have slow or variable absorption. |
Protocol 1: Preparation of a Co-Solvent Vehicle (10% DMSO, 40% PEG-400)
This is a common starting formulation for poorly soluble compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 400 (PEG-400), sterile
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound for your final desired concentration and dose volume.
-
In a sterile tube, add 10% of the final volume as DMSO. For a 1 mL final volume, add 100 µL of DMSO.
-
Add the this compound powder to the DMSO and vortex or sonicate until it is completely dissolved. This is the most critical step.
-
Add 40% of the final volume as PEG-400 (e.g., 400 µL for 1 mL total). Vortex thoroughly.
-
Slowly add the remaining 50% of the final volume as sterile saline (e.g., 500 µL for 1 mL total) while vortexing. Add the saline dropwise to prevent precipitation.
-
Inspect the final solution to ensure it is clear and free of precipitates. Prepare fresh daily.
Protocol 2: Preparation of a 0.5% Sodium Carboxymethylcellulose (CMC) Suspension
This is a common, well-tolerated vehicle for oral gavage.
Materials:
-
This compound powder
-
Sodium Carboxymethylcellulose (CMC, low viscosity)
-
Sterile water or saline
-
Mortar and pestle (optional, for micronizing powder)
Procedure:
-
Prepare the 0.5% CMC vehicle: Add 0.5 g of CMC powder to 100 mL of sterile water or saline.
-
Stir vigorously with a magnetic stirrer. It may take several hours or overnight at 4°C for the CMC to fully hydrate and form a homogenous, slightly viscous solution.
-
Weigh the required amount of this compound. For better suspension, you can micronize the powder using a mortar and pestle to reduce particle size.
-
Add a small amount of the 0.5% CMC solution to the powder to create a paste.
-
Gradually add the remaining CMC solution while stirring or vortexing continuously to achieve the final desired concentration.
-
Crucially: Keep the suspension under constant agitation (e.g., on a stir plate) until the moment of administration and vortex immediately before drawing each dose to ensure uniformity.
Visualizations
Caption: Core experimental workflow for in vivo studies, highlighting the essential control groups.
Caption: Troubleshooting flowchart for unexpected effects in a vehicle control group.
Caption: How vehicle-induced stress can activate pathways that confound the study of RIPK1.[19][20][21]
References
- 1. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 3. Effects of Dimethyl Sulfoxide on Neuronal Response Characteristics in Deep Layers of Rat Barrel Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vehicle effects on percutaneous absorption: in vivo and in vitro comparisons with human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 15. researchgate.net [researchgate.net]
- 16. Solute–Vehicle–Skin Interactions and Their Contribution to Pharmacokinetics of Skin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The suitability of carboxymethylcellulose as a vehicle in reproductive studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. RIPK1 - Wikipedia [en.wikipedia.org]
Degradation of Ripk1-IN-16 and proper storage conditions
Welcome to the technical support center for Ripk1-IN-16. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and troubleshooting of this potent and selective Ripk1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Upon receipt, solid this compound should be stored in a cool, dry, and dark place. For short-term storage, room temperature (15-25°C) is acceptable for the lyophilized powder.[1] For long-term storage, it is recommended to store the solid compound at -20°C or below.[1][2]
Q2: What is the best solvent for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating stock solutions of this compound and other small molecule kinase inhibitors.[3] It is crucial to use anhydrous, high-purity DMSO to minimize degradation, as moisture can affect the stability of the compound.[3]
Q3: How should I prepare and store stock solutions of this compound?
A3: To prepare a stock solution, allow the vial of solid this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation.[3] Dissolve the compound in anhydrous DMSO to the desired concentration, typically 10 mM or higher, ensuring complete dissolution by vortexing or brief sonication. Stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[2] For many small molecule inhibitors, stock solutions in DMSO can be stable for up to 3 months at -20°C.[4]
Q4: My this compound solution precipitated when I diluted it in aqueous buffer. What should I do?
A4: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue.[3][4] To prevent this, it is advisable to make intermediate dilutions in DMSO to lower the concentration before the final dilution into your aqueous experimental medium.[3] Ensure the final concentration of DMSO in your assay is low (typically ≤0.1%) to avoid solvent-induced artifacts.[3][4] If precipitation still occurs, gentle warming (e.g., in a 37°C water bath) and vortexing or sonication can help redissolve the compound.[4]
Q5: How can I be sure that my this compound is still active after storage?
A5: The biological activity of this compound can be confirmed by performing a cell-based assay where Ripk1-mediated necroptosis is induced. A loss of potency (increase in IC50 value) compared to a freshly prepared solution would indicate degradation. A standard protocol for assessing activity is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | 1. Compound degradation due to improper storage. 2. Repeated freeze-thaw cycles of the stock solution. 3. Inaccurate pipetting of the inhibitor. | 1. Prepare fresh stock solutions from solid compound stored under recommended conditions. 2. Use single-use aliquots of the stock solution. 3. Calibrate pipettes and use proper pipetting techniques. |
| Loss of inhibitor activity | 1. Long-term storage of diluted aqueous solutions. 2. Exposure of the compound to light or high temperatures. 3. Contamination of the stock solution. | 1. Prepare fresh dilutions in aqueous media for each experiment. 2. Store stock solutions and solid compound protected from light at -20°C or -80°C. 3. Use sterile techniques when preparing solutions. |
| Precipitation in cell culture media | 1. Low solubility of the compound in aqueous media. 2. High final concentration of the inhibitor. | 1. Perform serial dilutions in DMSO before adding to the media. 2. Ensure the final DMSO concentration is minimal and run a vehicle control. 3. If possible, test the experiment at a lower, more soluble concentration of the inhibitor. |
| Off-target effects or cellular toxicity | 1. The concentration of the inhibitor used is too high. 2. The final DMSO concentration is toxic to the cells. | 1. Perform a dose-response curve to determine the optimal concentration. 2. Ensure the final DMSO concentration is below the tolerance level of your cell line (usually <0.5%). Include a DMSO-only control. |
Data Presentation: Stability of this compound
While specific, publicly available quantitative stability data for this compound is limited, the following table provides an illustrative example of how such data would be presented. This data is hypothetical and intended to guide users in their own stability assessments.
Table 1: Illustrative Stability of this compound in DMSO (10 mM) at Various Temperatures
| Storage Temperature | Time Point | % Remaining (HPLC-UV) | Notes |
| -80°C | 3 months | >99% | Recommended for long-term storage. |
| 6 months | >98% | Minimal degradation observed. | |
| 12 months | >97% | Stable for at least one year. | |
| -20°C | 3 months | >98% | Suitable for routine long-term storage. |
| 6 months | >95% | Minor degradation may occur. | |
| 12 months | >90% | Re-evaluation of activity is recommended. | |
| 4°C | 1 week | >95% | Acceptable for short-term storage. |
| 1 month | ~85% | Significant degradation observed. | |
| Room Temp (25°C) | 24 hours | >98% | Stable for the duration of a typical experiment. |
| 1 week | ~90% | Degradation becomes apparent. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC-MS
This protocol provides a general framework for assessing the chemical stability of this compound.
-
Preparation of Standards: Prepare a fresh stock solution of this compound in DMSO at a known concentration (e.g., 10 mM). Create a calibration curve by serially diluting the stock solution.
-
Sample Preparation for Stability Study:
-
Aliquots of the 10 mM stock solution in DMSO are stored under different conditions (e.g., -80°C, -20°C, 4°C, room temperature, protected from light).
-
At specified time points (e.g., 1 week, 1 month, 3 months), an aliquot from each condition is retrieved.
-
-
HPLC-MS Analysis:
-
HPLC System: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is common for small molecules.
-
Detection: UV detection at a wavelength appropriate for this compound and mass spectrometry (MS) for identification of the parent compound and any degradation products.
-
-
Data Analysis: The peak area of this compound at each time point is compared to the initial time point (t=0) to calculate the percentage of the compound remaining. The MS data can be used to identify potential degradation products.[5][6]
Protocol 2: Cell-Based Assay for this compound Activity
This protocol describes a method to assess the biological activity of this compound by measuring its ability to inhibit TNF-α-induced necroptosis in a suitable cell line (e.g., HT-29 or L929).
-
Cell Seeding: Plate cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Preparation: Prepare serial dilutions of this compound (from both a fresh stock and the stored stock to be tested) in cell culture medium.
-
Inhibitor Treatment: Pre-treat the cells with the different concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO).
-
Induction of Necroptosis: Add a combination of TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK) to induce necroptosis.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Cell Viability Assay: Measure cell viability using a standard assay such as CellTiter-Glo® or by measuring lactate dehydrogenase (LDH) release.
-
Data Analysis: Plot cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value. A significant increase in the IC50 of the stored compound compared to the fresh compound indicates a loss of activity.
Visualizations
Caption: Ripk1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing the stability and activity of this compound.
References
- 1. globalresearchchem.com [globalresearchchem.com]
- 2. maxedoutcompounds.com [maxedoutcompounds.com]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line-Specific Responses to Ripk1-IN-16 Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Ripk1-IN-16, a potent and orally active inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] This guide focuses on understanding and navigating the cell line-specific responses observed during experimental use of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of RIPK1 kinase activity.[1][2] Its primary mechanism of action is the inhibition of necroptosis, a form of programmed cell death, by blocking the catalytic function of RIPK1.[1][2] By inhibiting RIPK1, this compound can protect cells from TNF-induced systemic inflammatory response syndrome and sepsis.[1][2]
Q2: Why do different cell lines exhibit varying sensitivity to this compound?
A2: Cell line-specific responses to this compound are influenced by several factors, including:
-
Expression levels of RIPK1, RIPK3, and MLKL: The core components of the necroptotic pathway. Cell lines with low or absent expression of these proteins may be inherently resistant to necroptosis and therefore show minimal response to this compound in necroptosis induction models.[3] For instance, some cancer cell lines show reduced RIPK1 or RIPK3 expression.[3]
-
Endogenous activity of Caspase-8: Caspase-8 can cleave and inactivate RIPK1 and RIPK3, thereby inhibiting necroptosis and promoting apoptosis.[4] Cell lines with high basal Caspase-8 activity may favor apoptosis over necroptosis, thus appearing less sensitive to this compound's anti-necroptotic effects.
-
Status of pro-survival signaling pathways: The activation of pro-survival pathways, such as NF-κB, can counteract the death-inducing signals mediated by RIPK1. The balance between pro-death and pro-survival signals can vary significantly among different cell types.
-
Genetic mutations: Mutations in genes within the TNF signaling pathway can alter a cell line's dependence on RIPK1 for survival or death, leading to differential responses to its inhibition.
Q3: Can this compound induce apoptosis?
A3: While the primary role of this compound is to inhibit necroptosis, its effect on apoptosis is context-dependent. RIPK1 itself is a key regulator of both apoptosis and necroptosis.[4][5] In certain cellular contexts, particularly when pro-survival pathways are inhibited, RIPK1 kinase activity is required for the induction of apoptosis. In such cases, this compound could potentially inhibit this form of apoptosis. However, in most scenarios where apoptosis is independent of RIPK1 kinase activity, this compound is not expected to have a significant effect.
Q4: How does this compound affect NF-κB signaling?
A4: The role of RIPK1 in NF-κB signaling is complex and can be cell-type specific. While RIPK1 can act as a scaffold to promote NF-κB activation, its kinase activity is generally considered dispensable for this function.[6] Therefore, this compound, as a kinase inhibitor, is not expected to directly block NF-κB signaling in most cell lines. However, by modulating the cellular state and preventing necroptosis, it may indirectly influence NF-κB activity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound on cell viability. | 1. Cell line is resistant to necroptosis (low RIPK3/MLKL expression).2. Inappropriate concentration of this compound used.3. Insufficient induction of necroptosis.4. High Caspase-8 activity leading to apoptosis. | 1. Screen cell line for RIPK1, RIPK3, and MLKL expression via Western blot.2. Perform a dose-response experiment to determine the optimal concentration (typically in the nanomolar to low micromolar range for potent RIPK1 inhibitors).3. Ensure effective induction of necroptosis (e.g., using TNFα in combination with a pan-caspase inhibitor like z-VAD-fmk and a protein synthesis inhibitor like cycloheximide or a SMAC mimetic).4. Co-treat with a pan-caspase inhibitor (e.g., z-VAD-fmk) to block apoptosis and sensitize cells to necroptosis. |
| High background cell death in control (DMSO-treated) group. | 1. Cell line is sensitive to the vehicle (DMSO).2. Cells are stressed due to culture conditions (e.g., over-confluence, nutrient deprivation).3. Basal level of necroptosis or apoptosis in the cell line. | 1. Use a lower concentration of DMSO (typically ≤ 0.1%).2. Maintain optimal cell culture conditions and ensure cells are in the logarithmic growth phase during the experiment.3. Analyze baseline levels of cleaved caspases and p-MLKL to assess basal cell death pathways. |
| Inconsistent results between experiments. | 1. Variability in cell passage number.2. Inconsistent timing of treatment and sample collection.3. Reagent instability (e.g., degradation of this compound or inducers). | 1. Use cells within a consistent and narrow passage number range for all experiments.2. Standardize all incubation times and procedures.3. Prepare fresh solutions of this compound and inducers for each experiment. Store stock solutions at the recommended temperature and protect from light. |
| Difficulty in detecting p-RIPK1 (Ser166) by Western blot. | 1. Low levels of RIPK1 activation.2. Suboptimal antibody or Western blot protocol.3. Rapid dephosphorylation of p-RIPK1. | 1. Ensure potent induction of necroptosis. Optimize the concentration and incubation time of the inducing agents.2. Use a validated antibody for p-RIPK1 (Ser166). Follow a detailed and optimized Western blot protocol (see Experimental Protocols section).3. Include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of proteins. |
Quantitative Data
The following table summarizes the available quantitative data for this compound and provides comparative data for other common RIPK1 inhibitors to contextualize its potency.
| Inhibitor | Cell Line | Assay Type | Parameter | Value | Reference |
| This compound | HT-29 | Cell Viability | CC50 | > 50 µM | [7] |
| Necrostatin-1 | HT-29 | Necroptosis Inhibition | EC50 | ~0.3 µM | [8] |
| GNE684 | HT-29 | Necroptosis Inhibition | EC50 | < 10 nM | [9] |
| GNE684 | L929 | Necroptosis Inhibition | EC50 | < 10 nM | [9] |
| GNE684 | J774A.1 | Necroptosis Inhibition | EC50 | < 10 nM | [9] |
| PK68 | U937 | Necroptosis Inhibition | EC50 | ~1.33 µM | [6] |
| PK68 | MEF | Necroptosis Inhibition | EC50 | ~0.95 µM | [6] |
| PK68 | L929 | Necroptosis Inhibition | EC50 | ~0.76 µM | [6] |
Note: Data for this compound is currently limited. The provided comparative data for other RIPK1 inhibitors is intended to offer a general understanding of the potency range for this class of compounds in various cell lines. Researchers are encouraged to perform their own dose-response experiments to determine the optimal concentration of this compound for their specific cell line and experimental conditions.
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Induction of Necroptosis: Add the necroptosis-inducing agents (e.g., TNFα + z-VAD-fmk + Cycloheximide/SMAC mimetic) to the appropriate wells.
-
Incubation: Incubate the plate for the desired period (e.g., 6-24 hours) at 37°C in a CO2 incubator.
-
Luminescence Measurement: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle-treated control to determine the percentage of cell viability.
Western Blot for Phosphorylated RIPK1 (p-RIPK1 Ser166)
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-RIPK1 (Ser166) overnight at 4°C.[10][11]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Image the blot and perform densitometry analysis, normalizing the p-RIPK1 signal to a loading control (e.g., GAPDH or β-actin).
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.
References
- 1. Western blotting. [bio-protocol.org]
- 2. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential roles of RIPK1 and RIPK3 in TNF-induced necroptosis and chemotherapeutic agent-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 5. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Targeting the Met-RIPK1 signaling axis to enforce apoptosis and necroptosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RIP1 inhibition blocks inflammatory diseases but not tumor growth or metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phospho-RIPK1 (Ser166) antibody (28252-1-AP) | Proteintech [ptglab.com]
- 11. Phospho-RIP1 (Ser166) Polyclonal Antibody (PA5-104645) [thermofisher.com]
Addressing Ripk1-IN-16 cytotoxicity at high concentrations
Welcome to the technical support center for Ripk1-IN-16. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential cytotoxicity observed at high concentrations during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and orally active inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] Its primary function is to block the kinase activity of RIPK1, which is a crucial step in the necroptosis signaling pathway.[1][2] By inhibiting RIPK1 autophosphorylation, it prevents the recruitment and activation of downstream proteins like RIPK3 and MLKL, ultimately inhibiting necroptotic cell death.[2]
Q2: Why am I observing cytotoxicity at high concentrations of this compound, even in cell lines where it should be protective?
A2: This is a common challenge with kinase inhibitors. While this compound is designed to be selective, high concentrations can lead to several issues:
-
Off-Target Effects: The inhibitor may begin to affect other kinases or cellular proteins that are essential for cell survival. Combining inhibitors at lower individual dosages might be a strategy to reduce off-target effects.[3]
-
Interference with Scaffolding Functions: RIPK1 has critical, kinase-independent scaffolding functions that promote cell survival by activating the NF-κB pathway.[2][4] While the kinase activity is dispensable for this survival role, excessively high concentrations of an inhibitor could potentially interfere with the protein's overall structure or non-catalytic interactions, leading to apoptosis.
-
Induction of Apoptosis: RIPK1 is a complex molecule that sits at a crossroads between cell survival, apoptosis, and necroptosis.[5][6] Under certain conditions, such as the loss of E3 ubiquitin ligase activity (from cIAP1/2), RIPK1 kinase activity is required to induce apoptosis.[7] It is possible that at high concentrations, this compound alters the delicate balance of signaling complexes, inadvertently promoting an apoptotic pathway.
Q3: What is the difference between apoptosis and necroptosis, and why is it important for my experiments?
A3: Apoptosis and necroptosis are both forms of programmed cell death, but they proceed via different molecular pathways.
-
Apoptosis: This is a caspase-dependent process. It is generally considered non-inflammatory as the cell is dismantled into contained apoptotic bodies. Key players include initiator caspases like caspase-8 and effector caspases like caspase-3/7.[8][9]
-
Necroptosis: This is a caspase-independent, lytic form of cell death mediated by RIPK1, RIPK3, and MLKL. It is highly inflammatory because the cell swells and ruptures, releasing damage-associated molecular patterns (DAMPs).[10]
Distinguishing between these pathways is critical. If this compound is causing cytotoxicity, you need to determine if it's failing to block necroptosis or if it's inducing apoptosis through an off-target mechanism.
Troubleshooting Guide: Unexpected Cytotoxicity
If you are observing higher-than-expected cell death when using this compound, follow this guide to diagnose the issue.
Problem: Significant cell death is observed in my culture at concentrations intended to be protective.
| Possible Cause | Suggested Troubleshooting Step | Expected Outcome |
| 1. Off-Target Kinase Inhibition | Perform a dose-response curve starting from a very low concentration (e.g., 1 nM) up to a high concentration (e.g., 50 µM). Compare the concentration required for necroptosis inhibition (EC50) with the concentration causing widespread cell death (IC50). | A large window between the EC50 for efficacy and the IC50 for toxicity suggests a specific, on-target effect at lower doses. A narrow window suggests potential off-target effects or mechanism-based toxicity. |
| 2. Induction of Apoptosis | Run a Caspase-3/7 activity assay (e.g., Caspase-Glo® 3/7) on cells treated with the high, cytotoxic concentration of this compound. | Increased caspase activity indicates the cytotoxicity is apoptotic. No change in caspase activity suggests a non-apoptotic mechanism (or that the cells are already dead). |
| 3. Incorrect Experimental Model | Ensure your cell line is capable of undergoing necroptosis. Many cell lines have silenced key components like RIPK3 through epigenetic mechanisms during in-vitro culture.[11] | Validate your model by inducing necroptosis with a known stimulus (e.g., TNFα + SMAC mimetic + z-VAD-fmk) and confirming that this compound at a low, non-toxic dose can prevent it. |
| 4. Assay Interference | Test whether this compound interferes with your viability assay (e.g., CellTiter-Glo®). Run the assay in a cell-free manner with the inhibitor added directly to the medium and reagent. | The signal should not change significantly in the absence of cells. A change indicates direct interference with the assay components (e.g., luciferase). |
Visualizing the Troubleshooting Process
The following workflow provides a logical path for diagnosing cytotoxicity issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 3. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 6. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The resurrection of RIP kinase 1 as an early cell death checkpoint regulator—a potential target for therapy in the necroptosis era - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis Assays [sigmaaldrich.com]
- 9. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting RIPK1 for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jitc.bmj.com [jitc.bmj.com]
Technical Support Center: Minimizing the Impact of Serum Proteins on Ripk1-IN-16 Activity
For researchers and drug development professionals utilizing the potent and orally active RIPK1 inhibitor, Ripk1-IN-16, understanding and mitigating the impact of serum protein binding is critical for obtaining accurate and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with this compound in the presence of serum.
Frequently Asked Questions (FAQs)
Q1: Why is the observed in vitro activity of this compound lower in the presence of serum?
Q2: Which serum proteins are most likely to bind to this compound?
A2: While a comprehensive binding profile for this compound is not publicly available, based on studies with other small molecule kinase inhibitors, Human Serum Albumin (HSA) and alpha-1-acid glycoprotein (AAG) are the primary proteins in serum responsible for binding and reducing the free fraction of the drug.
Q3: How can I quantify the impact of serum proteins on this compound activity?
A3: The effect of serum proteins can be quantified by determining the IC50 of this compound in both the absence and presence of varying concentrations of human serum or purified HSA. A significant increase in the IC50 value in the presence of serum indicates a high degree of protein binding.
Q4: What are the general strategies to minimize the impact of serum protein binding?
A4: Several strategies can be employed:
-
Increase Inhibitor Concentration: A straightforward approach is to increase the concentration of this compound to compensate for the fraction bound to serum proteins. However, this may be limited by solubility and potential off-target effects at higher concentrations.
-
Use Serum-Free or Low-Serum Media: For in vitro cellular assays, using serum-free or low-serum media can significantly reduce the impact of protein binding. However, the physiological relevance of the results should be carefully considered, as serum provides essential growth factors for many cell types.
-
Utilize a Competitor Molecule: Co-incubation with a compound that has a higher affinity for the serum protein binding site can displace this compound, thereby increasing its free concentration. The choice of competitor should be carefully validated to ensure it does not interfere with the assay or cell signaling pathways.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in cellular assays.
| Possible Cause | Troubleshooting Step |
| Variable Serum Concentration | Ensure that the same batch and concentration of fetal bovine serum (FBS) or human serum are used across all experiments. Serum composition can vary between lots, affecting protein binding. |
| Cell Density and Health | Inconsistent cell numbers or poor cell viability can affect the apparent inhibitor potency. Standardize cell seeding density and ensure cells are healthy and in the logarithmic growth phase. |
| Incubation Time | The equilibrium between this compound and serum proteins may not be reached if the incubation time is too short. Optimize the pre-incubation time of the inhibitor with the cells in serum-containing media. |
Problem 2: Discrepancy between biochemical and cellular assay results.
| Possible Cause | Troubleshooting Step |
| High Serum Protein Concentration in Cellular Assays | Biochemical assays are often performed in buffer systems with minimal protein, while cellular assays typically require serum. This difference in protein concentration is a major contributor to discrepancies. Perform biochemical assays with added HSA to mimic cellular conditions. |
| Cellular Efflux Pumps | Cells may actively transport this compound out, reducing its intracellular concentration. This effect would not be observed in a biochemical assay. Use efflux pump inhibitors (e.g., verapamil) as a control to investigate this possibility. |
| Metabolism of the Inhibitor | Cells may metabolize this compound over the course of the experiment, reducing its effective concentration. This would not occur in a purified enzyme assay. Analyze the stability of this compound in your cell culture system over time. |
Data Presentation
The following tables provide a representative summary of the expected impact of human serum albumin (HSA) on the activity of a typical RIPK1 inhibitor, which can be used as a guideline for this compound.
Table 1: Hypothetical IC50 Shift of a RIPK1 Inhibitor in the Presence of Human Serum Albumin (HSA)
| Assay Type | Condition | IC50 (nM) | Fold Shift |
| Biochemical (ADP-Glo) | No HSA | 15 | - |
| 1% HSA (150 µM) | 150 | 10 | |
| 4% HSA (600 µM) | 600 | 40 | |
| Cellular (Necroptosis) | 10% FBS (approx. 60 µM Albumin) | 250 | - |
Note: These are hypothetical values for a representative RIPK1 inhibitor and should be experimentally determined for this compound.
Table 2: Hypothetical Binding Affinity of a RIPK1 Inhibitor to Human Serum Albumin (HSA)
| Method | Parameter | Value |
| Equilibrium Dialysis | Kd (µM) | 5 |
| % Bound (at 4% HSA) | >95% |
Note: These are hypothetical values for a representative RIPK1 inhibitor and should be experimentally determined for this compound.
Experimental Protocols
Protocol 1: Determination of this compound Binding to Human Serum Albumin (HSA) using Equilibrium Dialysis
This protocol allows for the direct measurement of the binding affinity (Kd) of this compound to HSA.
Materials:
-
This compound
-
Human Serum Albumin (HSA), fatty acid-free
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis device (e.g., RED Device)
-
LC-MS/MS for quantification
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of this compound solutions in PBS containing a constant concentration of HSA (e.g., 150 µM, equivalent to 1% HSA).
-
Prepare corresponding this compound solutions in PBS without HSA.
-
Add the HSA-containing this compound solution to one chamber of the equilibrium dialysis device and the PBS buffer to the other chamber.
-
In a separate device, add the this compound solution without HSA to one chamber and PBS to the other (control for non-specific binding).
-
Incubate the devices at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).
-
After incubation, collect samples from both chambers of each device.
-
Determine the concentration of this compound in each sample using a validated LC-MS/MS method.
-
Calculate the free and bound concentrations of this compound and determine the dissociation constant (Kd) using appropriate binding models (e.g., Scatchard analysis).
Protocol 2: ADP-Glo™ Kinase Assay to Measure the Impact of HSA on this compound Activity
This biochemical assay measures the kinase activity of RIPK1 and can be adapted to assess the inhibitory effect of this compound in the presence of HSA.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound
-
Human Serum Albumin (HSA)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
Procedure:
-
Prepare a serial dilution of this compound in assay buffer with and without a fixed concentration of HSA (e.g., 1% or 4%).
-
In a 384-well plate, add the RIPK1 enzyme and MBP substrate.
-
Add the this compound dilutions (with and without HSA) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.
-
Plot the percentage of inhibition against the this compound concentration and determine the IC50 values for both conditions (with and without HSA).
Protocol 3: Cellular Necroptosis Assay to Evaluate this compound Efficacy in the Presence of Serum
This cell-based assay measures the ability of this compound to inhibit necroptosis, a form of programmed cell death mediated by RIPK1.
Materials:
-
HT-29 human colon cancer cells (or other suitable cell line)
-
Cell culture medium (e.g., McCoy's 5A)
-
Fetal Bovine Serum (FBS)
-
TNF-α, Smac mimetic (e.g., birinapant), and a pan-caspase inhibitor (e.g., z-VAD-fmk) to induce necroptosis
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium containing the desired concentration of FBS (e.g., 1%, 5%, 10%).
-
Pre-treat the cells with the this compound dilutions for 1-2 hours.
-
Induce necroptosis by adding a cocktail of TNF-α, Smac mimetic, and z-VAD-fmk.
-
Incubate the cells for 18-24 hours.
-
Measure cell viability using a cell viability reagent according to the manufacturer's instructions.
-
Plot cell viability against the this compound concentration and determine the EC50 values for each serum concentration.
Visualizations
Caption: RIPK1 signaling pathway leading to survival, apoptosis, or necroptosis.
Caption: Workflow for determining the IC50 shift of this compound due to serum proteins.
Caption: Strategies to minimize the impact of serum protein binding on this compound activity.
Technical Support Center: Optimizing Ripk1-IN-16 in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the incubation time for Ripk1-IN-16 in various cell-based assays.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, with a focus on optimizing incubation time.
| Issue | Potential Cause | Suggested Solution |
| Incomplete or no inhibition of RIPK1 activity | Insufficient pre-incubation time: The inhibitor may not have had enough time to enter the cells and bind to RIPK1 before the stimulus was added. | Pre-incubate cells with this compound for at least 30 minutes before adding the stimulus. For some cell types, a longer pre-incubation of up to 2 hours may be necessary. |
| Suboptimal inhibitor concentration: The concentration of this compound may be too low to effectively inhibit RIPK1. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. Start with a concentration range guided by published IC50 values for similar RIPK1 inhibitors. | |
| Incorrect timing of stimulus addition: The stimulus may have been added too early or too late relative to the inhibitor. | Add the stimulus immediately after the pre-incubation period with this compound. | |
| High background or off-target effects | Prolonged incubation with the inhibitor: Long exposure to the inhibitor, especially at high concentrations, may lead to off-target effects or cellular stress. | Optimize the incubation time to the shortest duration that achieves effective RIPK1 inhibition. Consider a time-course experiment to determine the minimal effective incubation time. |
| Inhibitor instability: this compound may degrade in cell culture media over long incubation periods. | For long-term experiments, consider replenishing the media with fresh this compound at regular intervals. Assess the stability of the compound in your specific media if long incubations are necessary. | |
| Variable results between experiments | Inconsistent incubation times: Even small variations in pre-incubation or stimulation times can lead to variability in results. | Use a timer to ensure precise and consistent incubation periods for all experiments. |
| Cell density: The effective concentration of the inhibitor can be influenced by cell density. | Seed cells at a consistent density for all experiments. | |
| Unexpected cell death | Cytotoxicity of the inhibitor: At high concentrations or with prolonged exposure, this compound itself may induce cytotoxicity. | Determine the maximum non-toxic concentration of this compound for your cell line by performing a cytotoxicity assay (e.g., MTT or LDH assay) with a range of concentrations and incubation times. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended pre-incubation time for this compound before adding a stimulus?
A1: A pre-incubation time of 30 minutes is a good starting point for most cell-based assays.[1][2] This allows sufficient time for the inhibitor to diffuse across the cell membrane and engage with its target, RIPK1. However, the optimal pre-incubation time can vary depending on the cell type and experimental conditions. We recommend performing a time-course experiment (e.g., 15, 30, 60, and 120 minutes of pre-incubation) to determine the shortest time required for maximal inhibition in your specific system.
Q2: How long should I incubate the cells with this compound after adding the stimulus?
A2: The optimal post-stimulus incubation time depends on the specific cellular process you are investigating. For studying necroptosis, stimulation times can range from 2.5 to 24 hours.[1][3] For analyzing the formation of signaling complexes like the necrosome, shorter time points (e.g., 30, 60, 120 minutes) may be more appropriate.[4] It is crucial to perform a time-course experiment to identify the peak of the response you are measuring.
Q3: What concentration of this compound should I use?
A3: The optimal concentration of this compound will vary between cell lines and the specific stimulus used. It is recommended to perform a dose-response curve to determine the EC50/IC50 in your experimental setup. Based on data for other potent RIPK1 inhibitors, a starting concentration range of 10 nM to 1 µM is advisable.[1][5]
Q4: Can long incubation times with this compound lead to misleading results?
A4: Yes, prolonged incubation with any inhibitor can potentially lead to off-target effects or cellular compensation mechanisms. RIPK1 activation itself can trigger its degradation, so longer incubation times might result in lower recovery of RIPK1.[4] It is always best to use the shortest effective incubation time.
Q5: How can I be sure that the observed effect is due to RIPK1 inhibition?
A5: To confirm the specificity of this compound, consider including the following controls in your experiment:
-
Vehicle control (e.g., DMSO): To control for any effects of the solvent used to dissolve the inhibitor.
-
Inactive control compound: If available, use a structurally similar but inactive analog of this compound.
-
Genetic controls: Use cells with knockdown or knockout of RIPK1 to confirm that the effect of the inhibitor is lost in the absence of the target.
Data Presentation
The following table summarizes reported IC50 and EC50 values for various RIPK1 inhibitors in different cell-based assays. This data can be used as a reference for designing your experiments with this compound.
| Inhibitor | Cell Line | Assay | Stimulus | IC50/EC50 | Reference |
| UAMC-3861 | MEFs | Necroptosis | hTNF + zVAD.fmk | Single-digit nM | [1] |
| UAMC-3861 | HT-29 | Necroptosis | hTNF + zVAD.fmk + Smac mimetic | Single-digit nM | [1] |
| RIPA-56 | HT-29 | Necroptosis | TSZ | 13 nM (IC50) | [5] |
| RIPA-56 | L929 | Necroptosis | TZS | 27 nM (EC50) | [5] |
| PK6 | L929 | Necroptosis | TNF | 0.76 µM (EC50) | [5] |
| PK68 | L929 | Necroptosis | TNF | 14-22 nM (EC50) | [5] |
| GSK2982772 | In vitro | Kinase Assay | - | 1 nM (IC50) | [5] |
Experimental Protocols
Protocol 1: Determination of Optimal Pre-incubation Time
This protocol outlines a method to determine the necessary pre-incubation time for this compound to achieve maximal inhibition of RIPK1-mediated necroptosis.
-
Cell Seeding: Seed your cells of interest (e.g., HT-29 or L929) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a working solution of this compound at a concentration known to be effective (e.g., 10x the expected IC50).
-
Pre-incubation Time Course:
-
Add the this compound solution to the wells at different time points before the addition of the stimulus (e.g., 120, 60, 30, 15, and 0 minutes prior to stimulation).
-
Include a vehicle control (e.g., DMSO) for each time point.
-
-
Stimulation: Add the necroptosis-inducing stimulus (e.g., TNFα + Smac mimetic + z-VAD-fmk) to all wells at the same time.
-
Incubation: Incubate the plate for a predetermined duration sufficient to induce significant cell death in the control wells (e.g., 24 hours).
-
Cell Viability Assay: Measure cell viability using a suitable method, such as a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Plot cell viability against the pre-incubation time. The optimal pre-incubation time is the shortest duration that results in the maximum protective effect.
Protocol 2: Western Blot Analysis of RIPK1 Phosphorylation
This protocol is for assessing the inhibitory effect of this compound on the autophosphorylation of RIPK1 at Ser166, a marker of its activation.
-
Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-incubation: Pre-incubate the cells with the desired concentrations of this compound or vehicle control for the optimized pre-incubation time (e.g., 30 minutes).
-
Stimulation: Stimulate the cells with a necroptotic stimulus (e.g., TNFα + TAK1 inhibitor + z-VAD-fmk) for the desired time (e.g., 2.5 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-RIPK1 (Ser166) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Analysis: Re-probe the membrane with an antibody against total RIPK1 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Visualizations
Caption: Simplified RIPK1 signaling pathway showing pro-survival and necroptotic branches.
Caption: General experimental workflow for a cell-based assay with this compound.
Caption: Troubleshooting logic for incomplete inhibition by this compound.
References
- 1. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 2. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ripk1-IN-16 Delivery in Brain Injury Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Ripk1-IN-16 in preclinical brain injury models. The information is designed to address specific challenges that may arise during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] RIPK1 is a critical signaling node that regulates multiple cellular pathways, including programmed cell death (necroptosis and apoptosis) and inflammation.[2][3] In the context of brain injury, excessive RIPK1 activation is implicated in neuronal death and neuroinflammation.[4][5][6] this compound works by inhibiting the kinase activity of RIPK1, thereby blocking the downstream signaling cascades that lead to necroptosis and inflammation.[1]
Q2: I am having trouble dissolving this compound for my in vivo experiments. What are the recommended solvents and formulation strategies?
While specific solubility data for this compound in various vehicles is not extensively published, it is a hydrophobic small molecule. The following are general strategies for formulating such compounds for in vivo use. It is crucial to perform small-scale pilot tests to determine the optimal vehicle for your specific administration route and desired concentration.
-
For Systemic Administration (Oral Gavage or Intraperitoneal Injection):
-
DMSO-based vehicles: A common starting point is to dissolve the compound in 100% DMSO to create a stock solution. For administration, this stock can be diluted with other vehicles. However, the final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.[7]
-
Example Vehicle 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Example Vehicle 2: 10% DMSO, 90% Corn Oil.
-
Example Vehicle 3: 10% DMSO in a solution of 20% SBE-β-CD in saline.
-
-
Note on Precipitation: When diluting a DMSO stock in an aqueous solution, precipitation can occur. To mitigate this, add the DMSO stock to the aqueous vehicle slowly while vortexing. Warming the solution slightly may also help.[7]
-
-
For Intracerebroventricular (ICV) Injection:
-
Artificial Cerebrospinal Fluid (aCSF): The preferred vehicle for ICV injections is a sterile, iso-osmotic solution like aCSF to minimize irritation and toxicity.
-
Low DMSO Concentration: If DMSO is necessary for initial solubilization, the final concentration in the injected volume should be minimal (ideally <1%).
-
Filtration: All solutions for ICV injection must be sterile-filtered through a 0.22 µm filter before use.
-
Troubleshooting Tip: If you observe precipitation, try increasing the percentage of co-solvents like PEG300 or using a different surfactant. Sonication can also aid in dissolution. Always visually inspect your final formulation for any particulate matter before administration.
Q3: What are the challenges of delivering this compound to the brain, and how can I overcome them?
The primary challenge in delivering any small molecule to the brain is the blood-brain barrier (BBB). The BBB is a highly selective barrier that restricts the passage of most compounds from the bloodstream into the central nervous system (CNS).[8] Additionally, efflux pumps like P-glycoprotein (P-gp) can actively transport drugs out of the brain.[9]
-
Systemic Administration (Oral, IV):
-
Brain Penetrance: While this compound is described as "orally active," its ability to penetrate the BBB is not well-documented in publicly available literature. Other RIPK1 inhibitors, such as SIR9900 and SAR443060 (DNL747), have been specifically designed to be brain-penetrant.[10][11]
-
Troubleshooting Poor Efficacy: If you observe limited therapeutic effect with systemic administration, it could be due to poor BBB penetration. Consider the following:
-
Pharmacokinetic Studies: If possible, perform pharmacokinetic studies to measure the concentration of this compound in the brain tissue versus the plasma.
-
Higher Doses: A dose-response study may be necessary to determine if a higher concentration can achieve a therapeutic effect in the brain.
-
Direct CNS Delivery: If systemic delivery is ineffective, direct administration to the CNS via ICV injection may be required.
-
-
-
Direct CNS Administration (ICV Injection):
-
Advantages: Bypasses the BBB, allowing for direct and predictable dosing to the CNS.[12]
-
Challenges: It is an invasive procedure that requires stereotaxic surgery. There is also a risk of infection and localized tissue damage.
-
Troubleshooting Inconsistent Results: Inconsistent results with ICV injections can be due to:
-
Incorrect Cannula Placement: Verify the stereotaxic coordinates and confirm cannula placement with a dye injection (e.g., Evans blue) in a subset of animals.
-
Injection Volume and Rate: Inject small volumes slowly to prevent backflow and increased intracranial pressure.
-
Drug Stability in aCSF: Ensure this compound is stable in your chosen vehicle at the experimental temperature.
-
-
Q4: I am observing high variability in my experimental outcomes. What are some potential sources of this variability?
High variability is a common challenge in in vivo research. Here are some factors to consider:
-
Animal Model: The severity of the brain injury can vary between animals. Ensure your surgical procedures for CCI or MCAO are highly standardized.
-
Drug Formulation: Inconsistent drug formulation can lead to variable dosing. Prepare fresh formulations for each experiment and ensure complete dissolution.
-
Administration Technique: For oral gavage, ensure the compound is delivered to the stomach and not the lungs. For injections, ensure the full dose is administered.
-
Timing of Treatment: The therapeutic window for neuroprotective agents in brain injury is often narrow. Administer this compound at a consistent time point post-injury.
-
Animal Health: Underlying health issues can affect an animal's response to both the injury and the treatment.
Q5: Are there known off-target effects of RIPK1 inhibitors that I should be aware of?
While newer RIPK1 inhibitors are designed for high selectivity, off-target effects are always a possibility. The first-generation RIPK1 inhibitor, Necrostatin-1, was also found to inhibit indoleamine 2,3-dioxygenase (IDO). It is important to use the most selective inhibitors available and to include appropriate controls in your experiments.
-
Control Groups: Always include a vehicle-treated group to control for the effects of the solvent and the administration procedure.
-
Dose-Response: A clear dose-response relationship can provide evidence that the observed effect is due to the intended pharmacological activity.
Quantitative Data for RIPK1 Inhibitors
The following table summarizes publicly available data for this compound and other relevant RIPK1 inhibitors. Note that specific in vitro potency and in vivo efficacy data for this compound in brain injury models are not extensively detailed in the available literature. Researchers should consider determining these parameters empirically.
| Compound | Target | IC50 / EC50 | Assay Conditions | Brain Penetrant | Reference(s) |
| This compound | RIPK1 | Potent inhibitor (specific value not cited) | Not specified | Orally active, brain penetrance not specified | [1] |
| Necrostatin-1 (Nec-1) | RIPK1, IDO | EC50: 490 nM | Necroptosis in Jurkat cells | Yes | [13] |
| GSK2982772 | RIPK1 | IC50: 16 nM | Human RIPK1 | Low in rats | [13] |
| SAR443060 (DNL747) | RIPK1 | IC50: ~0.03 µM (total plasma conc.) | Corrected for human plasma protein binding | Yes | [11] |
| SIR9900 | RIPK1 | Not specified | Not specified | Yes (CSF to unbound plasma ratio: 1.15) | [10] |
| RIPA-56 | RIPK1 | IC50: 13 nM | RIPK1 kinase activity | Not specified | [13] |
Experimental Protocols
Controlled Cortical Impact (CCI) Model in Mice
This protocol describes a common method for inducing a focal traumatic brain injury.
Materials:
-
Stereotaxic frame
-
CCI device (pneumatic or electromagnetic)
-
Anesthesia machine with isoflurane
-
Heating pad
-
Surgical tools (scalpel, drill, forceps)
-
Bone wax
-
Sutures or wound clips
Procedure:
-
Anesthetize the mouse with isoflurane (4-5% for induction, 1.5-2% for maintenance).
-
Shave the head and secure the animal in the stereotaxic frame. Maintain body temperature at 37°C with a heating pad.
-
Make a midline incision to expose the skull.
-
Perform a craniotomy (typically 4-5 mm in diameter) over the desired cortical region (e.g., parietal cortex), keeping the dura mater intact.
-
Position the CCI impactor tip perpendicular to the cortical surface.
-
Set the injury parameters (e.g., impact velocity, depth, and dwell time) on the CCI device.
-
Induce the injury by activating the impactor.
-
After impact, remove the device, control any bleeding with bone wax, and suture the scalp.
-
Administer post-operative analgesics and monitor the animal during recovery.
Middle Cerebral Artery Occlusion (MCAO) Model in Mice
This protocol describes the intraluminal filament method for inducing focal cerebral ischemia.
Materials:
-
Surgical microscope
-
Anesthesia machine
-
Heating pad
-
Micro-surgical instruments
-
Coated monofilament suture (e.g., 6-0 nylon with a silicone tip)
-
Laser Doppler flowmeter (optional but recommended)
Procedure:
-
Anesthetize the mouse and maintain its body temperature at 37°C.
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Make a small incision in the ECA stump.
-
Insert the coated monofilament through the ECA and advance it into the ICA until the tip occludes the origin of the middle cerebral artery (MCA). A Laser Doppler can be used to confirm a significant drop in cerebral blood flow.
-
For transient MCAO, withdraw the filament after a defined period (e.g., 60 minutes). For permanent MCAO, leave the filament in place.
-
Suture the neck incision and provide post-operative care.
Intracerebroventricular (ICV) Injection in Mice
This protocol describes a method for direct drug delivery into the cerebral ventricles.
Materials:
-
Stereotaxic frame
-
Hamilton syringe with a 33-gauge needle
-
Anesthesia machine
-
Surgical drill
-
Sterile aCSF or other appropriate vehicle
Procedure:
-
Anesthetize the mouse and place it in the stereotaxic frame.
-
Expose the skull and identify the bregma.
-
Determine the stereotaxic coordinates for the lateral ventricle (a common coordinate for adult mice is: AP -0.3 mm, ML ±1.0 mm, DV -3.0 mm from bregma).
-
Drill a small burr hole at the target coordinates.
-
Slowly lower the injection needle to the target depth.
-
Infuse the this compound solution at a slow rate (e.g., 0.5 µL/min).
-
Leave the needle in place for a few minutes post-injection to prevent backflow.
-
Slowly withdraw the needle and suture the scalp.
-
Monitor the animal during recovery.
Visualizations
Signaling Pathways
Caption: RIPK1 signaling pathways in cell survival, apoptosis, and necroptosis.
Experimental Workflow
Caption: General experimental workflow for testing this compound in a brain injury model.
Disclaimer: This guide is intended for informational purposes only. All experimental procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols. Researchers should conduct their own pilot studies to determine the optimal formulation, dosage, and administration route for this compound in their specific experimental context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current Update on Transcellular Brain Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impaired RIPK1 ubiquitination sensitizes mice to TNF toxicity and inflammatory cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RIPK1 or RIPK3 deletion prevents progressive neuronal cell death and improves memory function after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibiting RIPK1-driven neuroinflammation and neuronal apoptosis mitigates brain injury following experimental subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. academic.oup.com [academic.oup.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Safety, Pharmacokinetics and Target Engagement of a Novel Brain Penetrant RIPK1 Inhibitor (SIR9900) in Healthy Adults and Elderly Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety, pharmacokinetics and target engagement of novel RIPK1 inhibitor SAR443060 (DNL747) for neurodegenerative disorders: Randomized, placebo‐controlled, double‐blind phase I/Ib studies in healthy subjects and patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. proventainternational.com [proventainternational.com]
- 13. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Necroptosis Inhibition
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot experiments involving necroptosis inhibitors. Here, we address common issues that may arise when Ripk1-IN-16 fails to inhibit necroptosis in your experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a crucial upstream kinase in the necroptosis signaling pathway.[1][2][3] Its kinase activity is essential for the autophosphorylation of RIPK1 and the subsequent recruitment and phosphorylation of RIPK3, leading to the formation of the necrosome complex.[3][4] this compound binds to the kinase domain of RIPK1, preventing its phosphorylation and thereby inhibiting the downstream signaling cascade that leads to necroptotic cell death.
Q2: I've treated my cells with this compound, but they are still dying. What could be the reason?
A2: There are several potential reasons why you might still observe cell death after treatment with this compound. These include:
-
Activation of Alternative Cell Death Pathways: Inhibition of necroptosis can sometimes shunt the signaling towards other cell death modalities like apoptosis or ferroptosis.[5]
-
Suboptimal Experimental Conditions: The concentration of the inhibitor, the stimulus used to induce necroptosis, and the specific cell line can all influence the outcome.
-
Active Caspase-8: If caspase-8 is active, it can cleave and inactivate RIPK1, promoting apoptosis instead of necroptosis.[6][7]
-
Technical Issues with the Assay: The method used to measure cell death may not be specific for necroptosis.
This guide will walk you through troubleshooting these common issues.
Troubleshooting Guide: Why is this compound Not Inhibiting Necroptosis?
This guide provides a step-by-step approach to identify the potential cause of this compound inactivity in your experiment.
Step 1: Verify the Necroptosis Induction Stimulus
The choice of stimulus is critical for robustly inducing necroptosis. The most common method involves a combination of a cytokine (like TNFα), a SMAC mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (like z-VAD-FMK).
-
TNFα (Tumor Necrosis Factor-alpha): Initiates the extrinsic cell death pathway.[6]
-
SMAC mimetics (e.g., Birinapant, BV6): Inhibit cellular Inhibitor of Apoptosis Proteins (cIAPs), which are E3 ubiquitin ligases that polyubiquitinate RIPK1, promoting cell survival. Their inhibition pushes the cell towards a death decision.[4]
-
z-VAD-FMK (pan-caspase inhibitor): Crucial for blocking apoptosis by inhibiting caspase-8. When caspase-8 is inhibited, RIPK1 is not cleaved and is free to initiate necroptosis.[8][9]
Troubleshooting Questions:
-
Are you using a combination of these stimuli?
-
Have you optimized the concentration of each stimulus for your specific cell line?
-
Is your z-VAD-FMK stock active? Caspase inhibitors can be unstable.
Step 2: Assess for Activation of Alternative Cell Death Pathways
When the necroptotic pathway is blocked by this compound, cells may switch to an alternative death pathway, most commonly apoptosis.
Experimental Workflow to Differentiate Cell Death Pathways:
Caption: Troubleshooting workflow for unexpected cell death.
Recommended Experiments:
-
Caspase Activity Assay: Measure caspase-3/7 activity to directly test for apoptosis.
-
Western Blot for Cleaved PARP or Cleaved Caspase-3: These are hallmark indicators of apoptosis.
-
Co-treatment with Apoptosis or Ferroptosis Inhibitors: Use inhibitors like z-VAD-FMK (for apoptosis) or Ferrostatin-1 (for ferroptosis) alongside this compound to see if cell death is rescued.
Step 3: Confirm Target Engagement and Pathway Inhibition
It is essential to verify that this compound is effectively inhibiting its target, RIPK1, within the cell.
Experimental Protocol: Western Blot Analysis of Necroptosis Signaling
-
Cell Culture and Treatment: Plate your cells and allow them to adhere overnight. Pre-treat with this compound at various concentrations for 1-2 hours.
-
Induction of Necroptosis: Add your necroptosis-inducing stimuli (e.g., TNFα, SMAC mimetic, and z-VAD-FMK).
-
Lysate Preparation: At different time points (e.g., 0, 2, 4, 6 hours) after stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-RIPK1 (Ser166)
-
Total RIPK1
-
Phospho-RIPK3 (Ser227)
-
Total RIPK3
-
Phospho-MLKL (Ser358)[10]
-
Total MLKL
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Expected Results:
In a successful experiment, this compound should decrease the phosphorylation of RIPK1, RIPK3, and MLKL in a dose-dependent manner, without affecting the total protein levels.
Necroptosis Signaling Pathway Diagram:
Caption: Simplified necroptosis signaling pathway.
Step 4: Review and Optimize Assay for Measuring Cell Death
The choice of cell death assay is critical for accurately interpreting your results.
| Assay Type | Principle | Pros | Cons |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes. | Simple, inexpensive, and measures a direct consequence of lytic cell death. | Does not distinguish between necroptosis and other forms of necrotic cell death (e.g., secondary necrosis). |
| Propidium Iodide (PI) Staining with Flow Cytometry or Microscopy | PI is a fluorescent dye that enters cells with compromised membranes and intercalates with DNA. | Allows for single-cell analysis and can be combined with other markers (e.g., Annexin V) to distinguish between apoptosis and necrosis.[10] | Stains all necrotic cells, so timing is crucial to differentiate from secondary necrosis following apoptosis. |
| Annexin V/PI Staining | Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI stains necrotic cells. | Can distinguish between viable, early apoptotic, late apoptotic/secondary necrotic, and primary necrotic cells.[10] | Requires careful gating and interpretation. |
| Western Blot for p-MLKL | Detects the phosphorylated, active form of MLKL, which is a specific downstream marker of necrosome formation.[10][11] | Highly specific for necroptosis. | Does not directly measure cell death. |
Recommendation: A combination of methods is ideal. For example, use an LDH or PI assay to quantify cell death and confirm the mechanism by performing a western blot for p-MLKL.
Quantitative Data Summary
The following table provides representative IC50 values for RIPK1 inhibitors in various cell lines and under different stimulation conditions. Note that specific values for this compound may vary.
| Cell Line | Stimulus | Inhibitor | IC50 (nM) | Reference |
| HT-29 | TNFα + SMAC + z-VAD | Necrostatin-1 | 200-500 | [4] |
| L929 | TNFα | Necrostatin-1 | ~500 | [4] |
| MEF | TNFα + TAK1i + z-VAD | Compound X | 10-100 | [9] |
| J774A.1 | LPS + z-VAD | GSK'963 | 1-10 | [12] |
This table provides example data to illustrate the range of potencies and is not specific to this compound.
By systematically working through these troubleshooting steps, you can identify the likely reason for the apparent lack of efficacy of this compound in your experiments and take corrective measures to achieve successful inhibition of necroptosis.
References
- 1. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 3. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necroptosis as an alternative form of programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Necroptosis and ferroptosis are alternative cell death pathways that operate in acute kidney failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Necroptosis: an alternative cell death program defending against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RIPK1 can mediate apoptosis in addition to necroptosis during embryonic development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 10. bioradiations.com [bioradiations.com]
- 11. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Potency Showdown: Ripk1-IN-16 Emerges as a More Potent Successor to Necrostatin-1s in Necroptosis Inhibition
In the landscape of targeted therapies for inflammatory diseases, a newer contender, Ripk1-IN-16, demonstrates significantly higher potency in inhibiting necroptotic cell death compared to the well-established tool compound, Necrostatin-1s. Experimental data reveals that this compound is approximately ten times more effective in cellular assays, marking a considerable advancement in the development of RIPK1 inhibitors.
Necroptosis, a form of programmed necrosis, is a lytic and inflammatory mode of cell death orchestrated by a signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL). The kinase activity of RIPK1 is a critical initiator of this pathway, making it a prime target for therapeutic intervention in a host of inflammatory and neurodegenerative conditions. For years, Necrostatin-1 and its more stable and specific analog, Necrostatin-1s (Nec-1s), have been the go-to chemical probes for studying the role of RIPK1-mediated necroptosis. However, the quest for more potent and drug-like inhibitors has led to the development of novel compounds like this compound.
Quantitative Comparison of Potency
A direct comparison in cellular-based necroptosis assays highlights the superior potency of this compound. While Necrostatin-1s is a potent inhibitor in its own right, this compound exhibits its effects at significantly lower concentrations.
| Compound | Target | Assay Type | Cell Line | EC50 (µM) | Reference |
| This compound | RIPK1-mediated necroptosis | Cell Viability Assay | HT-29 | Not explicitly stated, but ~10x more potent than Nec-1s | [1] |
| RIPK1-mediated necroptosis | Cell Viability Assay | L929 | Not explicitly stated, but ~10x more potent than Nec-1s | [1] | |
| Necrostatin-1s | RIPK1-mediated necroptosis | Cell Viability Assay | HT-29 | ~0.3 µM (estimated from graphical data) | [1] |
| RIPK1-mediated necroptosis | Cell Viability Assay | L929 | ~0.5 µM (estimated from graphical data) | [1] | |
| Necrostatin-1 | RIPK1 Kinase Activity | In vitro Kinase Assay | - | 0.182 | [2] |
| Necroptosis Inhibition | Cell Viability Assay | Jurkat | 0.49 | [2] |
Note: this compound is also referred to as Compound 4-155 in the cited literature. The potency of this compound was determined to be approximately 10 times higher than Necrostatin-1s in the same cellular assays[1].
In a study by Ling et al. (2023), this compound (referred to as Compound 4-155) was shown to protect both human colon adenocarcinoma HT-29 cells and mouse fibrosarcoma L929 cells from induced necroptosis with significantly greater efficacy than Necrostatin-1s[1]. Furthermore, in a mouse model of TNF-induced systemic inflammatory response syndrome (SIRS), the anti-inflammatory effect of this compound was found to be substantially stronger than that of Necrostatin-1s at the same dosage[1].
Mechanism of Action: Targeting the Core of Necroptosis
Both this compound and Necrostatin-1s function by inhibiting the kinase activity of RIPK1. This inhibition prevents the autophosphorylation of RIPK1, a crucial step for the recruitment and activation of RIPK3. Without the formation of this "necrosome" complex, the downstream phosphorylation of MLKL is blocked. Phosphorylated MLKL is responsible for oligomerizing and translocating to the plasma membrane, where it forms pores that lead to cell lysis and the release of pro-inflammatory contents. By targeting the apex of this cascade, both inhibitors effectively halt the entire necroptotic process.
Experimental Protocols
The determination of the potency of these inhibitors relies on robust and reproducible experimental methodologies.
Cell-Based Necroptosis Assay
This assay is fundamental for evaluating the efficacy of inhibitors in a cellular context.
-
Objective: To measure the ability of a compound to protect cells from induced necroptosis.
-
Cell Lines: Human colon adenocarcinoma cells (HT-29) or mouse fibrosarcoma cells (L929) are commonly used as they are well-characterized models for studying necroptosis.
-
Induction of Necroptosis:
-
For HT-29 cells, necroptosis is typically induced by a combination of Tumor Necrosis Factor-alpha (TNF-α), a Smac mimetic (to inhibit apoptosis), and a pan-caspase inhibitor such as z-VAD-FMK. This cocktail is often abbreviated as TSZ.
-
For L929 cells, treatment with TNF-α and z-VAD-FMK (TZ) is usually sufficient to induce necroptosis.
-
-
Experimental Workflow:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The following day, cells are pre-treated with various concentrations of the test inhibitor (e.g., this compound or Necrostatin-1s) for a specified period (e.g., 1-2 hours).
-
The necroptosis-inducing cocktail (TSZ or TZ) is then added to the wells.
-
The plates are incubated for a defined duration (e.g., 24 hours).
-
Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
The results are normalized to untreated control cells (100% viability) and cells treated only with the necroptosis stimulus (0% viability).
-
The half-maximal effective concentration (EC50) is calculated from the dose-response curve.
-
In Vitro Kinase Assay
To determine the direct inhibitory effect on the RIPK1 enzyme, a biochemical kinase assay is employed.
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against the enzymatic activity of RIPK1.
-
Methodology: A common method is the ADP-Glo™ Kinase Assay.
-
Recombinant human RIPK1 enzyme is incubated with a substrate (e.g., a generic kinase substrate like myelin basic protein) and ATP in the presence of varying concentrations of the inhibitor.
-
The kinase reaction is allowed to proceed for a set time.
-
The amount of ADP produced, which is proportional to the kinase activity, is measured by a luminescence-based detection system.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion
The available evidence strongly indicates that this compound is a more potent inhibitor of RIPK1-mediated necroptosis than Necrostatin-1s. Its approximately tenfold greater potency in cellular assays represents a significant improvement and suggests its potential as a more effective research tool and a promising candidate for further preclinical and clinical development for the treatment of diseases driven by necroptosis. The enhanced potency of this compound may allow for lower effective doses in in vivo studies, potentially reducing off-target effects and improving therapeutic outcomes. As research in this field continues, the development of highly potent and selective RIPK1 inhibitors like this compound will be crucial for translating the science of necroptosis into novel therapies.
References
A Comparative Analysis of Ripk1-IN-16 and Other RIPK1 Inhibitors for Researchers
For researchers and professionals in drug development, the selection of a suitable kinase inhibitor is paramount for advancing investigations into inflammatory diseases, neurodegeneration, and cancer. This guide provides a detailed comparison of the selectivity profile of Ripk1-IN-16 against other prominent Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors, supported by experimental data and detailed protocols.
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that govern inflammation and cell death, including apoptosis and necroptosis. Its multifaceted role has made it an attractive therapeutic target. A range of small molecule inhibitors have been developed to modulate its kinase activity. This guide focuses on comparing the selectivity and potency of this compound with other well-characterized RIPK1 inhibitors such as GSK2982772, Necrostatin-1, and the multi-kinase inhibitor Ponatinib.
Selectivity and Potency Profile of RIPK1 Inhibitors
The efficacy and safety of a kinase inhibitor are intrinsically linked to its selectivity. An ideal inhibitor will potently target the kinase of interest while minimizing off-target effects. The following table summarizes the available quantitative data for this compound and its counterparts.
| Inhibitor | Target | IC50/EC50 (nM) | Selectivity Profile | Mechanism of Action |
| This compound | RIPK1 | Data not publicly available | Orally active and potent inhibitor of RIPK1; protects against TNF-induced systemic inflammatory response syndrome and sepsis by blocking RIPK1-mediated necroptosis.[1] | Not specified |
| GSK2982772 | Human RIPK1 | 16 | Highly selective; tested against a panel of over 339 kinases at 10 µM and showed more than 1,000-fold selectivity for RIPK1 over other kinases, with some weak inhibition of ERK5.[2][3] | ATP-competitive |
| Necrostatin-1 | Human RIPK1 | 182 (EC50 for inhibiting RIPK1 kinase) | Selective for RIPK1-mediated necroptosis.[4] It is an allosteric inhibitor and does not inhibit apoptosis or caspase-dependent cell death.[1][5] Also known to inhibit indoleamine-2,3-dioxygenase (IDO).[4] | Allosteric inhibitor |
| Ponatinib | RIPK1 | ~10-fold less active than against Abl | Multi-kinase inhibitor with high affinity for Abl, VEGFR, PDGFR, FGFR, Src, KIT, RET, AKT, ERK, and FLT3.[6][7] It inhibits both RIPK1 and RIPK3.[8] | Type II inhibitor |
Experimental Methodologies
Accurate assessment of an inhibitor's selectivity and potency relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays used to characterize RIPK1 inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Protocol:
-
Reagent Preparation:
-
Prepare a kinase dilution buffer (e.g., 25 mM HEPES pH 7.5, 200 mM NaCl, 10 mM MgCl2, 1 mM MnCl2, 2 mM TCEP).
-
Prepare a 2x substrate/ATP solution in the kinase dilution buffer. The final ATP concentration should be close to the Km for RIPK1.
-
Prepare serial dilutions of the test inhibitor in the kinase dilution buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the inhibitor solution.
-
Add 5 µL of the RIPK1 enzyme solution.
-
Initiate the reaction by adding 10 µL of the 2x substrate/ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
Cellular Necroptosis Inhibition Assay (CellTiter-Glo®)
This assay measures cell viability to determine the protective effect of an inhibitor against TNF-α-induced necroptosis in a cell line such as human colon adenocarcinoma HT-29 cells.
Protocol:
-
Cell Seeding:
-
Seed HT-29 cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight to allow for cell attachment.
-
-
Inhibitor and Necroptosis Induction:
-
Pre-treat the cells with serial dilutions of the RIPK1 inhibitor for 1-2 hours.
-
Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM Birinapant), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK).
-
Incubate for 18-24 hours.
-
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 2.0 Reagent equal to the volume of the cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Data Analysis:
Western Blot Analysis of RIPK1 Phosphorylation
This method is used to directly assess the inhibitor's effect on the autophosphorylation of RIPK1 at Ser166, a key marker of its activation.[13]
Protocol:
-
Cell Lysis:
-
Treat cells with the inhibitor and necroptosis-inducing stimuli as described in the cellular assay.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phospho-RIPK1 (Ser166) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total RIPK1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[14][15]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental procedures can aid in understanding the context of inhibitor action and the methods used for their evaluation.
Caption: RIPK1 Signaling Pathway.
Caption: Kinase Inhibitor Profiling Workflow.
References
- 1. mcherry-sarna.com [mcherry-sarna.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Identification of RIP1 kinase as a specific cellular target of necrostatins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure guided design of potent and selective ponatinib-based hybrid inhibitors for RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A cellular screen identifies ponatinib and pazopanib as inhibitors of necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. content.protocols.io [content.protocols.io]
- 10. kinaselogistics.com [kinaselogistics.com]
- 11. OUH - Protocols [ous-research.no]
- 12. promega.com [promega.com]
- 13. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 14. pubcompare.ai [pubcompare.ai]
- 15. origene.com [origene.com]
Unveiling the Selectivity of RIPK1 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise interactions of kinase inhibitors is paramount. This guide provides an objective comparison of the cross-reactivity profiles of representative Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors, supported by experimental data and detailed methodologies.
Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and programmed cell death pathways, including necroptosis and apoptosis.[1][2] Its role in various pathological conditions has spurred the development of small molecule inhibitors. However, the therapeutic success of these inhibitors hinges on their selectivity, as off-target effects can lead to unforeseen toxicities and diminished efficacy. This guide delves into the cross-reactivity of RIPK1 inhibitors with other kinases, offering a comparative analysis based on available experimental data.
Comparative Analysis of Kinase Selectivity
To quantify the selectivity of RIPK1 inhibitors, comprehensive screening against a broad panel of kinases is essential. The KINOMEscan™ platform is a widely utilized competition binding assay for this purpose. Below is a summary of the selectivity data for representative RIPK1 inhibitors.
| Inhibitor | Concentration | Number of Kinases Screened | Off-Target Kinases Inhibited (>80% inhibition) | Reference |
| 7-Cl-O-Nec-1 | Not specified | >400 | 0 | [3] |
| GSK'414 | 10 µM | 294 | 20 | [4] |
| GSK'157 | 10 µM | 300 | 17 | [4] |
Note: 7-Cl-O-Nec-1 is an optimized analog of Necrostatin-1.[3] GSK'414 and GSK'157 were initially identified as PERK inhibitors but were later found to be potent RIPK1 inhibitors.[4][5]
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting selectivity data. The following protocol outlines the KINOMEscan™ competition binding assay.
KINOMEscan™ Competition Binding Assay
This assay quantitatively measures the binding of a test compound to a panel of DNA-tagged recombinant kinases.
Principle: The assay is based on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase that remains bound to the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger binding of the compound to the kinase.[6][7][8]
Procedure: [6]
-
Immobilization of Ligand: Streptavidin-coated magnetic beads are treated with a biotinylated, broadly active kinase inhibitor (the "bait") to create an affinity resin.
-
Binding Reaction: The DNA-tagged kinases are incubated with the affinity resin and the test compound at a specific concentration (e.g., 10 µM). A DMSO control is run in parallel.
-
Washing: The beads are washed to remove unbound kinase and test compound.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The amount of eluted kinase is quantified by qPCR using primers specific for the DNA tag.
-
Data Analysis: The results are reported as "percent of control" (%Ctrl), where the DMSO sample represents 100%. A lower %Ctrl value indicates a stronger interaction between the test compound and the kinase. Dissociation constants (Kd) can also be determined by running the assay with a range of test compound concentrations.[7]
RIPK1 Signaling Pathway
RIPK1 is a key signaling node that integrates signals from various upstream receptors, most notably the tumor necrosis factor receptor 1 (TNFR1), to regulate cell fate.
Caption: RIPK1 signaling downstream of TNFR1.
Experimental Workflow for Kinase Selectivity Profiling
The process of evaluating the cross-reactivity of a kinase inhibitor involves a systematic workflow.
Caption: Workflow for kinase inhibitor selectivity profiling.
References
- 1. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity and specificity of necrostatin-1, small-molecule inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of GSK2606414 and GSK2656157 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 7. chayon.co.kr [chayon.co.kr]
- 8. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
A Comparative Guide to RIPK1 Kinase Inhibitors: Evaluating the In Vivo Efficacy of GSK2982772
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the in vivo efficacy of the clinical-stage RIPK1 inhibitor, GSK2982772. Due to the absence of publicly available data for Ripk1-IN-16, this guide will focus on GSK2982772 and provide a broader context of in vivo RIPK1 inhibition through data from other relevant compounds and genetic models.
Introduction to RIPK1 Inhibition
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling node that regulates cellular fate in response to inflammatory stimuli, particularly through the tumor necrosis factor (TNF) receptor 1 (TNFR1) pathway.[1][2][3] RIPK1's kinase activity is a key driver of necroptosis, a form of programmed inflammatory cell death, and also contributes to apoptosis.[1][2] Dysregulation of RIPK1-mediated signaling has been implicated in a range of inflammatory and neurodegenerative diseases, making it an attractive therapeutic target.[2][3] Small molecule inhibitors of RIPK1 kinase activity are being developed to block these pathological processes.
GSK2982772: A Clinical-Stage RIPK1 Inhibitor
GSK2982772 is a potent and selective, orally bioavailable inhibitor of RIPK1 kinase.[1] It has been investigated in several Phase II clinical trials for inflammatory diseases.
In Vivo Efficacy of GSK2982772
The in vivo efficacy of GSK2982772 has been evaluated in various preclinical models and clinical trials. In a mouse model of TNF-induced systemic inflammatory response syndrome (SIRS), GSK2982772 demonstrated a significant protective effect by preventing hypothermia.[1]
Clinical trials have explored the efficacy of GSK2982772 in several human inflammatory conditions:
-
Psoriasis: In a randomized, placebo-controlled study in patients with active plaque psoriasis, the results were inconclusive, and further investigation was suggested.
-
Rheumatoid Arthritis: A Phase IIa study in patients with active rheumatoid arthritis did not show significant clinical benefit.
-
Ulcerative Colitis: A Phase IIa trial in patients with active ulcerative colitis also did not demonstrate a significant clinical benefit.
While preclinical data showed promise, the clinical trial results for GSK2982772 in these specific inflammatory conditions have been disappointing, leading to the discontinuation of its development for some indications.
Comparative In Vivo Efficacy Data
As no direct comparative in vivo data for this compound and GSK2982772 is publicly available, this table summarizes the key preclinical in vivo model for GSK2982772 and the general outcomes observed with genetic inhibition of RIPK1 kinase activity, which represents the therapeutic goal of inhibitors like this compound.
| Compound/Model | In Vivo Model | Key Efficacy Readouts | Outcome | Reference |
| GSK2982772 | TNF-induced SIRS in mice | Prevention of hypothermia | Significant protection observed | [1] |
| Ripk1 Kinase-Dead (D138N/D138N) Mice | TNF-induced shock | Survival, body temperature | Protected from TNF-induced hypothermia and mortality. | [4] |
| Ripk1 Kinase-Dead (D138N/D138N) Mice | Vaccinia virus infection | Viral titers, liver inflammation | Unable to control viral replication, reduced liver inflammation, indicating a role for RIPK1 kinase in host defense. | [4] |
| Ripk1 Kinase-Dead (K45A) Mice | TNF and zVAD-induced lethal shock | Survival, body temperature | Protected from lethal shock and temperature loss. | [5] |
| Ripk1 Kinase-Dead (K45A) Mice | SHARPIN-deficient (cpdm) mice (model of severe skin and multi-organ inflammation) | Pathology scoring | Complete protection against all cpdm-related pathology. | [5] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing experimental data.
TNF-induced Systemic Inflammatory Response Syndrome (SIRS) in Mice (for GSK2982772)
-
Animal Model: Male C57BL/6 mice.
-
Compound Administration: GSK2982772 was administered orally at varying doses prior to the TNF challenge.
-
Induction of SIRS: Mice were injected intravenously with recombinant murine TNF.
-
Efficacy Measurement: Core body temperature was monitored at regular intervals using a rectal probe. A significant drop in body temperature is indicative of the systemic inflammatory response.
-
Data Analysis: The change in body temperature from baseline was calculated and compared between vehicle-treated and GSK2982772-treated groups.
General Protocol for In Vivo Studies with Kinase-Dead RIPK1 Mice
-
Animal Models: Generation of knock-in mice endogenously expressing catalytically inactive RIPK1 (e.g., D138N or K45A mutations).[4][5]
-
Experimental Induction of Disease: Mice are subjected to various inflammatory or infectious challenges, such as intravenous injection of TNF, infection with vaccinia virus, or genetic models of inflammation (e.g., crossing with SHARPIN-deficient mice).[4][5]
-
Efficacy Readouts: Depending on the model, readouts can include survival rates, body temperature, viral titers in different organs, histopathological analysis of tissues for inflammation, and measurement of inflammatory cytokines in serum.[4][5]
-
Comparison: The responses of kinase-dead RIPK1 mice are compared to wild-type littermate controls subjected to the same experimental conditions.
Signaling Pathways and Experimental Workflows
RIPK1 Signaling Pathway
The following diagram illustrates the central role of RIPK1 in TNF-induced signaling pathways, leading to cell survival, apoptosis, or necroptosis.
Caption: TNFα-induced RIPK1 signaling pathways.
General Experimental Workflow for In Vivo Efficacy Testing
This diagram outlines a typical workflow for evaluating the in vivo efficacy of a RIPK1 inhibitor.
Caption: Workflow for in vivo efficacy testing.
Conclusion
While a direct comparison between this compound and GSK2982772 is not possible due to the lack of public data on this compound, the available information on GSK2982772 and genetic models of RIPK1 kinase inhibition provides a strong foundation for understanding the potential therapeutic effects of targeting this pathway. Preclinical models consistently demonstrate that inhibiting RIPK1 kinase activity can be protective in various inflammatory conditions. However, the clinical translation of this approach with GSK2982772 has proven challenging for certain indications, highlighting the complexity of these diseases and the need for further research into patient selection and dosing strategies. Future studies on this compound and other next-generation RIPK1 inhibitors will be crucial to fully elucidate the therapeutic potential of this target.
References
- 1. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 2. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. RIPK1 kinase inactive mice are viable and protected from TNF-induced necroptosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIP1 kinase activity is dispensable for normal development but is a key regulator of inflammation in SHARPIN-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of Ripk1-IN-16: A Comparative Guide for Researchers
An in-depth analysis of Ripk1-IN-16 (also known as Compound 4-155), a potent and orally active RIPK1 inhibitor, reveals its significant anti-inflammatory properties. This guide provides a comprehensive comparison with other RIPK1 inhibitors, supported by experimental data, detailed protocols, and pathway diagrams to aid researchers in drug development and inflammatory disease studies.
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, making it a prime therapeutic target for a host of inflammatory diseases. The validation of small molecule inhibitors of RIPK1 is crucial for the development of new treatments. This guide focuses on this compound, a novel inhibitor, and compares its efficacy with the widely studied Necrostatin-1s (Nec-1s). While direct validation of this compound in knockout models is not yet published, this guide also discusses the importance of such models in confirming the on-target effects of RIPK1 inhibitors.
Data Presentation: In Vitro and In Vivo Efficacy
This compound has demonstrated superior potency in inhibiting necroptosis and inflammation compared to Nec-1s in both cellular and animal models.
In Vitro Inhibition of Necroptosis
This compound shows significantly higher activity in protecting human and murine cells from TNF-α-induced necroptosis.
| Cell Line | Treatment | This compound (EC50) | Necrostatin-1s (EC50) | Fold-change in Potency |
| HT-29 (Human) | TSZ (TNF-α, Smac mimetic, z-VAD-FMK) | ~2.8 nM | Not explicitly stated, but this compound is ~10x more active[1] | ~10x |
| L929 (Murine) | TZ (TNF-α, z-VAD-FMK) | Not explicitly stated, but this compound is ~10x more active[1] | Not explicitly stated | ~10x |
In Vivo Anti-inflammatory Effects in a TNF-induced SIRS Model
In a mouse model of Systemic Inflammatory Response Syndrome (SIRS) induced by TNF-α, oral administration of this compound provided significant protection against lethality and reduced systemic inflammation.
| Parameter | Vehicle Control | This compound (6 mg/kg, oral) | Necrostatin-1s (6 mg/kg, oral) |
| Survival Rate | 0%[1] | 90%[1] | Significantly lower than this compound[1] |
| Serum TNF-α levels | Markedly elevated | Significantly reduced[1] | Less effective reduction than this compound[1] |
| Serum IL-6 levels | Markedly elevated | Significantly reduced[1] | Less effective reduction than this compound[1] |
| Liver Histopathology | Severe inflammatory damage[1] | Protected from damage[1] | Less protection than this compound[1] |
| Kidney Histopathology | Severe inflammatory damage[1] | Protected from damage[1] | Less protection than this compound[1] |
The Role of Knockout Models in Validating RIPK1 Inhibitors
While the primary study on this compound utilized a wild-type mouse model, the gold standard for validating the on-target effects of a kinase inhibitor involves the use of knockout or kinase-dead knock-in animal models.
-
RIPK1 Knockout (Ripk1-/-) Mice: These mice are neonatally lethal due to systemic inflammation, demonstrating the essential scaffolding function of RIPK1 in preventing spontaneous cell death and inflammation. The use of conditional knockout mice allows for tissue-specific deletion of Ripk1 to study its role in specific inflammatory contexts.
-
RIPK1 Kinase-Dead (Ripk1D138N/D138N) Mice: These mice express a catalytically inactive form of RIPK1. Unlike knockout mice, they are viable and develop normally, indicating that the kinase activity of RIPK1 is not essential for its pro-survival functions. However, these mice are resistant to TNF-induced SIRS, confirming that the lethal inflammation in this model is dependent on RIPK1 kinase activity.
The validation of a RIPK1 inhibitor in a kinase-dead knock-in model is a powerful tool. If the inhibitor shows efficacy in wild-type animals but has no additional effect in kinase-dead animals under the same inflammatory challenge, it provides strong evidence that the inhibitor's therapeutic effect is mediated through the specific inhibition of RIPK1's kinase activity.
Signaling Pathways and Experimental Workflows
RIPK1 Signaling Pathway in Inflammation and Necroptosis
The following diagram illustrates the central role of RIPK1 in TNF-α signaling, leading to either pro-inflammatory gene expression via NF-κB or programmed cell death (apoptosis or necroptosis). This compound acts by inhibiting the kinase activity of RIPK1, thereby blocking the necroptotic pathway.
Caption: RIPK1 signaling pathway.
Experimental Workflow for In Vivo Validation of this compound
This workflow outlines the key steps in the in vivo validation of this compound's anti-inflammatory effects in a TNF-α-induced SIRS mouse model.
Caption: In Vivo Validation Workflow.
Logical Relationship: Validating a RIPK1 Inhibitor
The following diagram illustrates the logical steps and rationale for validating a novel RIPK1 inhibitor like this compound, highlighting the importance of knockout models.
Caption: Validation Logic for RIPK1 Inhibitors.
Experimental Protocols
TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS) in Mice
This in vivo model is used to assess the efficacy of anti-inflammatory compounds in a systemic inflammation setting.
-
Animals: Use age- and weight-matched wild-type mice (e.g., C57BL/6).
-
Acclimatization: Allow mice to acclimate for at least one week before the experiment.
-
Grouping: Randomly divide mice into treatment groups (e.g., vehicle, this compound, Nec-1s).
-
Drug Administration: Administer this compound (e.g., 6 mg/kg) or Nec-1s (e.g., 6 mg/kg) orally. The vehicle control group receives the corresponding vehicle.
-
SIRS Induction: After a specified time post-drug administration (e.g., 1 hour), induce SIRS by intraperitoneal (i.p.) injection of murine TNF-α (e.g., 20 μg/kg).
-
Monitoring: Monitor the survival of the mice over a set period (e.g., 24-48 hours).
-
Sample Collection: In separate cohorts of animals, collect blood via cardiac puncture at a peak time for cytokine release (e.g., 1-2 hours post-TNF-α injection) for serum preparation.
-
Cytokine Analysis: Measure serum levels of TNF-α and IL-6 using commercially available ELISA kits.
-
Histopathology: At the end of the experiment or at a specified time point, euthanize the animals and collect organs such as the liver and kidney. Fix the tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for histopathological evaluation of inflammatory cell infiltration and tissue damage.
Cell Viability Assay for Necroptosis
This assay quantifies the protective effect of inhibitors against necroptosis in cell culture.
-
Cell Seeding: Seed cells (e.g., HT-29 or L929) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or Nec-1s for a specified duration (e.g., 1-2 hours).
-
Necroptosis Induction: Induce necroptosis by adding a combination of stimuli. For HT-29 cells, use TSZ (TNF-α, Smac mimetic, and the pan-caspase inhibitor z-VAD-FMK). For L929 cells, use TZ (TNF-α and z-VAD-FMK).
-
Incubation: Incubate the cells for a period sufficient to induce cell death (e.g., 24 hours).
-
Viability Measurement: Assess cell viability using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the EC50 values for each inhibitor.
Immunoprecipitation for RIPK1-RIPK3 Interaction
This technique is used to determine if an inhibitor can disrupt the formation of the necrosome complex.
-
Cell Treatment: Treat cells (e.g., HT-29) with the necroptotic stimulus (TSZ) in the presence or absence of the RIPK1 inhibitor (this compound or Nec-1s) for a time that allows for necrosome formation (e.g., 6 hours).
-
Cell Lysis: Lyse the cells in a suitable immunoprecipitation buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-RIPK1 antibody overnight at 4°C with gentle rotation.
-
Bead Capture: Add protein A/G-agarose beads to the lysates and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against RIPK1 and RIPK3 to detect the co-immunoprecipitation of RIPK3 with RIPK1. A reduction in the amount of co-precipitated RIPK3 in the presence of the inhibitor indicates disruption of the complex.
Conclusion
This compound (Compound 4-155) is a highly potent and orally bioavailable inhibitor of RIPK1 with demonstrated efficacy in preclinical models of inflammation. Its superior performance compared to Nec-1s in both in vitro and in vivo settings makes it a promising candidate for further development. While the existing data strongly supports its anti-inflammatory effects through the inhibition of RIPK1-mediated necroptosis, future studies utilizing Ripk1 kinase-dead knock-in models would provide definitive on-target validation and further strengthen its position as a potential therapeutic for inflammatory diseases. The experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers aiming to investigate this compound and other RIPK1 inhibitors.
References
A Comparative Analysis of Orally Bioavailable RIPK1 Inhibitors for Researchers
A deep dive into the performance, pharmacokinetics, and experimental evaluation of leading clinical-stage RIPK1 inhibitors: GSK2982772, SAR443060 (DNL747), and SAR443820 (DNL788).
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and regulated cell death, particularly necroptosis. Its central role in various pathological conditions has spurred the development of small molecule inhibitors. This guide provides a comparative overview of three prominent orally bioavailable RIPK1 inhibitors that have progressed to clinical trials: GSK2982772, SAR443060 (DNL747), and SAR443820 (DNL788). The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these compounds.
Performance and Potency
The inhibitory potential of these compounds has been characterized through various in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency.
| Inhibitor | Assay Type | Cell/Enzyme System | IC50 (nM) | Reference |
| GSK2982772 | Kinase Activity | Human RIPK1 | 16 | [1] |
| Kinase Activity | Monkey RIPK1 | 20 | [1] | |
| Cellular Necroptosis | Human Monocytic U937 Cells | Not explicitly quantified but effective | [2] | |
| SAR443060 (DNL747) | RIPK1 Phosphorylation | Human PBMCs (TNF-α induced) | 3.9 | [3] |
| SAR443820 (DNL788) | RIPK1 Inhibition | Human PBMCs | 3.16 | [4] |
Pharmacokinetic Profiles
The oral bioavailability and pharmacokinetic properties are crucial for the therapeutic potential of these inhibitors. The following tables summarize key pharmacokinetic parameters from preclinical and clinical studies.
Preclinical Pharmacokinetics
| Inhibitor | Species | Key Findings | Reference |
| GSK2982772 | Rat | Low brain penetration (4%). Good free fraction in blood (4.2%). | [1] |
| SAR443060 (DNL747) | Cynomolgus Monkey | NOAEL established at 200 mg/kg/day in 28-day GLP toxicity studies. | [3] |
| SAR443820 (DNL788) | Not Specified | Orally bioavailable, brain penetrant. | [5] |
Clinical Pharmacokinetics (in Healthy Volunteers)
| Parameter | GSK2982772 | SAR443060 (DNL747) | SAR443820 (DNL788) | Reference |
| Dose Range Studied | Single: 0.1-120 mg; Repeat: 20 mg QD to 120 mg BID | Single: 100-400 mg | Single: 10-40 mg; Repeat: 10 mg QD to 20 mg BID | [6][7],[3],[4][5] |
| Tmax (hours) | 1.5-2.5 | 2-4 | Not Specified | [6],[3] |
| Half-life (t1/2) (hours) | 2-3 | Not Specified | Single Dose: 5.7-8.0; Repeated Dose: 7.2-8.9 | [4],[5] |
| Dose Proportionality | Approximately linear up to 120 mg BID | Total exposure dose-proportional | No major deviations | [6][7],[3],[5] |
| CNS Penetration | Low | Yes | High (Mean CSF-to-unbound plasma ratio: 0.8-1.3) | [1],[3],[5] |
| Target Engagement | >90% over 24h (60 and 120 mg BID) | Robust peripheral target engagement | Robust peripheral target engagement (up to 90% inhibition) | [6][7],[3],[5] |
Note: The clinical development of SAR443060 (DNL747) was discontinued due to preclinical toxicology findings, which were suggested to be compound-specific rather than related to the RIPK1 pathway itself.[3][8]
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches, the following diagrams are provided.
Caption: TNFα-induced signaling pathways leading to survival, apoptosis, or necroptosis, and the point of intervention for RIPK1 inhibitors.
Caption: A generalized experimental workflow for the discovery and development of RIPK1 inhibitors.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of key methodologies used in the evaluation of these RIPK1 inhibitors.
RIPK1 Kinase Activity Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
-
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Reagents: Recombinant human RIPK1 enzyme, a suitable substrate (e.g., myelin basic protein), ATP, and the ADP-Glo™ Kinase Assay kit (Promega).
-
Procedure (General):
-
The RIPK1 kinase reaction is set up in a multi-well plate containing the enzyme, substrate, ATP, and the test inhibitor at various concentrations.
-
The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP (incubation for approximately 40 minutes).
-
Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal (incubation for 30-60 minutes).
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated from the dose-response curves.
-
Cellular Necroptosis Assay
This assay measures the ability of an inhibitor to protect cells from induced necroptotic cell death.
-
Cell Lines: Human monocytic U937 cells or mouse fibrosarcoma L929 cells are commonly used.[2]
-
Induction of Necroptosis:
-
Human U937 cells: Typically stimulated with a combination of TNF-α, a SMAC mimetic (e.g., SM-164 or LCL161), and a pan-caspase inhibitor (e.g., z-VAD-FMK). The caspase inhibitor is crucial to block apoptosis and drive the cells towards necroptosis.[3][9]
-
Mouse L929 cells: Often stimulated with TNF-α alone, as they are highly sensitive to TNF-induced necroptosis.[1]
-
-
Procedure (General):
-
Cells are seeded in multi-well plates.
-
Cells are pre-incubated with various concentrations of the RIPK1 inhibitor for a specific duration (e.g., 1-2 hours).
-
Necroptosis is induced by adding the appropriate stimuli.
-
The plates are incubated for a defined period (e.g., 8-24 hours).
-
Cell viability is assessed using methods such as:
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.[1]
-
Propidium Iodide (PI) or Sytox Green Staining: These dyes are excluded by live cells but enter and stain the nuclei of dead cells with compromised membranes. Fluorescence can be measured with a plate reader or by flow cytometry.[9]
-
-
EC50 values (the concentration of inhibitor that provides 50% protection from cell death) are determined from the dose-response curves.
-
In Vivo Pharmacokinetic Studies
These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitors in animal models.
-
Animal Models: Typically conducted in rodents (e.g., mice or rats) and sometimes in larger animals like dogs or non-human primates.[1][10]
-
Administration: The inhibitor is administered orally (e.g., by gavage) at a specific dose.[1][10]
-
Sample Collection: Blood samples are collected at various time points after administration. Plasma is then separated for analysis.[10]
-
Bioanalysis: The concentration of the inhibitor in plasma is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][10]
-
Pharmacokinetic Parameters Calculated:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.
-
Oral Bioavailability: The fraction of the orally administered dose that reaches systemic circulation.
-
Conclusion
The orally bioavailable RIPK1 inhibitors GSK2982772, SAR443060 (DNL747), and SAR443820 (DNL788) have demonstrated potent inhibition of RIPK1 in preclinical models and have been advanced into clinical studies. While all three compounds show promise, they exhibit distinct pharmacokinetic profiles, particularly concerning CNS penetration. The data presented in this guide, along with the outlined experimental methodologies, provide a valuable resource for researchers to objectively compare these inhibitors and inform future research and development efforts in the field of RIPK1-targeted therapies. The discontinuation of SAR443060 due to off-target toxicity highlights the importance of thorough preclinical safety evaluation in the development of novel therapeutics.[3][8]
References
- 1. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Safety, pharmacokinetics and target engagement of novel RIPK1 inhibitor SAR443060 (DNL747) for neurodegenerative disorders: Randomized, placebo‐controlled, double‐blind phase I/Ib studies in healthy subjects and patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Safety, pharmacokinetics, and target engagement of a brain penetrant RIPK1 inhibitor, SAR443820 (DNL788), in healthy adult participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Safety, pharmacokinetics and target engagement of novel RIPK1 inhibitor SAR443060 (DNL747) for neurodegenerative disorders: Randomized, placebo-controlled, double-blind phase I/Ib studies in healthy subjects and patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. A Transversal Approach Combining In Silico, In Vitro and In Vivo Models to Describe the Metabolism of the Receptor Interacting Protein 1 Kinase Inhibitor Sibiriline - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Specificity of Ripk1-IN-16: A Comparative Guide to Biochemical Assays
For researchers, scientists, and drug development professionals, establishing the precise specificity of a kinase inhibitor is paramount to ensuring its efficacy and safety. This guide provides a comprehensive overview of biochemical assays crucial for confirming the specificity of Ripk1-IN-16, a potent and orally active inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). By comparing its performance with other known RIPK1 inhibitors and detailing the experimental methodologies, this document serves as a practical resource for validating inhibitor selectivity.
This compound has been identified as a significant inhibitor of RIPK1, a key regulator of inflammation and cell death pathways such as necroptosis. Its therapeutic potential is being explored for conditions like systemic inflammatory response syndrome and sepsis. However, to confidently advance such a compound in drug development, a thorough characterization of its on-target potency and off-target activities is essential. This guide outlines the key biochemical assays and presents available comparative data to aid in this critical evaluation.
Comparative Analysis of RIPK1 Inhibitor Specificity
A critical step in characterizing any kinase inhibitor is to determine its activity against a broad panel of kinases, often referred to as a kinome scan. While specific kinome scan data for this compound is not publicly available, we can compare the selectivity profiles of other well-characterized RIPK1 inhibitors to understand the landscape of available tools and the benchmarks for selectivity.
| Inhibitor | RIPK1 IC50 (nM) | Off-Target Kinases Inhibited (>80% at 10 µM) | Reference |
| GSK'414 | - | 20 out of 294 kinases | [1][2] |
| GSK'157 | - | 17 out of 300 kinases | [1][2] |
| GSK2982772 | 16 (human), 20 (monkey) | Highly selective (>1000-fold over 339 kinases) | [3] |
| Necrostatin-1 (Nec-1) | Nec-1s EC50 = 50 | Modest potency and some off-target effects | [4] |
Key Biochemical Assays for Specificity Profiling
Several robust biochemical assays are available to determine the potency and selectivity of RIPK1 inhibitors. These assays typically measure the direct inhibition of RIPK1 kinase activity or the displacement of a tracer from the kinase active site.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction. The light output is directly proportional to kinase activity, and its reduction in the presence of an inhibitor allows for the determination of IC50 values.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are proximity-based assays that measure the binding of an inhibitor to the kinase. In a common format, a lanthanide-labeled antibody recognizes the kinase, and a fluorescent tracer binds to the ATP-binding pocket. Inhibition of the tracer binding by a compound results in a decrease in the FRET signal.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell assay that measures the engagement of an inhibitor with its target kinase in a physiological context. Cells are transfected with a NanoLuc®-tagged kinase, and a cell-permeable fluorescent tracer is added. The displacement of the tracer by an inhibitor leads to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.
Experimental Protocols
Detailed methodologies for the key biochemical assays are provided below.
ADP-Glo™ Kinase Assay Protocol for RIPK1
-
Kinase Reaction Setup:
-
Prepare a reaction mix containing RIPK1 enzyme, a suitable substrate (e.g., myelin basic protein), and ATP in a kinase assay buffer.
-
Add serial dilutions of the test inhibitor (e.g., this compound) to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding the enzyme/substrate/ATP mix to the wells.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
TR-FRET Kinase Assay Protocol for RIPK1
-
Assay Setup:
-
Prepare a solution of RIPK1 enzyme and a terbium-labeled anti-tag antibody in assay buffer.
-
Add serial dilutions of the test inhibitor to the wells of a low-volume 384-well plate.
-
Add a fluorescent tracer that binds to the ATP pocket of RIPK1.
-
Add the RIPK1/antibody mix to the wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Measure the time-resolved fluorescence at two wavelengths (donor and acceptor emission) using a HTRF-compatible plate reader.
-
-
Data Analysis:
-
Calculate the HTRF ratio (acceptor/donor emission).
-
Determine the percent inhibition based on the decrease in the HTRF ratio in the presence of the inhibitor.
-
Calculate the IC50 or Ki value from the dose-response curve.
-
NanoBRET™ Target Engagement Assay Protocol for RIPK1
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding for NanoLuc®-RIPK1 fusion protein.
-
Seed the transfected cells into a 96-well or 384-well white assay plate and incubate overnight.
-
-
Assay Execution:
-
Prepare serial dilutions of the test inhibitor in Opti-MEM® I Reduced Serum Medium.
-
Prepare the NanoBRET™ tracer in Opti-MEM® containing the NanoBRET™ Nano-Glo® Substrate.
-
Add the tracer/substrate mix to the cells, followed immediately by the inhibitor dilutions.
-
Incubate for 2 hours at 37°C in a CO2 incubator.
-
-
Measurement and Analysis:
-
Measure the donor (460 nm) and acceptor (610 nm) emission wavelengths using a BRET-enabled plate reader.
-
Calculate the NanoBRET™ ratio (acceptor/donor).
-
Determine the IC50 value from the concentration-response curve, which reflects the inhibitor's affinity for RIPK1 in live cells.
-
Visualizing Key Pathways and Workflows
To further aid in understanding the context of RIPK1 inhibition and the experimental processes, the following diagrams have been generated.
Caption: RIPK1 Signaling Pathway and Point of Inhibition.
Caption: General Workflow for Confirming Inhibitor Specificity.
By employing a combination of these robust biochemical and cell-based assays, researchers can meticulously characterize the specificity of this compound and other novel RIPK1 inhibitors. This rigorous evaluation is a critical step in the journey from a promising chemical entity to a potential therapeutic agent.
References
- 1. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 2. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
Head-to-head comparison of Ripk1-IN-16 and RIPK1 degraders (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, making it a compelling therapeutic target for a range of diseases, including autoimmune disorders, neurodegenerative diseases, and cancer.[1] Two distinct strategies for targeting RIPK1 have gained prominence: direct inhibition of its kinase activity and targeted degradation of the entire protein. This guide provides a head-to-head comparison of a potent RIPK1 inhibitor, Ripk1-IN-16, and the emerging class of RIPK1-targeting proteolysis-targeting chimeras (PROTACs).
Executive Summary
RIPK1 inhibitors, such as this compound, function by blocking the kinase activity of RIPK1, which is essential for mediating necroptotic cell death.[2][3] In contrast, RIPK1 PROTACs are heterobifunctional molecules that induce the degradation of the entire RIPK1 protein, thereby eliminating both its kinase-dependent and kinase-independent scaffolding functions.[4][5] This fundamental difference in their mechanism of action suggests that PROTACs may offer a more comprehensive inhibition of RIPK1 signaling, potentially leading to enhanced efficacy in diseases where the scaffolding function of RIPK1 plays a significant role.[4]
This guide will delve into the available preclinical data for this compound and representative RIPK1 PROTACs, presenting a comparative analysis of their mechanisms, biochemical and cellular activities, and pharmacokinetic properties.
Mechanism of Action
This compound: A Kinase Inhibitor
This compound, also known as compound 4-155, is a potent and selective inhibitor of RIPK1 kinase activity.[6][7] By binding to the kinase domain, it prevents the autophosphorylation of RIPK1 and the subsequent phosphorylation of downstream targets like RIPK3 and MLKL, thereby blocking the execution of necroptosis.[6]
RIPK1 PROTACs: Targeted Protein Degraders
RIPK1 PROTACs are bifunctional molecules that link a RIPK1-binding moiety to an E3 ubiquitin ligase ligand.[4][5] This proximity induces the formation of a ternary complex between RIPK1 and the E3 ligase, leading to the ubiquitination of RIPK1 and its subsequent degradation by the proteasome.[4] This approach eliminates the entire RIPK1 protein, abrogating both its kinase and scaffolding functions.[4]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and representative RIPK1 PROTACs. Direct head-to-head comparative studies are limited; therefore, data is compiled from individual publications.
Table 1: Biochemical and Cellular Activity
| Compound | Target | Assay Type | Metric | Value | Cell Line | Reference |
| This compound (Compound 4-155) | RIPK1 Kinase | Necroptosis Inhibition | Activity | ~10x more potent than Nec-1s | HT-29, L929 | [6][7] |
| RIPK1 Phosphorylation | Western Blot | Inhibition | Dose-dependent (starting at 0.01 µM) | HT-29 | [6] | |
| LD4172 (PROTAC) | RIPK1 Degradation | Western Blot | DC50 | 4 - 400 nM | Various human and mouse cancer cell lines | [8] |
| Dmax | >90% | Jurkat | [8] | |||
| Compound 18 (PROTAC) | RIPK1 Degradation | Western Blot | DC50 | 274.4 nM | I2.1 | [9] |
| Compound 225-5 (PROTAC) | RIPK1 Degradation | Western Blot | DC50 | 41 nM | A375 | [4] |
| Dmax | 97% | A375 | [4] |
Table 2: Pharmacokinetic Properties
| Compound | Parameter | Value | Species | Route of Administration | Reference |
| This compound (Compound 4-155) | In vivo Efficacy | Protective in SIRS and sepsis models | Mouse | Oral | [6] |
| LD4172 (PROTAC) | Half-life (t1/2) | 21.1 min (human liver S9), 9.7 min (mouse liver S9), 56.3 min (human hepatocytes) | Human, Mouse | N/A | [8] |
| In vivo Efficacy | RIPK1 degradation in tumors, synergistic with anti-PD1 | Mouse | Intraperitoneal, Intratumoral | [8][10] | |
| Compound 225-5 (PROTAC) | In vivo Efficacy | Antitumor efficacy with radiotherapy | Mouse | Intraperitoneal | [4] |
Note: Direct comparative pharmacokinetic data for this compound and PROTACs are not available in the public domain. The table reflects the currently published information.
RIPK1 Signaling Pathway
RIPK1 is a central node in multiple signaling pathways that regulate inflammation and cell fate decisions. The following diagram illustrates the pivotal role of RIPK1 in TNF-α signaling, leading to either cell survival through NF-κB activation or cell death via apoptosis or necroptosis.
Experimental Protocols
Western Blot for RIPK1 Degradation
This protocol is used to assess the dose- and time-dependent degradation of RIPK1 induced by PROTACs.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HT-29, Jurkat, A375) in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the RIPK1 PROTAC or vehicle control (DMSO) for the desired time points (e.g., 2, 4, 8, 24 hours).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against RIPK1 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the RIPK1 band intensity to the loading control.
-
Calculate the percentage of RIPK1 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
In Vitro Kinase Assay (ADP-Glo™ Assay)
This assay measures the kinase activity of RIPK1 and the inhibitory effect of compounds like this compound.
1. Reagents and Materials:
-
Recombinant human RIPK1 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds (this compound)
2. Assay Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant RIPK1 enzyme, and the kinase substrate.
-
Add the test compound at various concentrations or vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
3. Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay is used to determine the effect of RIPK1 inhibitors or PROTACs on cell viability, particularly in the context of induced necroptosis.
1. Cell Seeding and Treatment:
-
Seed cells (e.g., HT-29, L929) in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound (this compound or RIPK1 PROTAC) or vehicle control for a specified time (e.g., 1 hour).
-
Induce necroptosis by adding a stimulus such as TNF-α in combination with a caspase inhibitor (e.g., z-VAD-fmk) and a SMAC mimetic (e.g., Birinapant).
-
Incubate for a further period (e.g., 24 hours).
2. Assay Procedure:
-
Equilibrate the plate and its contents to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
3. Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Normalize the data to the untreated control to determine the percentage of cell viability.
-
Plot the cell viability against the compound concentration to determine the EC50 (effective concentration to protect 50% of cells from death).
Conclusion
The choice between a RIPK1 inhibitor and a RIPK1 PROTAC will likely depend on the specific disease context and the relative contributions of RIPK1's kinase and scaffolding functions to the pathology. This compound demonstrates potent inhibition of RIPK1 kinase activity and protective effects in in vivo models of inflammation.[6] RIPK1 PROTACs, on the other hand, offer a more comprehensive approach by eliminating the entire RIPK1 protein, which has shown promise in preclinical cancer models, particularly in combination with immunotherapy.[4][8]
Further head-to-head studies, especially those evaluating in vivo efficacy and safety profiles in various disease models, are necessary to fully elucidate the therapeutic potential of these two distinct strategies for targeting RIPK1. The experimental protocols provided in this guide offer a starting point for researchers to conduct such comparative analyses.
References
- 1. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Potent and Selective RIPK1 Degraders Targeting Its Nonenzymatic Function for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of a First-in-Class RIPK1 Degrader to Enhance Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of RIPK1-targeting PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Validating the On-Target Effects of Ripk1-IN-16 Using RIPK1 Kinase-Dead Mutant Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the kinase-dependent effects of the RIPK1 inhibitor, Ripk1-IN-16. By contrasting its activity in wild-type cells with genetically engineered RIPK1 kinase-dead (KD) mutant cells, researchers can definitively attribute the compound's efficacy to the specific inhibition of RIPK1's catalytic function, a critical step in preclinical drug development.
Introduction to RIPK1 Signaling
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical regulator of cellular fate, orchestrating pathways involved in inflammation, survival, and programmed cell death.[1][2] Upon stimulation by ligands like Tumor Necrosis Factor-alpha (TNFα), RIPK1 can act as a scaffold for pro-survival signaling or as an active kinase to initiate cell death. Its kinase activity is essential for two forms of programmed cell death: apoptosis and necroptosis.[1][3]
-
Survival: In its scaffolding role, RIPK1 facilitates the activation of the NF-κB pathway, leading to the transcription of pro-survival genes.[4][5][6]
-
Apoptosis (RIPK1-dependent): Under certain conditions, such as the inhibition of IAP proteins, RIPK1 kinase activity contributes to the formation of a death-inducing complex known as Complex IIa, leading to caspase-8 activation and apoptosis.[3][7]
-
Necroptosis: When caspase-8 is inhibited, the kinase activity of RIPK1 becomes paramount for the formation of the "necrosome" (Complex IIb) with RIPK3.[8] This complex initiates a lytic, inflammatory form of cell death through the phosphorylation of MLKL.[4][5][8]
Given this central role, potent and specific inhibitors of RIPK1's kinase domain, such as this compound, are valuable research tools and potential therapeutics for inflammatory and neurodegenerative diseases.[4][7] However, demonstrating that an inhibitor's cellular effects are solely due to targeting RIPK1 kinase activity is crucial. The use of cells expressing a kinase-dead mutant of RIPK1 (e.g., K45A or D138N) provides the gold standard for this validation.[9][10] These cells possess the RIPK1 protein for its scaffolding functions but lack its catalytic activity, making them genetically resistant to RIPK1 kinase-dependent death.[9][11]
Core Validation Principle
The fundamental logic is to compare the inhibitor's effect in a system where the target is active (wild-type cells) versus a system where the target's specific function is genetically ablated (kinase-dead cells).
Caption: Core Logic for Validating On-Target Effects.
Key Signaling Pathways Involving RIPK1
The following diagrams illustrate the pivotal position of RIPK1 within TNF-induced signaling cascades.
Caption: RIPK1 Scaffold-Mediated NF-kB Survival Pathway.
Caption: RIPK1 Kinase-Dependent Apoptosis Pathway.
Caption: RIPK1 Kinase-Dependent Necroptosis Pathway.
Data Presentation: Expected Outcomes
The following tables summarize representative quantitative data from experiments designed to validate this compound.
Table 1: Comparative Effects of this compound on Cell Viability
This experiment measures cell death in response to a necroptotic stimulus (TNFα + pan-caspase inhibitor zVAD-FMK). Wild-type (WT) cells are expected to die, an effect that should be rescued by this compound. RIPK1 Kinase-Dead (KD) cells should be inherently resistant to the stimulus.
| Cell Line | Treatment Condition | % Cell Death (Mean ± SD) | Interpretation |
| Wild-Type (WT) | Vehicle Control | 5 ± 1.5% | Baseline viability |
| TNFα + zVAD | 85 ± 4.2% | Stimulus induces necroptosis | |
| TNFα + zVAD + this compound | 8 ± 2.1% | Inhibitor blocks necroptosis | |
| RIPK1 KD (K45A) | Vehicle Control | 4 ± 1.8% | Baseline viability |
| TNFα + zVAD | 7 ± 2.5% | Genetically resistant to stimulus | |
| TNFα + zVAD + this compound | 7 ± 2.3% | Inhibitor has no additional effect |
Table 2: Comparative Effects of this compound on Necrosome Phosphorylation
This experiment uses Western Blotting to measure the phosphorylation of key necrosome components, which is a direct indicator of RIPK1 kinase activity.
| Cell Line | Treatment Condition | Relative p-RIPK1 (S166) | Relative p-MLKL (S358) | Interpretation |
| Wild-Type (WT) | Vehicle Control | 1.0 | 1.0 | Baseline phosphorylation |
| TNFα + zVAD | 15.2 | 12.5 | Stimulus activates RIPK1 kinase | |
| TNFα + zVAD + this compound | 1.3 | 1.1 | Inhibitor blocks kinase cascade | |
| RIPK1 KD (K45A) | Vehicle Control | 1.0 | 1.0 | Baseline phosphorylation |
| TNFα + zVAD | 1.1 | 1.2 | Kinase is inactive; no cascade | |
| TNFα + zVAD + this compound | 1.1 | 1.2 | Inhibitor has no effect |
Experimental Protocols
Detailed methodologies are provided for key validation experiments.
Cell Viability Assay (Necroptosis Induction)
This protocol is designed to quantify cell death following the induction of necroptosis.
-
Cell Seeding: Plate Wild-Type and RIPK1 KD cells (e.g., HT-29, L929, or bone marrow-derived macrophages) in 96-well plates at a density of 10,000-20,000 cells/well. Allow cells to adhere overnight.
-
Compound Pre-treatment: Pre-treat designated wells with a dose range of this compound or vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
-
Necroptosis Induction: Add the necroptotic stimulus. For many human cell lines, this consists of TNFα (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and the pan-caspase inhibitor zVAD-FMK (e.g., 20 µM).
-
Incubation: Incubate for 6-24 hours, depending on the cell line's sensitivity.
-
Quantification of Cell Death:
-
Method A (Luminescence): Use a kit like CellTiter-Glo® (Promega) to measure ATP levels, where a decrease in luminescence corresponds to cell death.
-
Method B (Fluorescence): Use a membrane-impermeable DNA dye like SYTOX™ Green (Thermo Fisher). Add the dye to the wells and measure fluorescence on a plate reader. Increased fluorescence indicates compromised membrane integrity and cell death.
-
-
Data Analysis: Normalize the data to the vehicle-treated controls (0% death) and the TNFα+zVAD-treated WT cells (100% death) to calculate the percentage of cell death for each condition.
Western Blotting for Phospho-Proteins
This protocol detects the activation state of the necrosome.
-
Cell Treatment: Seed cells in 6-well plates. Treat with compounds and stimuli as described in the cell viability assay for a shorter duration (e.g., 1.5-4 hours) to capture peak phosphorylation.[12]
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-RIPK1 (Ser166), p-MLKL (Ser358), total RIPK1, total MLKL, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to total protein levels.
Cellular Thermal Shift Assay (CETSA®)
CETSA provides direct evidence of target engagement by measuring the thermal stabilization of a protein upon ligand binding.[13][14][15]
-
Cell Treatment: Treat intact cells (e.g., HT-29) with this compound or vehicle for 1 hour at 37°C.[16]
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 60°C) for 3 minutes, followed by cooling.[16]
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-aggregated protein) from the aggregated protein pellet by centrifugation at 20,000 x g.[16]
-
Detection: Analyze the amount of soluble RIPK1 remaining in the supernatant at each temperature using Western Blot, ELISA, or other quantitative immunoassays.[13][16]
-
Data Analysis: Plot the amount of soluble RIPK1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound has bound to and stabilized the RIPK1 protein, confirming direct target engagement.
In Vitro Kinase Assay
This biochemical assay confirms direct inhibition of RIPK1's enzymatic activity.
-
Reaction Setup: In a 96- or 384-well plate, combine recombinant human RIPK1 enzyme, a suitable substrate (e.g., Myelin Basic Protein), and kinase assay buffer.[17][18]
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).[19][20]
-
Detection: Quantify the amount of ADP produced, which is directly proportional to kinase activity. Commercial kits like ADP-Glo™ (Promega) are commonly used.[17] This involves a second reaction to convert the generated ADP to ATP, which is then measured via a luciferase-based luminescent signal.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value, representing the concentration of this compound required to inhibit 50% of RIPK1's enzymatic activity.
References
- 1. RIPK1 - Wikipedia [en.wikipedia.org]
- 2. RIPK1 can mediate apoptosis in addition to necroptosis during embryonic development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Targeting RIPK1 for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 9. RIP1 kinase activity is dispensable for normal development but is a key regulator of inflammation in SHARPIN-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. K45A mutation of RIPK1 results in poor necroptosis and cytokine signaling in macrophages, which impacts inflammatory responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RIPK1 protects naive and regulatory T cells from TNFR1-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative target engagement of RIPK1 in human whole blood via the cellular thermal shift assay for potential pre-clinical and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. amsbio.com [amsbio.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. cdn1.sinobiological.com [cdn1.sinobiological.com]
Potency of RIPK1 Inhibitors: A Comparative Analysis in Human and Mouse Models
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the IC50 values for several known RIPK1 inhibitors against human and mouse RIPK1, highlighting the species-dependent variations.
| Inhibitor | Target | Human IC50 (nM) | Mouse IC50 (nM) | Species Specificity |
| GSK'772 | RIPK1-dependent necroptosis | 0.2[1] | Inactive[1][2] | Human specific |
| UAMC-3861 | RIPK1-dependent necroptosis | 6.5[1] | Single-digit nM range[1][2] | Potent in both |
| GSK'157 | RIPK1-dependent necroptosis | 3.1[1] | Similar to UAMC-3861[2] | Potent in both |
| GSK'963 | RIPK1-dependent necroptosis | 4.0 (U937 cells)[3] | 1.0 (L929 cells)[3] | Potent in both |
| RIPA-56 | RIPK1 Kinase Activity | 13[3] | 27 (L929 cells, EC50)[3] | Potent in both |
| PK68 | RIPK1 Kinase Activity | Not specified | 90[3] | Data incomplete |
Note: The potency of inhibitors can be influenced by the specific cell line and the stimulus used to induce RIPK1 kinase-dependent cell death.
Experimental Methodologies
The determination of RIPK1 inhibitor potency typically involves cellular assays that measure the inhibition of necroptosis, a form of programmed cell death mediated by RIPK1.
Necroptosis Inhibition Assay in Human and Mouse Cells
-
Objective: To determine the concentration of an inhibitor required to block RIPK1-mediated necroptosis by 50% (IC50).
-
Cell Lines:
-
Protocol:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are pre-incubated with a serial dilution of the RIPK1 inhibitor for 30 minutes[2].
-
Necroptosis is induced using a combination of stimuli. Common stimuli include:
-
Human TNFα (hTNF) in combination with a pan-caspase inhibitor (e.g., zVAD.fmk ) to block apoptosis and sensitize cells to necroptosis[2].
-
For some cell lines like HT-29, an IAP (Inhibitor of Apoptosis Protein) antagonist (e.g., Smac mimetic ) is also required along with hTNF and zVAD.fmk[1][2].
-
In mouse cells, a TAK1 inhibitor can be used with hTNF and zVAD.fmk to induce a stronger necroptotic response[2].
-
-
After a defined incubation period (e.g., 2.5 hours for MEFs)[2], cell viability is assessed using a commercially available assay (e.g., CellTiter-Glo).
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
-
Signaling Pathways and Experimental Workflow
TNF-Induced Cell Death Pathways
The following diagram illustrates the central role of RIPK1 in mediating both cell survival and cell death pathways upon Tumor Necrosis Factor (TNF) stimulation. RIPK1 inhibitors act by blocking the kinase activity of RIPK1, thereby preventing the induction of necroptosis.
References
- 1. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 2. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ripk1-IN-16 and Other Type II RIPK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and regulated cell death, making it a compelling therapeutic target for a range of autoimmune, inflammatory, and neurodegenerative diseases. Type II inhibitors, which bind to the 'DFG-out' inactive conformation of the kinase, represent a promising class of RIPK1 modulators. This guide provides a comparative analysis of Ripk1-IN-16, a potent and orally active RIPK1 inhibitor, against other notable Type II RIPK1 inhibitors, supported by experimental data and detailed protocols.
Mechanism of Action: Type II RIPK1 Inhibition
Type II inhibitors stabilize the inactive 'DFG-out' conformation of the kinase hinge region, preventing the ATP binding and subsequent autophosphorylation required for RIPK1's catalytic activity. This mechanism effectively blocks the downstream signaling cascades that lead to necroptosis and inflammation.
Caption: Mechanism of Type II RIPK1 Inhibition.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and other prominent Type II RIPK1 inhibitors.
Table 1: Biochemical and Cellular Potency
| Inhibitor | Biochemical IC50 (RIPK1) | Cellular EC50 (Necroptosis Inhibition) | Cell Line | Cytotoxicity (CC50) |
| This compound (Compound 4-155) | Not explicitly reported | 2.8 nM[1] | HT-29[1] | > 50 µM[1] |
| GSK2982772 | 1.0 nM[2] | Not explicitly reported | - | Not reported |
| GSK'157 | 0.42 nM[3][4] | Not explicitly reported | - | Not reported |
| PK68 | 90 nM[5][6] | Not explicitly reported | - | Not reported |
| Compound 27 | 63 nM (FP-binding) | Not reported | - | Not reported |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Inhibitor | Animal Model | Efficacy | Oral Bioavailability | Key Pharmacokinetic Parameters |
| This compound (Compound 4-155) | TNF-induced SIRS and sepsis in mice | 6 mg/kg oral dose increased survival from 0% to 90%[7] | Orally active[1] | Not detailed |
| GSK2982772 | Healthy human volunteers | - | Orally bioavailable[8] | Approximately linear PK up to 120 mg BID; no accumulation |
| GSK'547 | Mice | - | Orally bioavailable | T1/2 = 1.32 h, AUC = 1157 ng·h/mL in rats[2] |
| Compound 27 | TNF-α induced lethal shock in mice | Good hypothermia protection | Good oral exposure in mice [AUC = 14 ± 7 µg/h/ml at 2.0 mg/kg] | Cmax = 1,100 ng/ml |
Experimental Protocols
RIPK1 Kinase Assay (ADP-Glo™ Assay)
This biochemical assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Caption: ADP-Glo™ Kinase Assay Workflow.
Detailed Methodology:
-
Kinase Reaction: In a 384-well plate, incubate recombinant human RIPK1 enzyme with the test inhibitor at various concentrations. Initiate the kinase reaction by adding a solution containing the substrate (e.g., myelin basic protein) and ATP. Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
ATP Depletion: Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent, which contains enzymes that convert the ADP produced in the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP generated and thus reflects the RIPK1 kinase activity. Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Necroptosis Assay (TNF-α Induced Necroptosis in HT-29 cells)
This cell-based assay measures the ability of an inhibitor to protect cells from necroptosis induced by a specific stimulus.
Caption: Cellular Necroptosis Assay Workflow.
Detailed Methodology:
-
Cell Culture: Culture human colon adenocarcinoma HT-29 cells in appropriate media and conditions.
-
Cell Seeding: Seed the HT-29 cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with a serial dilution of the test inhibitor for a specified time (e.g., 1-2 hours).
-
Necroptosis Induction: Induce necroptosis by adding a cocktail of human TNF-α, a Smac mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (Z-VAD-FMK, to block apoptosis).
-
Incubation: Incubate the plates for 24 hours to allow for necroptotic cell death to occur.
-
Viability Measurement: Assess cell viability using a commercially available assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the EC50 value of the inhibitor.
Signaling Pathway
The TNF-α signaling pathway is a key initiator of RIPK1-mediated necroptosis. Upon TNF-α binding to its receptor (TNFR1), a signaling cascade is initiated that can lead to either cell survival, apoptosis, or necroptosis, with the kinase activity of RIPK1 being a critical determinant of the cellular outcome.
Caption: Simplified TNF-α Signaling Pathway.
Conclusion
This compound (Compound 4-155) has demonstrated high potency in cellular assays, with an EC50 in the low nanomolar range for inhibiting necroptosis.[1] Its oral activity and significant in vivo efficacy in a mouse model of systemic inflammation underscore its potential as a therapeutic agent.[7] When compared to other Type II inhibitors, this compound's cellular potency appears to be in a similar range to the most potent compounds like GSK'157. While detailed biochemical and pharmacokinetic data for this compound are not yet publicly available, its strong cellular and in vivo performance positions it as a promising candidate for further development. The continued investigation and direct comparative studies of these inhibitors will be crucial in elucidating their full therapeutic potential in treating RIPK1-mediated diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 5. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. jitc.bmj.com [jitc.bmj.com]
Validating the Mechanism of Action of Ripk1-IN-16: A Comparative Guide to Secondary Assays
Introduction to RIPK1 Inhibition
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation and cell death. As a serine/threonine kinase, RIPK1 can function as a scaffold for pro-survival signaling or as an active kinase to initiate programmed cell death pathways, namely apoptosis and necroptosis. Dysregulation of RIPK1 kinase activity has been implicated in a variety of inflammatory and neurodegenerative diseases. Consequently, small molecule inhibitors of RIPK1, such as Ripk1-IN-16, are promising therapeutic candidates.
This compound is an orally active and potent inhibitor of RIPK1 that has been shown to block RIPK1-mediated necroptosis and protect against TNF-induced systemic inflammatory response syndrome and sepsis in mouse models.[1] Validating the on-target activity and specific mechanism of action of such inhibitors is crucial for their development as therapeutic agents. This guide provides a comparative overview of key secondary assays used to confirm that a compound like this compound achieves its therapeutic effect by directly engaging and inhibiting RIPK1.
Comparative Analysis of RIPK1 Inhibitors
The following tables summarize the performance of this compound in key secondary assays and compare it with other well-characterized RIPK1 inhibitors, such as the preclinical tool compound Necrostatin-1 (Nec-1) and the clinical candidate GSK2982772.
Biochemical Assay Data
Biochemical assays directly measure the ability of an inhibitor to interfere with the catalytic activity of the isolated RIPK1 enzyme.
| Compound | Assay Type | Target | IC50 | Reference |
| This compound | Not specified | RIPK1 | Potent inhibitor | [1] |
| Necrostatin-1 | Kinase Assay | RIPK1 | 182 nM | [2] |
| GSK2982772 | Kinase Assay | RIPK1 | Potent inhibitor | [3] |
| AZ'902 | ADP-Glo | RIPK1 | Comparable to Nec-1 | [4] |
Cellular Assay Data
Cellular assays assess the inhibitor's activity within a biological context, confirming target engagement and its effect on downstream signaling and cell fate.
| Compound | Assay Type | Cell Line | Endpoint | EC50/Effect | Reference |
| This compound | Cell Viability | HT-29 | Inhibition of necroptosis | 2.8 nM | [1] |
| Necrostatin-1 | Necroptosis Assay | Jurkat | Inhibition of necroptosis | 490 nM | [2] |
| GSK2982772 | Target Engagement | Healthy Volunteers | RIPK1 engagement in blood | >90% at 60mg BID | [3][5] |
| AZ'902 | Necroptosis Assay | I2.1 | Inhibition of necroptosis | 1.6 µM | [4] |
Signaling Pathways and Experimental Workflows
RIPK1 Signaling Pathway
The following diagram illustrates the central role of RIPK1 in TNF-alpha signaling, leading to cell survival (NF-κB), apoptosis, or necroptosis. Inhibition of RIPK1's kinase activity is a key strategy to block the necroptotic pathway.
Caption: RIPK1 signaling pathways leading to survival, apoptosis, or necroptosis.
Experimental Workflow: Western Blot for Phospho-RIPK1
A key secondary assay is to measure the phosphorylation of RIPK1 at Serine 166 (p-RIPK1 S166), a marker of its activation. A decrease in p-RIPK1 S166 in the presence of an inhibitor confirms its mechanism of action.
Caption: Workflow for Western blot analysis of RIPK1 phosphorylation.
Logic Diagram for MoA Validation
The validation of a kinase inhibitor's mechanism of action (MoA) follows a logical progression from in vitro biochemical assays to cellular and in vivo models.
Caption: Logical flow for validating a kinase inhibitor's mechanism of action.
Experimental Protocols
Western Blot for Phospho-RIPK1 (Ser166)
This protocol is designed to detect the activation state of RIPK1 in a cellular context.
Materials:
-
HT-29 human colon adenocarcinoma cells
-
DMEM, FBS, Penicillin-Streptomycin
-
This compound
-
Human TNF-alpha (TNFα)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-RIPK1 (Ser166), Mouse anti-total-RIPK1, Rabbit anti-GAPDH
-
HRP-conjugated secondary antibodies: Anti-rabbit IgG, Anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate HT-29 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-incubate cells with desired concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Induce necroptosis by treating cells with TNFα (e.g., 20 ng/mL) and z-VAD-fmk (e.g., 20 µM) for the desired time (e.g., 4-8 hours).
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-RIPK1 (Ser166) (e.g., 1:1000 dilution) overnight at 4°C.[6]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply ECL substrate and visualize bands using a chemiluminescence imager.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed for total RIPK1 and a loading control like GAPDH.
-
Cell Viability Assay for Necroptosis
This assay quantifies the protective effect of an inhibitor against necroptosis-induced cell death.
Materials:
-
HT-29 cells
-
96-well white-walled, clear-bottom plates
-
This compound
-
Human TNF-alpha (TNFα)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Plating:
-
Seed HT-29 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Treat cells with the compound or vehicle control for 1 hour.
-
-
Necroptosis Induction:
-
Add TNFα and z-VAD-fmk to the appropriate wells to induce necroptosis. Include control wells with no induction stimulus.
-
Incubate for 8-10 hours.[1]
-
-
Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated, non-induced control (100% viability) and the vehicle-treated, induced control (0% protection).
-
Plot the percentage of viability against the log concentration of this compound and fit a dose-response curve to determine the EC50.
-
Conclusion
Validating the mechanism of action of a kinase inhibitor like this compound requires a multi-faceted approach. Biochemical assays confirm direct enzyme inhibition, while cellular assays are essential to demonstrate target engagement and modulation of the intended signaling pathway within a living system. By comparing the performance of this compound to other known inhibitors in assays such as Western blotting for p-RIPK1 and cell viability assays, researchers can build a strong evidence base for its specific on-target activity. This comprehensive validation is a critical step in the preclinical development of novel RIPK1 inhibitors for the treatment of inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Validation of a Novel Class of Necroptosis Inhibitors Targeting RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phospho-RIPK1 (Ser166) antibody (28252-1-AP) | Proteintech [ptglab.com]
Benchmarking Ripk1-IN-16: A Comparative Guide to Clinical RIPK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and regulated cell death, making it a compelling target for therapeutic intervention in a range of autoimmune, inflammatory, and neurodegenerative diseases. A multitude of small molecule inhibitors targeting RIPK1 have been developed, with several advancing into clinical trials. This guide provides a comprehensive comparison of the preclinical tool compound Ripk1-IN-16 against key clinical candidates, offering a clear overview of their biochemical and cellular activities, supported by detailed experimental protocols and pathway diagrams.
Quantitative Comparison of RIPK1 Inhibitors
| Compound | Target(s) | Type | Biochemical Potency (IC50/Ki) | Cellular Potency (EC50) | Clinical Development Stage | Key Characteristics |
| This compound | RIPK1 | Not Specified | Data not publicly available | Data not publicly available (Described as potent in vivo) | Preclinical | Orally active, protects against TNF-induced systemic inflammatory response syndrome and sepsis in mice.[1] |
| Necrostatin-1 (Nec-1) | RIPK1, IDO | Allosteric | RIPK1: ~182-490 nM[2] | Necroptosis (Jurkat cells): 490 nM[2] | Preclinical Tool | Widely used tool compound, also inhibits indoleamine 2,3-dioxygenase (IDO). |
| GSK2982772 | RIPK1 | Allosteric (Type III) | Human RIPK1: 16 nM | Necroptosis (U937 cells): 6.3 nM | Phase II | Orally active, potent, and selective. Clinical trials in psoriasis, rheumatoid arthritis, and ulcerative colitis have not shown significant efficacy. |
| SAR443060 (DNL747) | RIPK1 | Not Specified | Human RIPK1 (plasma corrected): ~30 nM | Not Specified | Discontinued | CNS-penetrant. Development discontinued due to preclinical toxicology findings.[3] |
| SAR443122 (DNL758) | RIPK1 | Not Specified | Not Specified | Not Specified | Phase II | Peripherally-restricted. In trials for cutaneous lupus erythematosus and ulcerative colitis. |
| SAR443820 (DNL788) | RIPK1 | Not Specified | Not Specified | Not Specified | Phase II | CNS-penetrant. In trials for amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS). |
| PK68 | RIPK1 | Type II | ~90 nM | Necroptosis (human/mouse cells): 14-22 nM | Preclinical | Selective for RIPK1 over RIPK3, shows in vivo efficacy in a TNF-induced shock model.[4] |
| RIPA-56 | RIPK1 | Not Specified | 13 nM | Necroptosis (L929 cells): 27 nM | Preclinical | Potent and selective RIPK1 inhibitor.[5] |
Visualizing the RIPK1 Signaling Pathway
The diagram below illustrates the central role of RIPK1 in mediating necroptosis and apoptosis, key pathways targeted by the inhibitors discussed.
Caption: RIPK1 signaling downstream of TNFR1 activation.
Experimental Protocols
Detailed methodologies for key assays are crucial for the evaluation and comparison of RIPK1 inhibitors.
RIPK1 Kinase Activity Assay (Biochemical)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of RIPK1. A common method is the ADP-Glo™ Kinase Assay.
Principle: This luminescent assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) as a generic substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds (e.g., this compound) and control inhibitors (e.g., Necrostatin-1)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the RIPK1 enzyme, substrate (MBP), and kinase buffer.
-
Add the diluted test compounds or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ kit manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Necroptosis Assay
This assay assesses the ability of a compound to inhibit necroptotic cell death in a cellular context.
Principle: Necroptosis is induced in a susceptible cell line, and cell viability or death is measured in the presence and absence of the test compound.
Materials:
-
A suitable cell line (e.g., human HT-29 colon adenocarcinoma cells, mouse L929 fibrosarcoma cells, or FADD-deficient Jurkat T cells).
-
Cell culture medium and supplements.
-
Necroptosis-inducing stimuli:
-
For HT-29 cells: TNF-α, a Smac mimetic (e.g., Birinapant), and a pan-caspase inhibitor (e.g., z-VAD-FMK).
-
For L929 cells: TNF-α.
-
For FADD-deficient Jurkat cells: TNF-α.
-
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) or a cytotoxicity marker (e.g., propidium iodide or LDH release assay).
-
Test compounds and control inhibitors.
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compounds or DMSO for a specified time (e.g., 1-2 hours).
-
Induce necroptosis by adding the appropriate stimuli to the wells.
-
Incubate the cells for a sufficient period to induce cell death (e.g., 18-24 hours).
-
Measure cell viability or cytotoxicity using the chosen method according to the manufacturer's protocol.
-
Calculate the percent protection from necroptosis for each compound concentration and determine the EC50 value.
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA® is a powerful method to confirm direct binding of a compound to its target protein within intact cells.
Principle: Ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heat treatment.
Materials:
-
Cell line expressing RIPK1.
-
Test compound and vehicle control (DMSO).
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
PCR thermocycler for heat shock.
-
Centrifuge for separating soluble and aggregated proteins.
-
SDS-PAGE and Western blotting reagents.
-
Primary antibody against RIPK1.
-
Secondary antibody conjugated to HRP.
-
Chemiluminescence detection system.
Procedure:
-
Treat cultured cells with the test compound or vehicle at 37°C for a defined period.
-
Harvest and wash the cells, then resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermocycler for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein by centrifugation at high speed.
-
Collect the supernatant and analyze the amount of soluble RIPK1 by Western blotting.
-
Quantify the band intensities and plot the fraction of soluble RIPK1 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Experimental Workflow Visualization
The following diagram outlines a general workflow for the evaluation of RIPK1 inhibitors, from initial screening to in vivo validation.
Caption: A generalized workflow for the discovery and development of RIPK1 inhibitors.
This guide provides a foundational comparison of this compound with RIPK1 inhibitors that have progressed to clinical evaluation. While this compound shows promise as a potent in vivo tool compound, further publicly available quantitative data is needed for a more direct and comprehensive benchmark against the clinical candidates. The provided protocols and diagrams serve as a resource for researchers in the ongoing effort to develop safe and effective RIPK1-targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 5. jitc.bmj.com [jitc.bmj.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Ripk1-IN-16
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Ripk1-IN-16, a potent and orally active inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
I. Understanding the Hazards
Key Precautionary Statements for a Similar Compound (Ripk1-IN-11)[1]:
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Avoid release to the environment.
-
If swallowed, call a poison center or doctor.
-
Collect spillage.
-
Dispose of contents/container to an approved waste disposal plant.
II. Proper Disposal Procedures
The overriding principle for managing laboratory waste is to have a disposal plan in place before beginning any experiment[2]. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash[3].
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, pipette tips) and liquid waste (e.g., unused solutions, rinsates) must be collected in a designated, leak-proof hazardous waste container[4][5].
-
Compatibility: Ensure the container is compatible with the chemical. Plastic containers are often preferred for chemical waste[6]. If the original container is used, do not deface the manufacturer's label[5].
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), concentration, and the date accumulation started[5][6].
-
Segregation: Do not mix this compound waste with incompatible materials. It is best practice to collect different chemical wastes in separate containers to avoid hazardous reactions[2][4]. For instance, keep it separate from strong acids, bases, and oxidizing/reducing agents[1].
Step 2: Storage of Chemical Waste
-
Satellite Accumulation Area: Store the sealed hazardous waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation[6].
-
Secondary Containment: The container should be kept in a secondary containment tray to prevent spills from spreading[4].
-
Container Integrity: Keep the waste container tightly sealed except when adding waste[6]. Do not overfill the container; it should be considered full when it is ¾ full to allow for expansion and prevent spills[5].
Step 3: Disposal of Empty Containers
Empty containers that previously held this compound must be treated as hazardous waste unless properly decontaminated[2].
-
Triple Rinsing: To render a container "empty" by regulatory standards, triple rinse it with a suitable solvent[2].
-
Rinsate Collection: The rinsate from this cleaning process is considered hazardous waste and must be collected in the designated liquid hazardous waste container for this compound[2].
-
Final Disposal: Once triple-rinsed, the container can be considered "empty." Remove or deface the original label before disposing of it in the appropriate non-hazardous waste stream, as per your institution's guidelines[2][4].
Step 4: Arranging for Waste Pickup
-
Contact your institution's Environmental Health and Safety (EH&S) department or the designated hazardous waste management provider to schedule a pickup for the full waste container[5][6]. Follow their specific procedures for pickup requests.
III. Chemical and Physical Properties
The following table summarizes the known properties of this compound and a related compound, Ripk1-IN-11, to provide a more complete safety profile.
| Property | This compound | Ripk1-IN-11 (for reference) |
| CAS Number | 2561431-77-2 | 2173557-02-1 |
| Molecular Formula | C₂₀H₁₉N₅O₂S | C₂₃H₂₄N₄O₄S |
| Molecular Weight | 393.46 g/mol | 452.53 g/mol |
| Primary Function | Potent inhibitor of RIPK1 | RIPK1 Inhibitor |
| Storage (as solid) | Room temperature in continental US | -20°C |
| Storage (in solvent) | -80°C | |
| Hazard Classification | Data not available; handle as hazardous | Harmful if swallowed, toxic to aquatic life |
Data sourced from references[1][7][8].
IV. Experimental Workflow and Disposal Logic
The following diagrams illustrate the general signaling pathway involving RIPK1 and the logical workflow for the proper disposal of this compound.
Caption: Simplified RIPK1 signaling pathway and the inhibitory action of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. RIPK1-IN-11|2173557-02-1|MSDS [dcchemicals.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ebiohippo.com [ebiohippo.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Ripk1-IN-16
Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with the potent and orally active RIPK1 inhibitor, Ripk1-IN-16.
This guide provides critical, immediate safety and logistical information for the handling and disposal of this compound, a compound instrumental in studying inflammation and necroptosis. By adhering to these procedural steps, you can ensure a safe laboratory environment and maintain the integrity of your research.
Hazard Identification and Risk Assessment
Key Precautionary Measures:
-
Avoid contact: Prevent direct contact with skin, eyes, and clothing.[1]
-
Prevent inhalation: Avoid generating dust or aerosols.[1]
-
Environmental protection: Prevent release into the environment as it may be toxic to aquatic life.[1]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to minimize exposure risk. The selection of appropriate PPE is contingent on the specific handling procedure.[3]
| Procedure | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Disposable Nitrile Gloves (double-gloving recommended) - Laboratory Coat (impervious) - Safety Goggles with side-shields - N95 Respirator (or higher) |
| Solubilizing and Diluting | - Disposable Nitrile Gloves (double-gloving recommended) - Laboratory Coat (impervious) - Safety Goggles with side-shields - Work within a certified chemical fume hood |
| Cell Culture and In Vivo Administration | - Disposable Nitrile Gloves - Laboratory Coat - Safety Glasses |
This table provides a general guideline. Always refer to your institution's specific safety protocols.
Detailed Methodologies for PPE Usage:
-
Gowning and Gloving: Before entering the designated handling area, don a lab coat and the first pair of nitrile gloves. When handling the solid compound, wear a second pair of gloves. Gloves should be changed immediately if contaminated.
-
Respiratory Protection: When handling the powdered form of this compound outside of a certified containment system (e.g., a chemical fume hood or glove box), a NIOSH-approved N95 respirator is mandatory to prevent inhalation of fine particles.[4]
-
Eye and Face Protection: Safety goggles with side shields are required for all procedures involving this compound to protect against splashes or airborne particles.[1]
-
De-gowning and Disposal: Upon completion of work, remove PPE in a designated area to prevent cross-contamination. Dispose of all single-use PPE (gloves, gowns, masks) as hazardous waste according to your institution's guidelines.
Experimental Workflow and Safety Checkpoints
The following diagram outlines the key stages of a typical experimental workflow involving this compound and the corresponding safety checkpoints.
Caption: Experimental workflow for handling this compound.
Operational and Disposal Plans
Storage: Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] Recommended storage temperatures are -20°C for the powder and -80°C for solutions in solvent.[1]
Spill Management: In the event of a spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep or vacuum the material into a sealed container for disposal. Avoid creating dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Decontaminate the spill area with a suitable cleaning agent.
Waste Disposal: Dispose of all waste materials, including contaminated PPE and empty containers, as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in general waste.[1]
Signaling Pathway Context: The Role of RIPK1
This compound is a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of inflammation and cell death pathways.[5] Understanding the signaling cascade provides context for the compound's mechanism of action and its importance in research.
Caption: Simplified RIPK1 signaling pathway and the inhibitory action of this compound.
By inhibiting RIPK1, this compound blocks the downstream signaling that leads to both apoptosis (programmed cell death) and necroptosis (a form of programmed necrosis), making it a valuable tool for studying inflammatory and neurodegenerative diseases.[6][7]
References
- 1. RIPK1-IN-11|2173557-02-1|MSDS [dcchemicals.com]
- 2. pogo.ca [pogo.ca]
- 3. Hero PPE™ Personal Protective Equipment | Cancer Diagnostics, Inc. [cancerdiagnostics.com]
- 4. gerpac.eu [gerpac.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The death-inducing activity of RIPK1 is regulated by the pH environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impaired RIPK1 ubiquitination sensitizes mice to TNF toxicity and inflammatory cell death - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
